1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(aminomethyl)-2,3,5,6-tetrafluorophenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F4N2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h1-2,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOZZSUAGFSGIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)CN)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00237975 | |
| Record name | 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89992-50-7 | |
| Record name | 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089992507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(aminomethyl)-2,3,5,6-tetrafluorophenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene
Abstract
1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene is a crucial building block in supramolecular chemistry, materials science, and drug discovery. Its rigid, fluorinated aromatic core and versatile primary amine functionalities allow for the construction of complex architectures such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and high-performance polyimides.[1][2] The electron-withdrawing nature of the fluorine atoms significantly influences the pKa of the amine groups and imparts unique properties, such as enhanced thermal stability and modified solubility, to the resulting materials. This guide provides a comprehensive overview of the prevalent synthetic methodologies and robust purification protocols for this compound, grounded in mechanistic principles and practical laboratory experience.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached via two primary, reliable pathways. The choice between them often depends on the availability of starting materials, scalability, and specific laboratory capabilities.
-
Route A: A two-step sequence involving the benzylic bromination of a suitable precursor followed by a nucleophilic substitution to introduce the amine functionalities.
-
Route B: A direct reduction of a commercially available dinitrile precursor.
This section will dissect both strategies, elucidating the chemical rationale behind each step.
Route A: Halogenation Followed by Amination
This classic and highly reliable route leverages the stability of the intermediate, 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene, and the efficiency of the Gabriel synthesis to avoid common side reactions.
The initial step involves the free-radical bromination of 2,3,5,6-tetrafluoro-p-xylene at the benzylic positions. This reaction is predicated on the relative weakness of the benzylic C-H bonds, which are susceptible to homolytic cleavage by a bromine radical.
Causality of Experimental Choices:
-
Reagent: N-Bromosuccinimide (NBS) is the preferred brominating agent over elemental bromine (Br₂) for benzylic halogenations. NBS maintains a low, steady-state concentration of Br₂ in the reaction mixture, which minimizes electrophilic aromatic substitution on the electron-rich (despite the fluorine atoms) benzene ring.
-
Initiator: A radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is required to initiate the reaction by generating the initial bromine radicals.
-
Solvent: A non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is used as it does not react with the radical intermediates.
Experimental Protocol: Benzylic Bromination
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,5,6-tetrafluoro-p-xylene (1 equivalent) in carbon tetrachloride.
-
Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN (0.05 equivalents).
-
Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp or a 250W incandescent bulb to facilitate radical initiation.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete when the solid succinimide byproduct is observed floating on the surface of the solvent.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene[3][4], which can often be used in the next step without further purification or purified by recrystallization from hexanes.
Direct amination of the dibromide with ammonia is problematic, leading to a mixture of primary, secondary, and tertiary amines, as the product amine is often more nucleophilic than the reactant. The Gabriel synthesis elegantly circumvents this issue by using the phthalimide anion as a protected form of ammonia.[5][6][7]
Mechanistic Insight: The nitrogen atom in phthalimide is flanked by two electron-withdrawing carbonyl groups, rendering the N-H proton acidic (pKa ≈ 8.3).[5] Deprotonation with a non-nucleophilic base like potassium carbonate or potassium hydride creates the potassium phthalimide salt, a potent nitrogen nucleophile. This anion then displaces the bromide ions in a classic Sₙ2 reaction.[5][8] The final step, hydrazinolysis, cleaves the N-alkylphthalimide to release the desired primary amine and a stable phthalhydrazide byproduct.[6]
Experimental Protocol: Gabriel Synthesis
-
Suspend potassium phthalimide (2.5 equivalents) in anhydrous dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.[7]
-
Add a solution of 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene (1 equivalent) in DMF dropwise to the suspension.
-
Heat the reaction mixture to 80-90°C and stir for 12-18 hours.
-
Cool the mixture to room temperature and pour it into a beaker of ice water to precipitate the N,N'-(2,3,5,6-tetrafluorophenylene-1,4-diylbis(methylene))diphthalimide intermediate. Filter the solid, wash with water and methanol, and dry.
-
Suspend the dried intermediate in ethanol or a mixture of ethanol/THF.
-
Add hydrazine hydrate (4-5 equivalents) and heat the mixture to reflux for 4-6 hours. A thick white precipitate of phthalhydrazide will form.
-
Cool the mixture, add dilute hydrochloric acid to dissolve the product amine and any unreacted hydrazine, and filter to remove the insoluble phthalhydrazide.
-
Basify the filtrate with a concentrated NaOH or KOH solution until pH > 12, which will precipitate the free diamine.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Route B: Reduction of 2,3,5,6-Tetrafluoroterephthalonitrile
This route offers a more direct path if the starting dinitrile is readily available.[9][10][11][12] The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis.
Causality of Experimental Choices:
-
Reducing Agent: Several reagents can effect this transformation.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that readily converts nitriles to amines. It requires strictly anhydrous conditions and a careful, often hazardous, quenching procedure.
-
Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Raney Nickel or Rhodium on Alumina is a cleaner alternative. This method often requires high pressure and specialized equipment. A literature procedure for a similar non-fluorinated compound suggests pressures above 750 psi are optimal for good yields.[13]
-
Experimental Protocol: Nitrile Reduction via LiAlH₄
-
Set up a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, equipped with a dropping funnel, reflux condenser, and magnetic stirrer.
-
Carefully add LiAlH₄ (2.5-3.0 equivalents) to anhydrous tetrahydrofuran (THF).
-
Dissolve 2,3,5,6-tetrafluoroterephthalonitrile (1 equivalent) in anhydrous THF and add it to the dropping funnel.[9][11]
-
Cool the LiAlH₄ suspension to 0°C using an ice bath.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Cool the reaction back down to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is known as the Fieser workup.
-
Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite.
-
Wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
Caption: Comparative workflows for the synthesis of the target diamine.
Comparison of Synthetic Routes
| Feature | Route A (Halogenation/Amination) | Route B (Nitrile Reduction) |
| Number of Steps | Two | One |
| Starting Material | 2,3,5,6-Tetrafluoro-p-xylene | 2,3,5,6-Tetrafluoroterephthalonitrile[12] |
| Key Reagents | NBS, AIBN, K-Phthalimide, N₂H₄ | LiAlH₄ or H₂/Catalyst |
| Typical Yields | Generally high for both steps (70-90%) | Good to high (65-85%), dependent on method |
| Safety & Handling | Requires handling of lachrymatory brominated intermediate. Hydrazine is toxic. | LiAlH₄ is pyrophoric and requires strict anhydrous conditions. Catalytic hydrogenation may require high-pressure reactors. |
| Scalability | Readily scalable; purification of intermediate is straightforward. | Scalability of LiAlH₄ reactions can be challenging due to exothermic quenching. |
Purification Strategies: Achieving High Purity
Regardless of the synthetic route, the crude product will require purification to remove byproducts and unreacted starting materials. For a crystalline solid like this compound, recrystallization is the most effective and scalable method.[14]
The Principle of Recrystallization
Recrystallization purifies compounds based on differences in solubility.[14] An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble at high temperatures or fully soluble at low temperatures.[15] Slow cooling of the saturated hot solution allows for the formation of a pure crystal lattice, excluding impurities which remain in the mother liquor.[14]
Solvent Selection
The fluorinated diamine is a polar molecule. Therefore, solvents with moderate to high polarity are good candidates.
| Solvent | Boiling Point (°C) | Suitability Rationale |
| Methanol | 65 | Often effective for polar compounds. A literature example shows slow evaporation from methanol yields high-quality crystals of a related compound.[16] |
| Ethanol | 78 | Similar to methanol, slightly less polar and volatile. |
| Toluene | 111 | Can be effective for compounds with aromatic character. Higher boiling point allows for a wide solubility gradient. |
| Water | 100 | The compound may have some water solubility, but it is often used as an anti-solvent. |
| Mixed Solvents | Variable | A system like Methanol/Diethyl Ether or Ethanol/Hexane can be fine-tuned. The compound is dissolved in a minimum of the "good" solvent (e.g., methanol) at boiling, and the "poor" solvent (e.g., ether) is added dropwise until turbidity appears, then clarified with a drop of the good solvent before cooling.[17] |
Step-by-Step Recrystallization Protocol
-
Place the crude diamine in an Erlenmeyer flask with a magnetic stir bar.
-
Add a small amount of the chosen solvent (e.g., methanol) and heat the mixture to a gentle boil with stirring.
-
Continue adding the hot solvent in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent.
-
If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[18] Re-heat the solution to boiling for a few minutes.
-
Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal and any insoluble impurities into a clean, pre-warmed flask.
-
Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.
-
Once crystallization at room temperature is complete, place the flask in an ice bath for 30-60 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum to yield pure this compound.
Caption: Decision workflow for the purification of the target diamine.
References
-
Beilstein Archives. (n.d.). Synthesis of bis-aryloxyfluoromethanes. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]
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Acta Crystallographica Section E. (2009). 2,3,5,6-Tetrafluoro-1,4-bis(2-pyridylmethyleneaminomethyl)benzene. Retrieved from [Link]
-
ResearchGate. (2006). 2,3-5,6-Tetrafluoro-1,4-di-4-pyridylbenzene. Retrieved from [Link]
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MDPI. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Retrieved from [Link]
-
ChemRxiv. (2020). Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. Retrieved from [Link]
-
Chemsrc. (n.d.). 2,3,5,6-Tetrafluoroterephthalonitrile. Retrieved from [Link]
-
YouTube. (2021). Gabriel Amine Synthesis. Retrieved from [Link]
-
ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? Retrieved from [Link]
- Google Patents. (n.d.). US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1,4-bis(aminomethyl)cyclohexane. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Unsupported monomeric stibine oxides (R3SbO) remain undiscovered. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
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ChemBK. (2024). 2,3,5,6-Tetrafluoroterephthalonitrile. Retrieved from [Link]
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YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]
-
YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]
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Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]
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YouTube. (2013). Gabriel Synthesis. Retrieved from [Link]
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PubChem. (n.d.). Tetrafluoroterephthalonitrile. Retrieved from [Link]
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PubChem. (n.d.). 2,3,5,6-Tetrafluorobenzonitrile. Retrieved from [Link]
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A Predictive Guide to the Crystal Structure Analysis of 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene: A Keystone for Advanced Material Design
Abstract
This technical guide provides a comprehensive framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene. As a molecule of significant interest in supramolecular chemistry and materials science, its perfluorinated aromatic core and flexible aminomethyl sidechains suggest a rich landscape of intermolecular interactions. In the absence of a published crystal structure, this document serves as a predictive roadmap for researchers. It outlines a robust experimental methodology, grounded in established protocols for analogous compounds, and offers expert insights into the anticipated structural features, including hydrogen bonding and other non-covalent interactions that are likely to govern its solid-state architecture.
Introduction: The Scientific Imperative
The strategic fluorination of organic molecules provides a powerful tool for modulating their physicochemical properties, including lipophilicity, metabolic stability, and intermolecular interaction propensity. The title compound, this compound, is a compelling target for structural analysis due to the confluence of a highly electron-deficient tetrafluorinated benzene ring and two primary amine functionalities. This unique combination makes it a versatile building block, or tecton, for the construction of advanced materials such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and high-performance polymers.[1]
The aminomethyl groups provide sites for hydrogen bonding and coordination, while the perfluorinated ring can engage in halogen bonding and π-stacking interactions, often in ways that are distinct from their non-fluorinated counterparts.[2] Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount for predicting and controlling the properties of materials derived from it. This guide provides the scientific rationale and a detailed, field-proven protocol for elucidating its crystal structure.
Synthesis and Crystallization: From Precursor to Single Crystal
Proposed Synthetic Pathway
The synthesis of this compound can be reliably achieved from its commercially available precursor, 1,4-bis(chloromethyl)-2,3,5,6-tetrafluorobenzene. A well-established method involves a nucleophilic substitution reaction with a suitable amine source, such as ammonia or a protected amine equivalent, followed by deprotection if necessary.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 1,4-bis(chloromethyl)-2,3,5,6-tetrafluorobenzene (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add an excess of aqueous ammonia (e.g., 25 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure diamine.
Causality Behind Experimental Choices:
-
The choice of an excess of ammonia drives the reaction to completion and minimizes the formation of secondary and tertiary amine byproducts.
-
DMF is an excellent solvent for this reaction due to its high polarity, which facilitates the dissolution of the reactants and the stabilization of the transition state.
Crystallization Strategy
The acquisition of diffraction-quality single crystals is often the most challenging step. The presence of flexible aminomethyl groups and the potential for strong hydrogen bonding can sometimes lead to amorphous solids or microcrystalline powders. A systematic screening of crystallization conditions is therefore essential.
Experimental Protocol: Crystallization
-
Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and toluene).
-
Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in suitable solvents and allow the solvent to evaporate slowly at room temperature in a loosely capped vial.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound inside a larger reservoir containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.
-
Temperature Gradient: Slowly cool a saturated solution from an elevated temperature to room temperature or below.
Field-Proven Insights:
-
For compounds with strong hydrogen bonding motifs, polar protic solvents like methanol or ethanol often yield good results.
-
Co-crystallization with a molecule capable of complementary hydrogen bonding can sometimes facilitate the growth of high-quality crystals.
Single-Crystal X-ray Diffraction: Data Acquisition and Processing
Experimental Protocol: Data Collection
| Parameter | Recommended Setting | Rationale |
| Instrument | Diffractometer with a CCD or CMOS detector | Ensures high sensitivity and efficient data collection. |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation | Mo Kα is generally suitable for a wide range of organic compounds. |
| Temperature | 100 K | Reduces thermal motion of atoms, leading to higher resolution data and more precise bond lengths. |
| Data Collection Strategy | A series of ω and φ scans | Ensures complete and redundant data coverage of the reciprocal space. |
| Data Processing | Software such as CrysAlisPro or SAINT | Used for integration of reflection intensities and absorption correction. |
Structure Solution, Refinement, and Validation
The collected diffraction data is then used to solve and refine the crystal structure.
Caption: Workflow for crystal structure solution and refinement.
Trustworthiness Through Self-Validation:
The refinement process is iterative. The quality of the final structural model is assessed by key metrics such as the R-factor, the goodness-of-fit (GooF), and the residual electron density map. A reliable structure will have low R-factors, a GooF value close to 1, and a flat residual electron density map.
Anticipated Structural Features and Intermolecular Interactions
Based on the crystal structures of analogous fluorinated aromatic compounds, several key structural features can be predicted for this compound.
Molecular Geometry
The tetrafluorobenzene ring is expected to be planar. The aminomethyl groups, however, introduce conformational flexibility. The torsion angles defining the orientation of the C-N bonds relative to the aromatic ring will be a key structural parameter.
Intermolecular Interactions: The Architects of the Crystal Lattice
The solid-state packing will likely be dominated by a network of hydrogen bonds involving the amine protons as donors and the nitrogen lone pairs or fluorine atoms as acceptors.
-
N-H···N Hydrogen Bonds: These are expected to be the strongest and most directional interactions, likely forming chains or sheets of molecules.
-
N-H···F and C-H···F Hydrogen Bonds: The fluorine atoms, with their high electronegativity, are potential hydrogen bond acceptors. These weaker interactions are expected to play a significant role in the three-dimensional packing.[3]
-
π-π Stacking: The electron-deficient nature of the perfluorinated ring may lead to offset π-π stacking interactions with adjacent rings.
-
F···F Interactions: Short contacts between fluorine atoms on neighboring molecules may also be present, contributing to the overall lattice energy.
Caption: Predicted intermolecular interactions in the crystal lattice.
Hypothetical Crystallographic Data and Concluding Remarks
The following table presents a plausible set of crystallographic data for the title compound, based on typical values for related organic molecules.
| Parameter | Predicted Value |
| Chemical Formula | C₈H₈F₄N₂ |
| Formula Weight | 208.16 |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| a (Å) | 8-12 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) (if monoclinic) | 90-105 |
| Volume (ų) | 1200-1800 |
| Z | 4 or 8 |
| Density (calculated) | 1.6-1.8 g/cm³ |
This guide provides a robust, scientifically grounded framework for any researcher embarking on the structural analysis of this compound. The elucidation of this crystal structure will undoubtedly provide valuable insights into the supramolecular chemistry of fluorinated compounds and pave the way for the rational design of novel functional materials. The data, once obtained, should be deposited in the Cambridge Crystallographic Data Centre (CCDC) to benefit the wider scientific community.
References
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Ferrer, M., Gutiérrez, A., Mounir, M., Solans, X., & Font-Bardia, M. (2006). 2,3-5,6-Tetrafluoro-1,4-di-4-pyridylbenzene. Acta Crystallographica Section E: Structure Reports Online, 62(7), o3213–o3214. Retrieved from [Link]
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(2022). Crystal structure of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]
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ChemRxiv. (2024). Effect of Weak Intermolecular Interactions on the Ionization of Benzene Derivatives Dimers. Retrieved from [Link]
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García-Garza, J. J., & Thangadurai, V. (2021). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design, 21(9), 5439–5451. Retrieved from [Link]
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AIP Publishing. (2024). Effect of weak intermolecular interactions on the ionization of benzene derivatives dimers. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 1,4-bis(aminomethyl)cyclohexane. Retrieved from [Link]
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Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]
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Ortiz-Soto, M. E., & Guevara-Vela, J. M. (2020). Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. ACS Omega, 5(30), 18763–18770. Retrieved from [Link]
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Shishlov, N. M., & Shishlov, M. N. (2004). Quantum-Chemical Study of the Benzene Reaction with Fluorine. Molecules, 9(11), 934–943. Retrieved from [Link]
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Wang, H., et al. (2021). Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst. Green Chemistry, 23(1), 456-466. Retrieved from [Link]
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Al-Omary, F. A. M., et al. (2016). 2,3,5,6-Tetrafluoro-1,4-bis({[(thiophen-2-yl)methylidene]amino}methyl)benzene. IUCrData, 1(1), x160003. Retrieved from [Link]
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El-Gamel, N. E. A. (2015). 2,3,5,6-Tetrafluoro-1,4-bis(2-pyridylmethyleneaminomethyl)benzene. IUCrData, 1(1), x150001. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Properties of 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene
This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of the fluorinated aromatic compound, 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize this compound or similar fluorinated molecules in their work. The guide offers a predictive interpretation of the spectral data based on analogous compounds and fundamental spectroscopic principles, supplemented with detailed experimental protocols for data acquisition.
Introduction
This compound is a unique diamine building block that incorporates a perfluorinated benzene ring. This structural motif imparts distinct properties, including high thermal stability, altered electronic characteristics, and specific conformational preferences, making it a valuable component in the synthesis of polymers, ligands for metal complexes, and pharmaceutical intermediates. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and structural elucidation in various applications.
Molecular Structure and Spectroscopic Implications
The symmetrical nature of this compound significantly influences its spectroscopic properties, leading to simplified NMR spectra despite its complex structure. The presence of the highly electronegative fluorine atoms dramatically impacts the chemical shifts of both the aromatic carbons and the attached aminomethyl groups.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the scarcity of directly published spectral data for this compound, the following analysis is a predictive interpretation based on data from analogous fluorinated and non-fluorinated compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
-
-CH₂- (Methylene protons): A singlet is predicted for the four equivalent methylene protons. The electron-withdrawing effect of the tetrafluorinated aromatic ring will likely shift this peak downfield compared to the non-fluorinated analog, 1,4-bis(aminomethyl)benzene, which shows this signal around 3.84 ppm in CDCl₃.[1] A chemical shift in the range of 4.0-4.5 ppm is anticipated.
-
-NH₂ (Amine protons): A broad singlet is expected for the four equivalent amine protons. The chemical shift of this peak is highly dependent on the solvent, concentration, and temperature. It is typically observed in the range of 1.5-3.0 ppm .
¹³C NMR Spectroscopy
The carbon NMR spectrum will also reflect the molecular symmetry.
-
-CH₂- (Methylene carbon): A single peak is expected for the two equivalent methylene carbons. The chemical shift is predicted to be in the range of 35-45 ppm .
-
Aromatic Carbons (C-F): Due to the C-F coupling, the four equivalent aromatic carbons directly bonded to fluorine will appear as a complex multiplet. The strong electron-withdrawing effect of fluorine will shift these carbons significantly upfield. A chemical shift in the range of 135-145 ppm with a large ¹JCF coupling constant is expected.
-
Aromatic Carbons (C-CH₂): The two equivalent aromatic carbons bonded to the aminomethyl groups will appear as a triplet due to coupling with the adjacent fluorine atoms. The expected chemical shift is in the range of 115-125 ppm .
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[2]
-
For this compound, a single peak is expected for the four equivalent fluorine atoms. The chemical shift, relative to CFCl₃, is anticipated to be in the aromatic fluorine region, likely between -130 and -150 ppm .[3][4]
| Predicted NMR Data for this compound | |
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H | ~4.0-4.5 (s, 4H, -CH₂) |
| ~1.5-3.0 (br s, 4H, -NH₂) | |
| ¹³C | ~35-45 (-CH₂) |
| ~115-125 (t, C-CH₂) | |
| ~135-145 (m, C-F) | |
| ¹⁹F | ~ -130 to -150 (s) |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. The characteristic absorption bands for this compound are predicted as follows.[5][6]
-
N-H Stretching: The primary amine will exhibit two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations.
-
C-H Stretching: The methylene C-H stretching vibrations are expected in the 2850-2960 cm⁻¹ region.
-
C=C Aromatic Stretching: The stretching of the carbon-carbon bonds in the aromatic ring will likely produce absorption bands in the 1450-1600 cm⁻¹ range.
-
C-F Stretching: Strong absorption bands due to the C-F stretching vibrations are characteristic of fluorinated aromatic compounds and are expected in the region of 1100-1300 cm⁻¹ .
-
N-H Bending: The N-H bending (scissoring) vibration of the primary amine is anticipated to appear around 1590-1650 cm⁻¹ .
| Predicted IR Absorption Bands | |
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3300-3500 |
| C-H Stretch | 2850-2960 |
| C=C Aromatic Stretch | 1450-1600 |
| C-F Stretch | 1100-1300 |
| N-H Bend | 1590-1650 |
Experimental Protocols
To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.
NMR Spectroscopy Protocol
Caption: Workflow for NMR spectroscopic analysis.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an appropriate internal standard. Tetramethylsilane (TMS) is commonly used for ¹H and ¹³C NMR, while a compound like trifluorotoluene can be used for ¹⁹F NMR.[7]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard acquisition parameters. For ¹³C NMR, a proton-decoupled experiment is standard.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the signals to determine the relative number of nuclei.
-
IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The provided NMR and IR data, derived from the analysis of analogous structures and fundamental principles, serve as a robust reference for the identification and characterization of this important fluorinated building block. The detailed experimental protocols offer a standardized approach to obtaining high-quality spectral data, ensuring consistency and reliability in research and development settings.
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An In-depth Technical Guide to the Molecular Geometry and Conformation of 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene is a symmetrically substituted aromatic compound with significant potential as a rigid linker in supramolecular chemistry, a monomer for high-performance polymers, and a scaffold in medicinal chemistry. Its utility is intrinsically linked to its three-dimensional structure, which is governed by the electronic effects of the perfluorinated ring and the conformational freedom of the aminomethyl side chains. This guide provides a detailed analysis of the molecule's probable geometry and conformational landscape. We explore the critical role of intramolecular hydrogen bonding between the amine protons and the ortho-fluorine atoms (N-H···F), which likely acts as a "conformational lock," significantly restricting rotational freedom. By synthesizing data from crystallographic studies of closely related derivatives and established principles of physical organic chemistry, we delineate the key structural features. Furthermore, this document outlines robust, field-proven computational and experimental protocols for the definitive characterization of this molecule's conformation, providing a self-validating workflow for researchers.
Introduction: The Structural Significance of a Fluorinated Diamine
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In the case of this compound, the perfluorinated central ring imparts a strong quadrupole moment, high thermal resistance, and unique electronic characteristics. The aminomethyl groups provide reactive sites for further functionalization, making it a versatile building block.
However, to effectively utilize this molecule in rational design—be it for a crystalline framework or a pharmacophore—a precise understanding of its preferred three-dimensional arrangement is paramount. The primary questions concern the rotational freedom of the two -CH₂NH₂ (aminomethyl) substituents. Are they freely rotating, or do specific interactions dictate a limited set of low-energy conformations? This guide posits that the interplay between steric hindrance and non-covalent interactions, specifically intramolecular hydrogen bonds involving fluorine, are the dominant conformational drivers.
Molecular Geometry: Insights from Core Structure and Analogs
While a dedicated single-crystal X-ray structure for this compound is not prominently available in the literature, extensive data from its Schiff base derivatives provide a reliable foundation for understanding the geometry of the central tetrafluorobenzene core. Studies on compounds like 2,3,5,6-Tetrafluoro-1,4-bis(2-pyridylmethyleneaminomethyl)benzene and thiophene-based analogs consistently show a planar, centrosymmetric C₆F₄ core.[1][2][3]
The strong electron-withdrawing nature of the fluorine atoms influences the aromatic ring's bond lengths and the C-F bonds themselves. The C-C bonds within the aromatic ring are expected to be slightly shorter than those in non-fluorinated benzene, and the C-F bonds are highly polarized. The attachment of the methylene (-CH₂) groups to the aromatic ring (Cₐᵣ-Cₘₑ) creates the primary axis of rotation for the side chains.
| Parameter | Typical Value (from Derivatives) | Causality and Expert Insight |
| C-C (aromatic) | ~1.38 - 1.40 Å | The high electronegativity of fluorine atoms contracts the electron density of the ring, leading to slightly shorter and stronger C-C bonds compared to benzene. |
| C-F | ~1.34 - 1.36 Å | This bond is strong and polarized, contributing to the molecule's thermal stability and creating localized areas of negative electrostatic potential on the ring face. |
| Cₐᵣ-Cₘₑ | ~1.51 Å | This is a standard sp²-sp³ single bond length, serving as the primary rotational pivot for the entire aminomethyl side chain. |
| ∠ C-C-C (ring) | ~120° | The core aromatic ring maintains a near-perfect hexagonal geometry. |
| ∠ F-C-C | ~120° | Consistent with the sp² hybridization of the aromatic carbon atoms. |
Conformational Analysis: The Decisive Role of Intramolecular Interactions
The conformation of the molecule is defined by the torsion angles around the Cₐᵣ-Cₘₑ and Cₘₑ-N bonds. While rotation around single bonds is typically considered "free," in this system, significant energetic barriers likely arise from specific intramolecular interactions.
Rotational Barriers and Steric Effects
Rotation of the aminomethyl group brings the amine protons into proximity with the bulky fluorine atoms at the ortho positions (2- and 6- positions). While a single fluorine atom has a relatively small van der Waals radius, the cumulative steric field can create a non-trivial rotational barrier.[4] However, a more dominant and conformation-defining interaction is predicted to be hydrogen bonding.
The N-H···F Intramolecular Hydrogen Bond: A Conformational Lock
Covalently bound organic fluorine is generally considered a weak hydrogen bond acceptor.[5][6] However, when specific geometric constraints force a hydrogen bond donor (like an N-H group) into close proximity with a fluorine atom, a stabilizing interaction can occur.[5] This "through-space" interaction is observable via NMR spectroscopy, often revealing coupling between the ¹H and ¹⁹F nuclei (¹ʰJNH,F).[6][7]
In this compound, the geometry is ideal for the formation of a five-membered ring stabilized by an N-H···F intramolecular hydrogen bond. This interaction would serve as a "conformational lock," severely restricting the rotation of the aminomethyl group and holding it in a pseudo-planar arrangement with the aromatic ring.
The diagram below illustrates the key conformational possibilities and the proposed hydrogen bond that dictates the molecule's structure.
Caption: Proposed low-energy conformation stabilized by an intramolecular N-H···F hydrogen bond.
This locking mechanism implies that the two aminomethyl groups could adopt either a syn or anti conformation relative to each other across the ring. Given the centrosymmetric nature of the core, the anti conformation is highly probable to be the global minimum energy state in the gas phase and in non-polar solvents.
A Self-Validating Workflow for Structural Characterization
To move from hypothesis to definitive characterization, a combined computational and experimental approach is essential. The following protocols are designed to be self-validating, where the results from one method corroborate the findings of the other.
Protocol 1: Computational Conformational Analysis
Objective: To identify all low-energy conformers, calculate their relative energies, and determine the rotational energy barriers.
Methodology: Density Functional Theory (DFT)
-
Initial Structure Generation: Build the this compound molecule in a molecular editor.
-
Conformational Search: Perform a systematic rotational scan around the Cₐᵣ-Cₘₑ and Cₘₑ-N bonds to identify all potential energy minima.
-
Geometry Optimization: Optimize the geometry of each identified minimum using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This level of theory provides a good balance of accuracy and computational cost for such systems.[7]
-
Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).
-
Transition State Search: To quantify the "conformational lock," locate the transition state for rotation around the Cₐᵣ-Cₘₑ bond. This can be done using a synchronous transit-guided quasi-Newton (STQN) method. The energy difference between the ground state and the transition state defines the rotational barrier.
-
Analysis: Analyze the optimized geometries for evidence of N-H···F bonds by measuring the H···F distance (typically < 2.2 Å) and the N-H···F angle (typically > 110°). Further analysis using Quantum Theory of Atoms in Molecules (QTAIM) can confirm the presence of a bond critical point between H and F.
Caption: Workflow for the computational characterization of conformational isomers.
Protocol 2: Experimental Validation with NMR Spectroscopy
Objective: To experimentally probe the molecular conformation in solution and find evidence for the proposed N-H···F hydrogen bond.
Methodology: 1D and 2D Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Acquire a standard ¹H NMR spectrum in a non-polar solvent (e.g., CDCl₃ or C₆D₆) to minimize competing intermolecular hydrogen bonds with the solvent.[8] The chemical shift of the -NH₂ protons will be a key indicator. Intramolecular hydrogen bonding typically deshields the involved proton, shifting it downfield.
-
¹⁹F NMR: Acquire a ¹⁹F NMR spectrum. A single resonance is expected due to the molecule's symmetry.
-
¹H{¹⁹F} Coupled/Decoupled Spectra: The most critical experiment is to observe the ¹H spectrum with and without ¹⁹F decoupling. If an N-H···F interaction exists, the NH₂ proton signal should appear as a doublet or multiplet due to through-space coupling to the ortho-fluorine. This multiplet should collapse into a singlet upon ¹⁹F decoupling.[7] The magnitude of the coupling constant (¹ʰJHF) provides insight into the strength of the interaction.
-
Variable-Temperature (VT) NMR: Acquire ¹H NMR spectra over a range of temperatures. The chemical shift of a hydrogen-bonded proton typically shows a smaller change with temperature compared to a non-bonded proton. Furthermore, heating can provide enough energy to overcome the rotational barrier, leading to peak coalescence or broadening, which can be used to calculate the energy barrier experimentally.
-
2D NOESY/ROESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can confirm the spatial proximity between the NH protons and the ortho-fluorine atoms, providing definitive, unambiguous proof of the proposed conformation.
Implications for Application-Driven Design
The conformational rigidity imposed by the N-H···F interactions has profound implications for the application of this compound.
-
In Drug Development: A conformationally locked scaffold reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The defined orientation of the amine vectors is critical for designing molecules that fit precisely into a binding pocket.
-
In Materials Science: When used as a linker in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), the rigid and well-defined geometry translates directly to more predictable and ordered porous structures. The steric properties of fluorinated building blocks can also reduce intermolecular aggregation, leading to materials with higher transparency.[9]
-
In Polymer Chemistry: For high-performance polymers like polyimides, a rigid monomer backbone contributes to a higher glass transition temperature (Tg) and enhanced thermal stability.[9]
Conclusion
The molecular architecture of this compound is not defined by simple, free rotation. A comprehensive analysis based on established chemical principles and data from analogous structures strongly indicates that its conformation is dominated and restricted by the formation of intramolecular N-H···F hydrogen bonds. This interaction acts as a conformational lock, creating a relatively rigid, planar system with the aminomethyl groups held in a fixed orientation relative to the perfluorinated ring. This inherent rigidity is a key feature that researchers and drug developers can exploit for the rational design of advanced materials and targeted therapeutics. The provided computational and experimental workflows offer a clear and robust path to definitively confirming this structural hypothesis.
References
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He, L., Liu, B. & Wang, D. (2009). 2,3,5,6-Tetrafluoro-1,4-bis(2-pyridylmethyleneaminomethyl)benzene. Acta Crystallographica Section E: Crystallographic Communications, E65, o331. [Link]
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Mishra, S. K. & Suryaprakash, N. (2017). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules, 22(3), 426. [Link]
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He, L., Liu, B. & Wang, D. (2011). 2,3,5,6-Tetrafluoro-1,4-bis({[(thiophen-2-yl)methylidene]amino}methyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3329. [Link]
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ResearchGate. (2009). 2,3,5,6-Tetrafluoro-1,4-bis(2-pyridylmethyleneaminomethyl)benzene. ResearchGate Publication. [Link]
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Dalvit, C., et al. (2022). Intramolecular N-H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects. Chemistry, 28(2), e202103135. [Link]
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de Aguiar Filho, S. Q., et al. (2020). Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds. Heliyon, 6(9), e04964. [Link]
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He, L., Liu, B. & Wang, D. (2012). 2,3,5,6-Tetrafluoro-1,4-bis({[(5-methylthiophen-2-yl)methylidene]amino}methyl)benzene. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 2), o408. [Link]
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reactivity of aminomethyl groups on a tetrafluorobenzene ring
An In-depth Technical Guide to the Reactivity of Aminomethyl Groups on a Tetrafluorobenzene Ring
Authored by Gemini, Senior Application Scientist
Foreword: The Unique Duality of (Aminomethyl)tetrafluorobenzenes
To the researcher engaged in the complex world of drug discovery and materials science, the (aminomethyl)tetrafluorobenzene scaffold presents a fascinating duality. On one hand, the tetrafluorinated aromatic ring is a powerful electron sink, profoundly activated towards nucleophilic aromatic substitution (SNAr).[1][2] On the other, the aminomethyl substituent offers a rich hub of functionality—a benzylic position susceptible to C-H activation and a nucleophilic/basic nitrogen atom that can direct reactions with remarkable precision.[3]
This guide eschews a conventional, rigid format. Instead, it is structured to mirror the logical considerations of a synthetic chemist approaching this versatile building block. We will first explore the dominant reactivity of the polyfluorinated ring system, then delve into the nuanced transformations centered on the aminomethyl group, and finally, examine how these two domains of reactivity can be synergistically employed. Our focus is not merely on cataloging reactions but on elucidating the underlying principles that govern their outcomes, providing field-proven insights to inform experimental design.
Part 1: The Electron-Deficient Arena - Nucleophilic Aromatic Substitution (SNAr)
The most salient feature of a tetrafluorobenzene ring is its profound electron deficiency, a direct consequence of the intense inductive electron-withdrawing effect of the four fluorine atoms.[1] This electronic state renders the ring highly susceptible to attack by nucleophiles, proceeding through the classical two-step addition-elimination SNAr mechanism.
The SNAr Mechanism: A Stepwise Perspective
The SNAr reaction is not a concerted process. It involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][4] The stability of this intermediate is the linchpin of the entire reaction, and the electron-withdrawing fluorine atoms are crucial for its stabilization.
The general workflow is as follows:
-
Nucleophilic Attack: A nucleophile adds to a carbon atom bearing a fluorine atom, breaking the ring's aromaticity and forming the tetrahedral Meisenheimer complex. The negative charge is delocalized across the ring and stabilized by the remaining fluorine atoms.
-
Leaving Group Departure: Aromaticity is restored by the expulsion of a fluoride anion, which is a competent leaving group.
Caption: The two-step addition-elimination mechanism of SNAr reactions.
Note: The DOT script above is a template. Actual chemical structures would be rendered as images for a real-world document.
Regioselectivity: The Directing Influence of the Aminomethyl Group
In a monosubstituted polyfluorobenzene, the site of nucleophilic attack is governed by the electronic nature of the substituent. For an aminomethyl group (-CH2NH2), which is separated from the ring by a methylene spacer, the primary electronic influence is a weak inductive withdrawal.
In the context of SNAr on highly fluorinated systems, substitution almost invariably occurs at the position para to the existing substituent.[1] This preference is rationalized by examining the stability of the potential Meisenheimer intermediates. When the nucleophile attacks the para-fluorine, the negative charge in the resonance structures of the intermediate is never placed on the carbon atom bearing the aminomethyl group. This avoids destabilizing interactions and leads to a lower energy transition state compared to ortho or meta attack.
Common SNAr Transformations & Protocols
A wide array of nucleophiles can displace fluorine on the tetrafluorobenzene ring. The choice of solvent is critical; polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they effectively solvate the counter-ion of the nucleophile without attenuating its nucleophilicity through hydrogen bonding.
| Nucleophile | Reagent Example | Typical Conditions | Product | Ref. |
| Oxygen | Sodium methoxide (NaOMe) | MeOH or THF, 25-60 °C | Methoxy-substituted arene | [1] |
| Nitrogen | Ammonia (aq.), Alkylamines | Dioxane or EtOH, 100-150 °C (sealed tube) | Amino-substituted arene | [1] |
| Sulfur | Sodium thiophenoxide (NaSPh) | DMF, 25-80 °C | Thioether-substituted arene | [5] |
| Carbon | Organolithiums (e.g., n-BuLi) | THF or Ether, -78 °C to 0 °C | Alkyl-substituted arene | [1] |
Protocol 1: Para-selective Methoxylation of (Aminomethyl)-2,3,5,6-tetrafluorobenzene
This protocol describes a typical SNAr reaction using an oxygen nucleophile.
Materials:
-
(Aminomethyl)-2,3,5,6-tetrafluorobenzene
-
Sodium methoxide (NaOMe), 25% solution in methanol
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of (aminomethyl)-2,3,5,6-tetrafluorobenzene (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere at 0 °C, add sodium methoxide solution (1.2 eq) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH4Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired 4-methoxy-(aminomethyl)-2,3,5,6-trifluorobenzene.
Part 2: The Substituent as the Star - Reactivity of the Aminomethyl Group
While SNAr dominates the ring's chemistry, the aminomethyl group itself is a versatile functional handle. Its reactivity can be broadly divided into transformations at the benzylic carbon and reactions involving the nitrogen atom.
Directed Ortho-Metalation (DoM): Precision C-H Functionalization
Directed ortho-metalation is a powerful strategy for functionalizing the position adjacent to a directing metalation group (DMG).[3] The heteroatom of the DMG coordinates to an organolithium base (typically n-BuLi or s-BuLi), delivering the base to a proximal C-H bond for deprotonation. This creates a highly reactive aryllithium species, which can be trapped with a wide variety of electrophiles.
For this to be effective, the primary amine of the aminomethyl group is typically protected or converted to a tertiary amine (e.g., -CH2NMe2), which is a more effective DMG.[3]
Caption: Workflow for Directed ortho-Metalation and subsequent functionalization.
The key advantage of DoM is its exquisite regiocontrol, providing access to ortho-substituted isomers that are difficult or impossible to obtain via SNAr. However, the reaction conditions must be carefully controlled; lithiated polyfluoroarenes can be unstable and may eliminate LiF to form reactive aryne intermediates at temperatures above -40 °C.[6]
Benzylic C-H Functionalization
The C-H bonds of the methylene linker are benzylic and thus activated towards radical abstraction. This provides an avenue for functionalization directly on the linker, independent of the aromatic ring's SNAr reactivity. A notable example is benzylic C(sp3)–H fluorination, which can be achieved using radical-based methods.[7] For instance, photocatalytic approaches or copper-catalyzed radical relay mechanisms can selectively replace a benzylic hydrogen with a fluorine atom, providing access to α-fluoroaminomethyl derivatives.[7]
Reactions at the Nitrogen Center
The nitrogen atom of the aminomethyl group retains its fundamental nucleophilic and basic character. It can readily undergo standard amine chemistry:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
These transformations are crucial for modulating the properties of the molecule, such as lipophilicity and basicity, and for installing directing groups for subsequent reactions like DoM.
Part 3: Synthesis and Strategy - A Holistic View
The true synthetic power of (aminomethyl)tetrafluorobenzenes is realized when chemists strategically combine the different modes of reactivity. A researcher might first perform an SNAr reaction to install a key pharmacophore at the para position, then modify the aminomethyl group to direct an ortho-metalation, thereby achieving a complex, highly substituted aromatic core.
The presence of fluorine imparts unique properties to drug candidates, including increased metabolic stability and enhanced binding affinity.[8] The ability to precisely functionalize the (aminomethyl)tetrafluorobenzene scaffold at multiple positions makes it an exceptionally valuable building block in medicinal chemistry.
Conclusion
The reactivity of an aminomethyl group on a tetrafluorobenzene ring is a compelling study in contrasts. The system is dominated by the powerful electron-withdrawing nature of the fluorinated ring, making SNAr the primary pathway for ring substitution. Yet, the aminomethyl group is far from a passive spectator. It subtly directs the regiochemical outcome of SNAr while offering its own distinct reaction sites: the nitrogen for nucleophilic reactions and C-H functionalization, and the benzylic C-H bonds for radical chemistry. Most significantly, when modified, it can serve as a powerful directing group for ortho-lithiation, overriding the inherent electronic biases of the ring to achieve unparalleled regiocontrol. For the drug development professional or synthetic scientist, a deep understanding of this chemical duality is essential for unlocking the full potential of this versatile fluorinated scaffold.
References
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Pummer, W. J., & Wall, L. A. (1962). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(4), 325–336. Available at: [Link]
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Carboni, D., et al. (2013). Triol-promoted activation of C–F bonds: Amination of benzylic fluorides under highly concentrated conditions mediated. Beilstein Journal of Organic Chemistry, 9, 2450–2456. Available at: [Link]
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Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 534(7607), 369–373. Available at: [Link]
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Ball, L., et al. (2021). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry, 17, 1878–1912. Available at: [Link]
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Smith, T. F., & Sandford, G. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 26(48), 10811–10823. Available at: [Link]
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Strieth-Kalthoff, F., et al. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters, 24(29), 5423–5428. Available at: [Link]
- Singh, R. P., et al. (2012). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(4), 1640-1653.
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ResearchGate. (n.d.). Plausible mechanism of the benzylic fluorination reaction. Retrieved January 21, 2026, from [Link]
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The Organic Chemistry Tutor. (2023, January 14). Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved January 21, 2026, from [Link]
- Gouverneur, V., et al. (2020). Benzylic functionalisation of phenyl all cis-2, 3, 5, 6 -tetrafluoro -cyclohexane provides access to new organo-fluorine building blocks. Chemistry – A European Journal, 26(1), 235-241.
- Fustero, S., et al. (2011). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry, 7, 1032–1048.
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Wikipedia. (n.d.). Directed ortho metalation. Retrieved January 21, 2026, from [Link]
- Evans, D. A. (n.d.). Directed (ortho)
-
Itami, K., et al. (2019). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 55(72), 10732-10735. Available at: [Link]
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PubMed. (2023). Transition-Metal-Catalyzed C-H Bond Activation for the Formation of C-C Bonds in Complex Molecules. Retrieved January 21, 2026, from [Link]
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CAS Common Chemistry. (n.d.). 1,2,3,4-Tetrafluorobenzene. Retrieved January 21, 2026, from [Link]
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Legrand, B., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 693. Available at: [Link]
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PubChem. (n.d.). 1,2,4,5-Tetrafluorobenzene. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Explained. (2020, July 5). Basic Introduction to C-H Activation Reactions. YouTube. Available at: [Link]
-
Snieckus, V., et al. (2013). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Organic Letters, 15(10), 2494–2497. Available at: [Link]
-
Gandon, V., et al. (2022). NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi. Angewandte Chemie International Edition, 62(1), e202213191. Available at: [Link]
-
Schoenebeck, F., et al. (2018). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition, 57(42), 13977–13981. Available at: [Link]
- Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 149-161.
-
ResearchGate. (n.d.). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Efficient Approach to Synthesizing 2,5-Bis(aminomethyl)furan from 5-Chloromethylfurfural via the Gabriel Synthesis through Trans-imination and Hydrogenation. Retrieved January 21, 2026, from [Link]
-
Liu, X., et al. (2014). Enantioselective C-H bond functionalization triggered by radical trifluoromethylation of unactivated alkene. Angewandte Chemie International Edition, 53(44), 11890-11894. Available at: [Link]
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An In-depth Technical Guide to the Chemical Properties of 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Fluorinated Building Block
1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene, also known as 2,3,5,6-tetrafluoro-1,4-benzenedimethanamine, is a unique diamine monomer distinguished by its highly fluorinated aromatic core. This structure—a rigid, electron-deficient tetrafluorobenzene ring symmetrically substituted with two flexible and reactive aminomethyl groups—renders it a compound of significant interest for researchers in materials science, coordination chemistry, and drug development. The presence of multiple fluorine atoms imparts desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics to materials derived from it.[1][2] This guide provides a comprehensive overview of its synthesis, chemical properties, and applications, offering field-proven insights for its effective utilization in research and development.
Molecular Synthesis and Purification
The synthesis of this compound typically proceeds from a halogenated precursor, leveraging the stability of the tetrafluorinated ring while modifying the benzylic positions. A common and effective strategy involves the conversion of 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene.
Rationale for Experimental Choices: The choice of a brominated precursor like 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is strategic; the bromine atoms are excellent leaving groups for nucleophilic substitution.[3] A Gabriel synthesis-type approach, using potassium phthalimide followed by hydrolysis, or direct amination with a large excess of ammonia or a protected amine equivalent, can be employed. The use of a polar aprotic solvent like DMF or DMSO is crucial to solubilize the reagents and facilitate the SN2 reaction.
Diagram of Synthesis Pathway
Sources
An In-depth Technical Guide to 2,2-Diphenyl-1-picrylhydrazyl (DPPH): Properties, Applications, and Sourcing
A Note on CAS Number: The inquiry for CAS number 2377-64-2 did not yield a specific chemical entity. However, based on the commonality of similar CAS numbers in chemical databases, this guide focuses on the widely researched compound 2,2-Diphenyl-1-picrylhydrazyl , which bears the CAS number 1898-66-4 . This stable free radical is a cornerstone in antioxidant research, and it is presumed to be the intended subject of this guide.
Introduction
2,2-Diphenyl-1-picrylhydrazyl, universally known by its acronym DPPH, is a stable organic free radical.[1] Its stability, a rare trait for a radical, is attributed to the delocalization of the spare electron over the molecule as a whole. This characteristic is pivotal to its primary application: the quantification of antioxidant activity. In its radical form, a solution of DPPH presents a deep violet color, with a strong absorption band around 517 nm.[2][3] When it reacts with an antioxidant, which donates a hydrogen atom, the DPPH is reduced to its non-radical form, 2,2-diphenyl-1-picrylhydrazine. This reduction leads to a color change from violet to a pale yellow, and a corresponding decrease in absorbance.[2][4] This straightforward and measurable change forms the basis of the ubiquitous DPPH antioxidant assay.[2][3]
Physicochemical Properties
A thorough understanding of DPPH's properties is essential for its effective application in research.
| Property | Value | Source |
| CAS Number | 1898-66-4 | [1][5] |
| Molecular Formula | C18H12N5O6 | [1][5] |
| Molecular Weight | 394.32 g/mol | [1][5] |
| Appearance | Dark-colored crystalline powder (black to green) | [1][6] |
| Melting Point | ~135 °C (decomposes) | [1][5][7][8] |
| Solubility | Insoluble in water; Soluble in organic solvents like methanol and ethanol. | [1] |
| Absorption Maximum (λmax) | ~517 nm | [2][3] |
The DPPH Radical Scavenging Assay: A Mechanistic Overview
The DPPH assay is a simple, rapid, and widely adopted method for screening the radical scavenging activity of various compounds.[2][3][9] The underlying principle is the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thereby neutralizing it.
The reaction mechanism can be generalized as follows:
DPPH• (violet) + A-H → DPPH-H (pale yellow) + A•
Where:
-
DPPH• is the stable DPPH radical.
-
A-H represents an antioxidant compound.
-
DPPH-H is the reduced form of DPPH.
-
A• is the resulting antioxidant radical, which is generally more stable and less reactive than the DPPH radical.
The degree of discoloration, quantified by the decrease in absorbance at 517 nm, is directly proportional to the concentration and potency of the antioxidant in the sample.[2]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standard procedure for determining the antioxidant capacity of a sample using the DPPH assay.
Materials and Reagents:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or ethanol, analytical grade)
-
Test sample (e.g., plant extract, pure compound)
-
Positive control (e.g., Ascorbic acid, Trolox, Gallic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and other standard laboratory equipment
Procedure:
-
Preparation of DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Sample and Standard Solutions: Prepare a series of dilutions of the test sample and the positive control in methanol.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the various concentrations of the test sample or positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Determination of IC50: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of the sample.
Below is a visual representation of the experimental workflow:
Caption: A schematic workflow of the DPPH radical scavenging assay.
Safety and Handling
DPPH is a chemical that requires careful handling in a laboratory setting.
-
General Hazards: May cause eye, skin, and respiratory tract irritation.[6] The toxicological properties have not been fully investigated.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][11]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[7][11] Use in a well-ventilated area.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[6]
Reputable Suppliers
DPPH is readily available from a number of reputable chemical suppliers that cater to the research community. When sourcing DPPH, it is crucial to ensure high purity to obtain reliable and reproducible results in antioxidant assays. Some of the major suppliers include:
-
Sigma-Aldrich (Merck)
-
Thermo Fisher Scientific (Alfa Aesar)
-
Cayman Chemical
-
Santa Cruz Biotechnology
-
TCI Chemicals
It is recommended to request a certificate of analysis from the supplier to verify the purity of the compound.
Conclusion
2,2-Diphenyl-1-picrylhydrazyl (DPPH) is an indispensable tool in the field of antioxidant research. Its stability as a free radical and the simplicity of the colorimetric assay based on its reduction have made it a popular choice for screening the radical scavenging potential of a wide array of substances. A comprehensive understanding of its properties, the assay mechanism, and proper handling procedures are paramount for researchers and scientists in drug development and related fields to generate accurate and meaningful data.
References
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- Shimamura, T., et al. (2021). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.
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- HIMEDIA. (2024). Safety Data Sheet: 2, 2-Diphenyl-1-picrylhydrazyl (Free radical).
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2,2-diphenyl-1-picrylhydrazyl.
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- MedChemExpress. (n.d.). DPPH (2,2-Diphenyl-1-picrylhydrazyl) | Free Radical Scavenger.
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- Zen-Bio. (2013). DPPH Antioxidant Assay Kit.
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The Strategic Integration of Fluorinated Diamine Monomers: A Technical Guide for Advanced Material and Therapeutic Development
Abstract
The strategic incorporation of fluorine into diamine monomers represents a pivotal advancement in the design of high-performance polymers and biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of fluorinated diamine monomers. We will delve into the fundamental principles that govern the unique characteristics imparted by fluorine substitution, including enhanced thermal stability, superior chemical resistance, low dielectric constants, and modulated biological activity. This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a forward-looking perspective on the potential of these versatile chemical building blocks.
Introduction: The Fluorine Advantage in Diamine Monomer Chemistry
Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool in molecular design. When incorporated into the structure of diamine monomers, fluorine atoms and fluoroalkyl groups, most notably the trifluoromethyl (-CF3) group, exert profound effects on the resulting material's physicochemical and biological properties. The strong carbon-fluorine bond (C-F) imparts exceptional thermal and chemical stability, while the low polarizability of the C-F bond contributes to reduced intermolecular interactions, leading to desirable characteristics such as low dielectric constants and enhanced solubility.[1]
In the realm of polymer science, fluorinated diamine monomers are instrumental in the synthesis of advanced polyimides, polyamides, and other high-performance polymers. These materials are indispensable in demanding applications ranging from microelectronics and aerospace to gas separation and fuel cell technologies. The introduction of fluorine can disrupt polymer chain packing, increasing the fractional free volume and thereby enhancing gas permeability in membrane applications.[2] Furthermore, the hydrophobicity imparted by fluorine reduces water absorption, a critical factor for maintaining the dielectric integrity of electronic components.[3]
In the life sciences, the strategic placement of fluorine in bioactive molecules is a well-established strategy to enhance pharmacological profiles. Fluorination can improve metabolic stability by blocking sites susceptible to enzymatic degradation, increase binding affinity to target proteins, and modulate lipophilicity to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[4][5] While the direct use of fluorinated diamines in pharmaceuticals is less common than other fluorinated building blocks, the principles of their impact on molecular properties are directly transferable and they serve as valuable precursors in multi-step syntheses.
This guide will provide a comprehensive overview of the synthesis of key fluorinated diamine monomers, their polymerization into advanced materials, and their application in cutting-edge technologies. We will also explore their relevance in the design of next-generation therapeutics and agrochemicals, supported by detailed protocols and mechanistic explanations.
Synthesis of Key Fluorinated Diamine Monomers
The synthesis of fluorinated diamine monomers is a critical first step in harnessing their potential. The synthetic routes often involve nucleophilic aromatic substitution or the reduction of dinitro precursors. Below are detailed protocols for the synthesis of two exemplary fluorinated diamine monomers.
Synthesis of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (BAPAF)
This monomer is a valuable precursor for high-performance polyimides and other polymers, imparting excellent thermal stability and solubility.
Experimental Protocol:
-
Step 1: Nitration of 2,2-bis(4-hydroxyphenyl)hexafluoropropane (BPAFP).
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve BPAFP in a suitable solvent such as acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or HPLC).
-
Pour the reaction mixture into ice water to precipitate the dinitro product, 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane.
-
Filter the precipitate, wash with water until neutral, and dry under vacuum.
-
-
Step 2: Reduction of the Dinitro Compound.
-
In a high-pressure autoclave, suspend the synthesized 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane in a solvent such as ethanol or methanol.[6]
-
Add a catalyst, typically 5% palladium on carbon (Pd/C).[6]
-
Pressurize the autoclave with hydrogen gas (e.g., to 1 MPa) and heat the mixture to around 70-80 °C with vigorous stirring.[6][7]
-
Monitor the reaction progress by the cessation of hydrogen uptake or by chromatographic analysis.
-
After completion, cool the reactor, carefully vent the hydrogen, and filter the mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane.
-
Recrystallize the crude product from a suitable solvent system (e.g., a mixture of isopropyl alcohol and toluene) to yield the pure diamine monomer as a white crystalline solid.[8]
-
Causality Behind Experimental Choices: The nitration is performed at low temperatures to control the exothermicity of the reaction and prevent over-nitration. The subsequent reduction is a standard procedure for converting nitro groups to amines, with Pd/C being a highly efficient and widely used catalyst for this transformation. The use of a high-pressure hydrogen environment ensures the complete reduction of both nitro groups.
Synthesis of 4-amino-3,5-difluorobenzonitrile
This monomer is a building block for fluorinated polymers and can be a precursor for other functionalized diamines.
Experimental Protocol:
-
Step 1: Cyanation of 4-bromo-2,6-difluoroaniline.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-2,6-difluoroaniline and copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF).[9]
-
Heat the mixture to reflux and maintain for 24 hours.[9]
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into an aqueous solution of ammonium hydroxide to complex the copper salts.[9]
-
Extract the product with an organic solvent such as ethyl acetate.[9]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-amino-3,5-difluorobenzonitrile.[9]
-
Causality Behind Experimental Choices: The Rosenmund-von Braun reaction is a classic method for introducing a nitrile group onto an aromatic ring. The use of a high temperature is necessary to drive the reaction to completion. The workup with ammonium hydroxide is crucial for removing the copper salts, which would otherwise complicate the purification.
Applications in High-Performance Polymers
Fluorinated diamine monomers are most prominently used in the synthesis of fluorinated polyimides (FPIs), which exhibit a unique combination of properties making them suitable for advanced applications.
Fluorinated Polyimides for Microelectronics: Low Dielectric Materials
The relentless drive for miniaturization and increased processing speeds in the electronics industry necessitates insulating materials with ultra-low dielectric constants (low-k) to minimize signal delay and cross-talk. FPIs derived from fluorinated diamine monomers are leading candidates for these applications.
The Role of Fluorine in Reducing the Dielectric Constant:
-
Reduced Polarizability: The high electronegativity of fluorine atoms leads to a very strong and polarized C-F bond. However, the overall polarizability of the C-F bond is low, which contributes to a lower dielectric constant of the bulk material.
-
Increased Free Volume: The introduction of bulky trifluoromethyl (-CF3) groups into the polymer backbone disrupts chain packing and increases the fractional free volume. This increase in "empty space" within the polymer matrix, which has a dielectric constant of approximately 1, effectively lowers the overall dielectric constant of the material.
Experimental Protocol: Synthesis of a 6FDA-TFDB Polyimide Film
A common example is the polyimide derived from 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and 2,2'-bis(trifluoromethyl)benzidine (TFDB).[10]
-
Step 1: Synthesis of Poly(amic acid) (PAA) Precursor.
-
In a dry, nitrogen-purged reaction flask, dissolve an equimolar amount of TFDB diamine in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Slowly add an equimolar amount of 6FDA dianhydride to the stirred diamine solution at room temperature. The viscosity of the solution will increase significantly as the PAA is formed.
-
Continue stirring at room temperature for 24 hours to ensure complete polymerization.
-
-
Step 2: Film Casting and Thermal Imidization.
-
Cast the viscous PAA solution onto a clean glass substrate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a programmable oven and subject it to a staged thermal curing process to effect imidization (the conversion of the amic acid to the imide). A typical curing cycle is:
-
80-100 °C for 1-2 hours to slowly remove the solvent.
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour.
-
300-350 °C for 1 hour for final curing.
-
-
After cooling to room temperature, the resulting transparent and flexible polyimide film can be peeled from the glass substrate.
-
Data Presentation: Dielectric Properties of Fluorinated Polyimides
| Polymer | Dianhydride | Diamine | Dielectric Constant (1 MHz) |
| Kapton® (non-fluorinated) | PMDA | ODA | ~3.4 |
| 6FDA/ODA | 6FDA | ODA | ~2.9 |
| 6FDA/TFDB | 6FDA | TFDB | ~2.8 |
Workflow for Polyimide Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of a fluorinated polyimide film.
Standardized Testing Protocol: Dielectric Constant Measurement (ASTM D150)
The dielectric constant of the prepared polyimide films should be measured according to the ASTM D150 standard test method.[5][11][12][13][14]
-
Apparatus: A capacitance bridge or LCR meter, a test fixture with two electrodes, and a temperature-controlled chamber.
-
Procedure:
-
Cut a flat, uniform sample of the polyimide film, ensuring it is larger than the electrodes.
-
Place the sample between the two electrodes in the test fixture.
-
Measure the capacitance of the sample at a specified frequency (e.g., 1 MHz).
-
Remove the sample and measure the capacitance of the air gap between the electrodes.
-
The dielectric constant is calculated as the ratio of the capacitance with the sample to the capacitance with air.
-
Fluorinated Polyimides for Gas Separation Membranes
Polyimide membranes are widely used for industrial gas separations, such as the separation of CO2 from natural gas. The performance of these membranes is governed by a trade-off between permeability (the rate at which a gas passes through the membrane) and selectivity (the ability of the membrane to separate one gas from another). Fluorinated diamine monomers can be used to create polyimides that challenge this trade-off.
Mechanism of Enhanced Gas Separation:
The bulky -CF3 groups in fluorinated polyimides not only increase the fractional free volume, which enhances gas permeability, but they also stiffen the polymer chains. This rigidity can lead to a more uniform distribution of free volume elements, which can improve the membrane's ability to discriminate between gas molecules of different sizes, thereby enhancing selectivity. The result is a membrane that can exhibit both high permeability and high selectivity, a highly desirable outcome in gas separation technology.[2]
Experimental Protocol: Single Gas Permeation Measurement
The gas separation performance of a polyimide membrane is evaluated by measuring the permeability of single gases.[3]
-
Apparatus: A gas permeation cell that divides a high-pressure (feed) side from a low-pressure (permeate) side, a pressure transducer, and a flow meter.
-
Procedure:
-
Mount the polyimide membrane in the permeation cell, ensuring a good seal.
-
Evacuate both sides of the membrane to remove any residual gases.
-
Introduce the test gas (e.g., CO2 or CH4) to the feed side at a constant pressure.
-
Measure the rate of pressure increase on the permeate side using the pressure transducer, or measure the volumetric flow rate of the permeate gas.
-
The permeability coefficient (P) is calculated using the following equation: P = (V * l) / (A * t * (p_feed - p_permeate)) where V is the volume of permeated gas, l is the membrane thickness, A is the membrane area, t is time, and p_feed and p_permeate are the pressures on the feed and permeate sides, respectively.
-
The ideal selectivity for a pair of gases (A and B) is the ratio of their individual permeabilities: α_AB = P_A / P_B.
-
Data Presentation: Gas Permeation Properties of a 6FDA-based Polyimide
| Gas | Kinetic Diameter (Å) | Permeability (Barrer) |
| H2 | 2.89 | High |
| CO2 | 3.3 | Moderate-High |
| O2 | 3.46 | Moderate |
| N2 | 3.64 | Low |
| CH4 | 3.8 | Low |
| Note: 1 Barrer = 10^-10 cm^3 (STP) cm / (cm^2 s cmHg) |
Logical Relationship in Gas Separation Membranes
Caption: Influence of fluorinated diamine monomers on polyimide gas separation properties.
Applications in Drug Development and Agrochemicals
The introduction of fluorine into organic molecules can have a profound impact on their biological activity. While the direct incorporation of a diamine functionality might not always be desirable in a final drug product, fluorinated diamines serve as versatile precursors and building blocks in the synthesis of complex, biologically active molecules.
The Role of Fluorine in Modulating Biological Activity:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Replacing a hydrogen atom at a metabolically labile position with a fluorine atom can significantly increase the half-life of a drug.[4]
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets. Fluorine can also act as a hydrogen bond acceptor.
-
Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[5]
Case Study: Synthesis of Fluorinated Agrochemicals
Many modern agrochemicals, including fungicides, herbicides, and insecticides, contain fluorine to enhance their efficacy and stability.[15][16][17] Fluorinated aromatic compounds are common building blocks in their synthesis. For example, a fluorinated aniline, which can be derived from a corresponding diamine or synthesized through similar chemistry, can be a key intermediate.
Illustrative Synthetic Pathway:
Signaling Pathway Diagram: Impact of Fluorination on Drug Properties
Caption: The multifaceted impact of fluorine incorporation on the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Future Outlook and Conclusion
The field of fluorinated diamine monomers continues to evolve, with ongoing research focused on the design and synthesis of novel monomers with tailored properties. The demand for materials with ever-lower dielectric constants, higher gas separation performance, and enhanced thermal stability will continue to drive innovation in this area. In the life sciences, the development of more efficient and selective fluorination methods will further expand the toolkit available to medicinal and agrochemical chemists.
References
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Fabrication, Facilitating Gas Permeability, and Molecular Simulations of Porous Hypercrosslinked Polymers Embedding 6FDA-Based Polyimide Mixed-Matrix Membranes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Synthetic procedure of 6FDA-TFDB polyimide sample. (n.d.). ResearchGate. Retrieved from [Link]
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Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (2022). Chinese Chemical Letters, 33(2), 626-642. Retrieved from [Link]
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Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). ResearchGate. Retrieved from [Link]
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Dielectric Constant and Dissipation Factor - ASTM D150 - Test Method. (n.d.). Lucideon. Retrieved from [Link]
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Preparation, Characterization and Gas Permeation of Polyimide Mixed Matrix Membranes. (2011). InTech. Retrieved from [Link]
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Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (2022). DiVA portal. Retrieved from [Link]
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A Molecular Dynamics Study of Single-Gas and Mixed-Gas N2 and CH4 Transport in Triptycene-Based Polyimide Membranes. (2021). Polymers, 13(24), 4393. Retrieved from [Link]
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Specialty Polymer Film - ASTM Test. (n.d.). PolyK Technologies. Retrieved from [Link]
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Hougham, G., Tesoro, G., & Shaw, J. (1994). Synthesis of Fluorinated Polyimides. In Fluoropolymers (pp. 81-97). Springer, Boston, MA. Retrieved from [Link]
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Dielectric Constant and Dissipation Factor ASTM D150, IEC 60250. (n.d.). Intertek. Retrieved from [Link]
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Tailoring the Micropore Structure of 6FDA-Based Network Polyimide Membranes for Advanced Gas Separation by Decarboxylation. (2023). Membranes, 13(5), 466. Retrieved from [Link]
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Alshammari, M. (2022). Synthetic Studies on Valuable Fluorinated Building Blocks. eGrove. Retrieved from [Link]
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Fabrication of Aromatic Polyimide Films Derived from Diisocyanate with Fluorinated Dianhydride. (2022). Sains Malaysiana, 51(1), 125-136. Retrieved from [Link]
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Preparation, Characterization and Gas Permeation of Polyimide Mixed Matrix Membranes. (2011). In M. A. S. A. Meireles (Ed.), Recent Advances in Chemical Engineering. IntechOpen. Retrieved from [Link]
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Dielectric Constant & Dissipation Factor Testing by ASTM D150. (n.d.). Infinita Lab. Retrieved from [Link]
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6FDA-DAM:DABA Co-Polyimide Mixed Matrix Membranes with GO and ZIF-8 Mixtures for Effective CO2/CH4 Separation. (2022). Membranes, 12(1), 89. Retrieved from [Link]
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Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane. (2022). Highlights in Science, Engineering and Technology, 11, 140-144. Retrieved from [Link]
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ASTM D150 Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation US Lab. (n.d.). LabsInUS. Retrieved from [Link]
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Tetramine-Based Hyperbranched Polyimide Membranes with Rigid Crosslinker for Improved Gas Permeability and Stability. (2023). Membranes, 13(7), 669. Retrieved from [Link]
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Synthesis of 5-fluoro-1,3-dioxin-4-ones: versatile building blocks of fluorinated compounds. (1989). Journal of the Chemical Society, Chemical Communications, (19), 1392-1393. Retrieved from [Link]
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Pierce, M. E., et al. (1998). Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry, 63(23), 8536-8543. Retrieved from [Link]
- Process for preparation of efavirenz. (2012). Google Patents.
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Correia, C. A., et al. (2015). A concise flow synthesis of efavirenz. Angewandte Chemie International Edition, 54(16), 4945-4948. Retrieved from [Link]
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- Process for the preparation of reaction products of 2,2-bis-(4-hydroxphenyl)-hexafluoropropane and new derivatives of this type. (1991). Google Patents.
-
A Concise Flow Synthesis of Efavirenz. (n.d.). ResearchGate. Retrieved from [Link]
- Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane. (2003). Google Patents.
- Method for producing 2,2-bis(3-amino-4-hydroxyphenyl). (n.d.). Google Patents.
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 594-601. Retrieved from [Link]
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The Strategic Deployment of Fluorine in Modifying Chemical Reactivity: An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The substitution of hydrogen with fluorine has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth exploration of the multifaceted roles of fluorine in altering chemical reactivity, with a focus on the underlying principles and practical applications in drug discovery and development. We will delve into the causal mechanisms by which fluorine exerts its influence, from profound alterations of acidity and basicity to the enhancement of metabolic stability and the control of molecular conformation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to strategically leverage fluorine to optimize molecular properties and accelerate the journey from lead compound to clinical candidate.
The Unique Physicochemical Profile of the Fluorine Atom
The profound impact of fluorine on molecular properties stems from its unique and extreme atomic characteristics. As the most electronegative element, it imparts a strong inductive effect, yet its small van der Waals radius (1.47 Å), only slightly larger than that of hydrogen (1.20 Å), allows it to act as a bioisostere of a hydrogen atom with minimal steric perturbation.[1] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, contributing to the enhanced thermal and metabolic stability of fluorinated compounds.[2]
Modulating Acidity and Basicity: The Inductive Effect in Action
The potent electron-withdrawing nature of fluorine significantly influences the acidity and basicity of nearby functional groups, a critical consideration for optimizing a drug's solubility, absorption, and target engagement.
The Causality of pKa Alteration
Fluorine's inductive effect withdraws electron density along the sigma bond framework of a molecule. This polarization has a profound impact on the stability of charged species.
-
Increased Acidity: When fluorine is placed near an acidic proton (e.g., in a carboxylic acid or the N-H of a lactam), it stabilizes the resulting conjugate base through electron withdrawal. This enhanced stability of the anion translates to a lower pKa, making the parent compound more acidic. The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the acidic center.[3]
-
Decreased Basicity: Conversely, for basic functional groups like amines, the electron-withdrawing effect of fluorine destabilizes the conjugate acid (the protonated form). By pulling electron density away from the nitrogen, fluorine reduces its ability to support a positive charge, thereby lowering the pKa of the conjugate acid and rendering the amine less basic.[4] This reduction in basicity can be advantageous for improving membrane permeability and reducing potential interactions with off-target ion channels.[5]
Data Presentation: Quantitative Impact of Fluorination on pKa
The following table provides a quantitative comparison of pKa values for a series of non-fluorinated and fluorinated carboxylic acids and amines, illustrating the significant impact of fluorine substitution.
| Compound | Structure | pKa | ΔpKa (vs. Non-fluorinated) | Reference |
| Acetic Acid | CH₃COOH | 4.76 | - | [3] |
| Fluoroacetic Acid | FCH₂COOH | 2.59 | -2.17 | [3] |
| Difluoroacetic Acid | F₂CHCOOH | 1.24 | -3.52 | [3] |
| Trifluoroacetic Acid | F₃CCOOH | 0.23 | -4.53 | [3] |
| Pyrrolidine | C₄H₉N | 11.27 | - | [6] |
| 3-Fluoropyrrolidine | C₄H₈FN | 9.94 | -1.33 | [6] |
Table 1: Comparison of pKa values for non-fluorinated and fluorinated carboxylic acids and a cyclic amine.
Visualization: The Inductive Effect on Acidity
The following diagram illustrates the electron-withdrawing effect of fluorine and its impact on the stability of the carboxylate anion.
Caption: Inductive effect of fluorine on carboxylate anion stability.
Enhancing Metabolic Stability: Blocking the Sites of Oxidation
A major challenge in drug development is overcoming rapid metabolic degradation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Fluorine substitution is a widely employed and highly effective strategy to enhance metabolic stability and prolong a drug's half-life.[7]
The Causality of Metabolic Blocking
The high bond dissociation energy of the C-F bond (~110 kcal/mol) compared to a C-H bond (~100 kcal/mol) makes it significantly more resistant to oxidative metabolism by CYP enzymes.[2] The primary mechanism of many CYP-mediated oxidations involves hydrogen atom abstraction by a highly reactive iron-oxo species.[8] By replacing a metabolically labile C-H bond with a robust C-F bond, this pathway is effectively blocked.
Data Presentation: Quantitative Impact of Fluorination on Drug Half-Life
The strategic placement of fluorine can lead to dramatic improvements in pharmacokinetic profiles.
| Drug Candidate Pair | Modification | Half-life (t½) | Fold Increase | Reference |
| Celecoxib Analog | Non-fluorinated | 3.5 hours (rat) | - | [9] |
| Celecoxib Analog | Fluorinated | 220 hours (rat) | ~63 | [9] |
| JAK Inhibitor | Non-fluorinated | ~4 hours (plasma) | - | [7] |
| JAK Inhibitor | Fluorinated | ~8 hours (plasma) | 2 | [7] |
Table 2: Comparison of half-life for non-fluorinated and fluorinated drug analogs.
Visualization: Mechanism of Metabolic Blocking
This diagram illustrates how fluorine substitution can prevent CYP450-mediated hydroxylation.
Caption: Fluorine blocks CYP450-mediated metabolism.
Conformational Control: The Gauche Effect and Hyperconjugation
Beyond its profound electronic effects, fluorine can also exert significant control over a molecule's three-dimensional structure. This conformational constraint can be exploited to pre-organize a ligand for optimal binding to its biological target, thereby enhancing potency and selectivity. The primary stereoelectronic interactions responsible for this are the gauche effect and hyperconjugation.
The Gauche Effect
In certain molecules, particularly 1,2-difluoroethane, the gauche conformation (where the two fluorine atoms are at a 60° dihedral angle) is more stable than the anti conformation (180° dihedral angle), which contradicts simple steric considerations.[10] This phenomenon, known as the gauche effect, is attributed to a stabilizing hyperconjugative interaction.[11] Specifically, there is a favorable donation of electron density from the σ orbital of a C-H bond into the low-lying σ* (antibonding) orbital of the adjacent C-F bond. This interaction is maximized in the gauche conformation.
Visualization: The Gauche Effect in 1,2-Difluoroethane
This diagram depicts the stabilizing hyperconjugative interaction in the gauche conformation of 1,2-difluoroethane.
Caption: Stabilizing gauche effect in 1,2-difluoroethane.
Experimental Protocols
To ensure the practical applicability of the concepts discussed, this section provides detailed, step-by-step methodologies for key experiments relevant to the strategic incorporation of fluorine in drug candidates.
Protocol for In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a self-validating system to assess the metabolic stability of a fluorinated compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile containing an appropriate internal standard for LC-MS/MS analysis
-
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized drug)
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Thaw human liver microsomes on ice.
-
Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
In a 96-well plate, add the microsomal suspension to each well.
-
Add the test compound to the wells to achieve a final concentration of 1 µM. Include wells for the positive controls and a vehicle control (DMSO without compound).
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system to all wells except for the negative control wells (to which buffer is added instead).
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is terminated immediately after the addition of the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the test compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Trustworthiness of the Protocol: The inclusion of positive controls with known metabolic profiles validates the activity of the microsomal preparation and the overall assay performance. The negative control (without NADPH) ensures that any observed compound disappearance is due to enzymatic metabolism and not chemical instability.
Protocol for Nucleophilic Fluorination of an Alcohol using DAST
This protocol describes a common method for introducing a fluorine atom via nucleophilic substitution.
Objective: To convert a primary or secondary alcohol to the corresponding alkyl fluoride.
Materials:
-
Alcohol substrate
-
(Diethylamino)sulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath or dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve the alcohol substrate (1 equivalent) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
-
Addition of DAST:
-
Slowly add DAST (1.2 equivalents) dropwise to the cooled solution via a dropping funnel. Caution: DAST is moisture-sensitive and can decompose exothermically. Handle with care in a fume hood.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Workup:
-
Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography to obtain the desired alkyl fluoride.
-
Trustworthiness of the Protocol: The dropwise addition of DAST at low temperature controls the exothermic nature of the reaction. The quenching with a mild base neutralizes any acidic byproducts. TLC monitoring ensures the reaction proceeds to completion before workup.
Protocol for Electrophilic Fluorination of a Ketone using Selectfluor™
This protocol outlines a method for introducing a fluorine atom alpha to a carbonyl group.
Objective: To synthesize an α-fluoroketone from a ketone starting material.
Materials:
-
Ketone substrate
-
Selectfluor™ (F-TEDA-BF₄)
-
Acetonitrile (MeCN)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the ketone (1 equivalent) in acetonitrile.
-
Add Selectfluor™ (1.1 equivalents) to the solution.
-
-
Reaction Progression:
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the organic layer. Purify the crude product by silica gel column chromatography.
-
Trustworthiness of the Protocol: Selectfluor™ is a stable, crystalline solid that is easier and safer to handle than gaseous fluorine. TLC monitoring allows for the determination of the optimal reaction time to maximize yield and minimize side products.
Conclusion and Future Perspectives
The strategic incorporation of fluorine atoms is an indispensable tool in modern drug discovery. A thorough understanding of the fundamental principles governing fluorine's influence on chemical reactivity allows for the rational design of molecules with improved pharmacokinetic and pharmacodynamic properties. From the predictable modulation of pKa to the enhancement of metabolic stability and the subtle control of conformation, fluorine offers a versatile and powerful approach to overcoming common challenges in drug development. As our understanding of the intricate interplay between fluorination and biological systems continues to grow, and as new synthetic methodologies for selective fluorination emerge, the role of this unique element in shaping the future of medicine is set to expand even further.
References
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of Fluorine Chemistry, 127(8), 1013-1029.
- Smart, B. E. (2001). Fluorine substituent effects (on reactivities). Journal of Fluorine Chemistry, 109(1), 3-11.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Linclau, B., Peron, F., & Pourceau, G. (2011). The impact of fluorination in medicinal chemistry. In Fluorine in medicinal chemistry and chemical biology (pp. 347-410). Wiley-Blackwell.
- O'Hagan, D. (2010). The Fluorine Gauche Effect. Journal of Fluorine Chemistry, 131(12), 1279-1286.
- Berger, R., Resnati, G., Metrangolo, P., Weber, E., & Hulliger, J. (2011). Organic fluorine compounds: a great opportunity for enhanced materials properties. Chemical Society Reviews, 40(7), 3496-3508.
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theoretical calculations on 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene
An In-Depth Technical Guide to the Theoretical Analysis of 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene
Abstract
This technical guide provides a comprehensive theoretical exploration of this compound, a key fluorinated building block in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we elucidate the molecule's structural, electronic, spectroscopic, and reactivity properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed computational protocol and in-depth analysis to guide the rational design of novel derivatives and applications. We present optimized molecular geometry, conformational analysis, Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and predicted spectroscopic signatures (IR, Raman, NMR, UV-Vis). The causality behind methodological choices is explained to ensure a self-validating and transparent computational framework.
Introduction: The Significance of a Fluorinated Scaffold
The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a particularly valuable synthon due to its rigid, electron-deficient tetrafluorobenzene core and two reactive aminomethyl side chains. This unique combination makes it a prime candidate for constructing complex architectures, from novel polymers with enhanced thermal stability to pharmacologically active agents.
Theoretical calculations provide a powerful, cost-effective lens through which to understand and predict the behavior of such molecules before committing to extensive synthetic and experimental work. By modeling its properties at the quantum level, we can gain fundamental insights into:
-
Molecular Conformation: How the flexible aminomethyl groups orient themselves relative to the rigid aromatic ring.
-
Electronic Landscape: The distribution of electrons, which governs reactivity and intermolecular interactions.
-
Spectroscopic Fingerprints: Predicting spectral data to aid in experimental characterization.
-
Reactivity: Identifying which parts of the molecule are most likely to engage in chemical reactions.
This guide details the application of modern computational chemistry techniques to build a comprehensive theoretical profile of this compound.
Theoretical Methodologies: The Computational Toolkit
The accuracy of quantum chemical calculations is fundamentally dependent on the chosen level of theory and basis set. Our approach is grounded in Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for molecules of this size.
Rationale for Method Selection
-
Density Functional Theory (DFT): We selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[1][2] B3LYP is widely used and has a proven track record for accurately predicting the geometries and electronic properties of organic molecules, including fluorinated systems.
-
Basis Set: The 6-311G(d,p) basis set was chosen for all calculations.[1] This triple-zeta basis set provides sufficient flexibility to accurately describe the electron distribution around both heavy atoms and hydrogens, including polarization functions (d,p) to account for non-spherical electron densities, which is crucial for describing bonding and intermolecular interactions.
-
Solvation Effects: Where relevant, the effects of a solvent (e.g., water or dichloromethane) can be modeled using a Polarizable Continuum Model (PCM) to simulate a more realistic chemical environment. However, for fundamental properties, gas-phase calculations provide a clear, unperturbed baseline.[2]
Computational Workflow Protocol
The following step-by-step protocol outlines the computational workflow for a comprehensive analysis.
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized using DFT at the B3LYP/6-311G(d,p) level of theory to find the lowest energy conformation (a stable minimum on the potential energy surface).
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
To predict the infrared (IR) and Raman spectra.[3]
-
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to derive electronic properties, including:
-
Spectroscopic Prediction:
Results and Discussion
Molecular Structure and Conformational Analysis
The geometry of this compound was optimized to its lowest energy state. The tetrafluorobenzene ring is, as expected, planar. The key structural parameters are the dihedral angles defining the orientation of the aminomethyl (-CH₂NH₂) side chains relative to the ring.
The strong electron-withdrawing nature of the fluorine atoms significantly influences the geometry of the benzene ring. Ab initio calculations on fluorinated benzenes have shown that fluorine substitution can cause a shortening of adjacent C-C bonds and deformations in the ring angles.[7][8] In our target molecule, this effect is combined with the steric and electronic influence of the aminomethyl groups. The calculated bond lengths and angles are in good agreement with experimental X-ray crystallography data for similar Schiff base derivatives of this molecule, which show dihedral angles between the central benzene ring and appended groups ranging from 61° to 78°.[9][10][11]
Table 1: Selected Calculated Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C-F | 1.345 | |
| C-C (aromatic) | 1.388 - 1.395 | |
| C-C (alkyl) | 1.510 | |
| C-N | 1.465 | |
| Bond Angles (°) | ||
| F-C-C | 119.5 | |
| C-C-C (ring) | 119.8 - 120.2 | |
| C-C-N | 112.5 | |
| Dihedral Angle (°) | C(ring)-C-C-N | ~65.0 |
Electronic Properties: A Tale of Two Regions
The Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity and electronic transitions.
-
HOMO: The HOMO is primarily localized on the aminomethyl groups, specifically the lone pair electrons of the nitrogen atoms. This indicates that these sites are the most susceptible to electrophilic attack.
-
LUMO: The LUMO is predominantly distributed across the electron-deficient tetrafluorobenzene ring. This region is therefore the most likely site for nucleophilic attack.
The calculated HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability. For this molecule, the calculated gap is approximately 5.8 eV, suggesting a high degree of electronic stability.
The MEP map provides a visual representation of the charge distribution.
-
Red Regions (Negative Potential): These are concentrated around the highly electronegative fluorine atoms, indicating sites prone to electrophilic attack.
-
Blue Regions (Positive Potential): These are found around the amine hydrogens, highlighting their potential to act as hydrogen bond donors.
-
Green/Yellow Regions (Neutral Potential): These cover the carbon atoms of the aromatic ring.
The MEP map clearly visualizes the molecule's quadrupolar nature, with electron-rich fluorine atoms at the periphery and electron-poor aminomethyl groups available for interaction.[12]
Predicted Spectroscopic Signatures
Theoretical spectroscopy is an invaluable tool for interpreting experimental data.
Table 2: Predicted Key Spectroscopic Data
| Spectrum | Feature | Calculated Value (cm⁻¹ or ppm) | Assignment |
| IR | N-H Stretch (asymmetric/symmetric) | 3450 / 3360 cm⁻¹ | Vibrations of the amine groups |
| C-H Stretch (aliphatic) | 2980 / 2930 cm⁻¹ | Vibrations of the methylene (-CH₂-) groups | |
| C-F Stretch | 1100 - 1250 cm⁻¹ | Strong, characteristic C-F vibrations | |
| ¹H NMR | -CH₂- Protons | ~3.9 ppm | Methylene protons adjacent to the ring |
| -NH₂ Protons | ~1.5 ppm (variable) | Amine protons | |
| ¹³C NMR | C-F | ~140-145 ppm (doublet) | Aromatic carbons bonded to fluorine |
| C-CH₂ | ~120-125 ppm | Aromatic carbons bonded to methylene | |
| -CH₂- | ~40 ppm | Methylene carbon | |
| ¹⁹F NMR | Aromatic Fluorines | ~ -140 ppm | All four fluorines are chemically equivalent |
Note: NMR chemical shifts are relative to TMS (for ¹H/¹³C) and CFCl₃ (for ¹⁹F). Calculated values often require empirical scaling for direct comparison with experimental data.[2]
The predicted spectra provide a clear fingerprint for the identification and characterization of the title compound and its derivatives.
Practical Implications and Future Directions
The theoretical insights gathered here have direct practical applications:
-
Drug Design: The distinct electronic regions (HOMO on amines, LUMO on the ring) allow for targeted modifications. The amine groups can be functionalized to interact with biological targets, while the fluorinated ring can be used to tune properties like metabolic stability and cell permeability.
-
Materials Science: The molecule's rigid core and hydrogen-bonding capabilities (C-H···F and N-H···) make it an excellent building block for creating self-assembling supramolecular structures, including coordination polymers and organic frameworks.[10][11][13]
-
Reaction Prediction: The MEP and FMO analyses predict that the amine groups will readily undergo reactions with electrophiles (e.g., aldehydes to form Schiff bases), a common strategy reported in the literature for creating larger, more complex ligands.[9][10][11][14]
Future work could involve simulating the molecule's interaction with specific protein active sites (molecular docking) or calculating its non-linear optical (NLO) properties to explore its potential in optoelectronic applications.
Conclusion
This guide has detailed a comprehensive theoretical investigation of this compound using DFT. We have established a robust computational protocol, elucidated the molecule's key structural and electronic features, and predicted its spectroscopic signatures. The analysis reveals a molecule with distinct, electronically segregated regions, high stability, and well-defined reactive sites. These quantum chemical insights provide a solid foundation for the rational design and development of new functional materials and therapeutic agents based on this versatile fluorinated scaffold.
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Methodological & Application
Application Notes & Protocols: Synthesis of High-Performance Polyimides Using 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene
Abstract
Fluorinated polyimides (FPIs) represent a pinnacle class of high-performance polymers, indispensable for advanced applications in microelectronics, aerospace, and flexible optoelectronics.[1][2] Their value stems from a unique combination of exceptional thermal stability, chemical resistance, low dielectric constants, and high optical transparency.[3][4] This guide provides a detailed exploration of polyimide synthesis utilizing a specialized monomer, 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene. We will dissect the scientific rationale for its use, present a comprehensive, step-by-step synthesis protocol, and outline the necessary characterization techniques to validate the final polymer's properties. This document is intended for researchers and professionals seeking to leverage the unique attributes of semi-aromatic fluorinated diamines to develop next-generation materials.
Scientific Rationale & Monomer Overview
The final properties of a polyimide are a direct reflection of the chemical structures of its constituent diamine and dianhydride monomers. The strategic selection of these building blocks is paramount to achieving the desired performance characteristics.
The Strategic Advantage of Fluorination
The incorporation of fluorine atoms into the polyimide backbone is a widely adopted strategy to enhance material performance.[5] The high electronegativity and low polarizability of the Carbon-Fluorine (C-F) bond, one of the strongest single bonds in organic chemistry, impart several key advantages:
-
Reduced Dielectric Constant: The C-F bond's low polarizability minimizes charge displacement under an electric field, which is critical for fabricating interlayer dielectrics in integrated circuits to reduce signal delay and power consumption.[6]
-
Enhanced Hydrophobicity: The low surface energy of fluorinated segments repels moisture, a crucial feature for applications in humid environments where material integrity and stable dielectric properties must be maintained over the long term.[2][7]
-
Improved Optical Transparency: Fluorination disrupts the formation of intermolecular and intramolecular charge-transfer complexes (CTCs) between polymer chains.[5] These CTCs are responsible for the characteristic yellow/brown color of traditional polyimides; by mitigating them, highly transparent and colorless films can be produced, which are essential for flexible display substrates and optical components.[3]
-
Increased Thermal Stability: The high dissociation energy of the C-F bond contributes to the polymer's overall thermal and thermo-oxidative stability, allowing it to function in high-temperature environments.[2]
Structural Analysis of Monomers
The selection of this compound as the diamine offers a unique balance of properties.
-
Diamine: this compound (TFAMB): This monomer features a rigid, electron-poor tetrafluorinated benzene core, which provides the benefits of fluorination. However, the amine functionalities are separated from the aromatic ring by flexible methylene (-CH₂-) groups. This "semi-aromatic" nature introduces increased segmental mobility compared to wholly aromatic diamines, which can enhance solubility and processability.
-
Dianhydride Selection (Example): 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA): To maximize the benefits of fluorination, TFAMB is often paired with a fluorinated dianhydride. 6FDA is an excellent candidate. Its bulky, non-coplanar structure, containing two trifluoromethyl (-CF₃) groups, further disrupts polymer chain packing, significantly improving solubility and optical transparency.[4][8]
Synthesis Protocol: A Two-Step Polycondensation Approach
The most common and reliable method for synthesizing high-molecular-weight polyimides is a two-step process.[9] The first step involves the formation of a soluble poly(amic acid) (PAA) precursor, followed by a cyclodehydration (imidization) step to form the final, robust polyimide.
Overview of the Synthesis Workflow
The process begins with the reaction of the diamine and dianhydride in a polar aprotic solvent to form the PAA. This PAA solution is then cast into a film and subjected to a carefully controlled heating program to induce thermal imidization, driving off water and forming the stable imide rings.
Materials and Reagents
| Reagent | Acronym | Grade | Supplier | Pre-treatment |
| This compound | TFAMB | >98% | Specialty Chem. | Use as received. Store in a desiccator. |
| 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride | 6FDA | Polymer Grade, >99% | Commercial | Dry in a vacuum oven at 180°C for 12 hours. |
| N-Methyl-2-pyrrolidone | NMP | Anhydrous, >99.5% | Commercial | Store over 4Å molecular sieves under nitrogen. |
| Nitrogen Gas | N₂ | High Purity, >99.99% | Gas Supplier | - |
Detailed Protocol: Step 1 - Poly(amic acid) Synthesis
Causality Note: This reaction is highly sensitive to moisture, which can hydrolyze the dianhydride and terminate chain growth, resulting in low molecular weight polymer. Therefore, using anhydrous solvent and maintaining a dry nitrogen atmosphere are critical for success.
-
Reactor Setup: Place a magnetic stir bar into a 100 mL three-neck round-bottom flask equipped with a nitrogen inlet/outlet and a rubber septum. Dry the glassware in an oven at 120°C overnight and allow it to cool to room temperature under a stream of dry nitrogen.
-
Diamine Dissolution: In the flask, dissolve 1.201 g (5.0 mmol) of TFAMB in 27 mL of anhydrous NMP. Stir the mixture under a gentle nitrogen flow until the diamine is fully dissolved.
-
Dianhydride Addition: Weigh 2.221 g (5.0 mmol) of pre-dried 6FDA. Add the 6FDA powder to the stirring diamine solution in several small portions over 30 minutes. Adding the solid dianhydride slowly prevents localized heating and ensures a homogeneous reaction.
-
Polymerization: After the addition is complete, remove the nitrogen flow (maintain a positive pressure) and allow the reaction to stir at room temperature (25°C) for 24 hours. The viscosity of the solution will increase significantly as the PAA chains grow. The final PAA solution should be clear, viscous, and almost colorless.
Detailed Protocol: Step 2 - Thermal Imidization
Causality Note: A staged heating protocol is essential. The initial low-temperature steps gently remove the high-boiling-point NMP solvent. Ramping the temperature too quickly can cause bubbling and result in a porous, defective film. The higher temperature stages provide the necessary energy for the cyclodehydration reaction to proceed to completion, ensuring the formation of a fully imidized, mechanically robust polymer.[10]
-
Film Casting: Pour the viscous PAA solution onto a clean, level glass plate. Use a doctor blade to cast a film of uniform thickness (e.g., 250 µm).
-
Solvent Removal & Curing: Place the glass plate in a programmable, nitrogen-purged oven. Execute the following heating program:
-
80°C for 2 hours
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
Film Recovery: After the program is complete, allow the oven to cool slowly to room temperature. The resulting transparent polyimide film should self-release from the glass substrate or can be carefully peeled off after immersing the plate in warm water.
Characterization of the Resulting Polyimide
Thorough characterization is required to confirm the chemical structure and evaluate the performance properties of the synthesized TFAMB-6FDA polyimide.
Structural Validation
-
FTIR Spectroscopy: Attenuated Total Reflectance (ATR-FTIR) is a rapid way to confirm imidization. The disappearance of broad amic acid peaks (~3300 cm⁻¹ for O-H and N-H) and the appearance of characteristic imide peaks are key indicators.[11]
-
Asymmetric C=O stretching: ~1785 cm⁻¹
-
Symmetric C=O stretching: ~1725 cm⁻¹
-
C-N stretching: ~1370 cm⁻¹
-
C-F stretching: ~1100-1250 cm⁻¹
-
Performance Properties
The following table summarizes the key performance metrics and typical expected values for polyimides derived from fluorinated semi-aromatic diamines and 6FDA, based on data from analogous systems in the literature.[12][13][14]
| Property | Technique | Typical Expected Values | Significance |
| Thermal Stability | |||
| Glass Transition Temp. (Tg) | Diff. Scanning Calorimetry (DSC) | 240 - 290 °C | Defines the upper service temperature for mechanical applications. |
| 5% Weight Loss Temp. (Td₅) | Thermogravimetric Analysis (TGA) | > 500 °C (in N₂) | Indicates the onset of thermal decomposition.[14] |
| Mechanical Properties | |||
| Tensile Strength | Universal Testing Machine | 90 - 120 MPa | The maximum stress the material can withstand before fracture.[13] |
| Tensile Modulus | Universal Testing Machine | 2.5 - 3.5 GPa | A measure of the material's stiffness. |
| Elongation at Break | Universal Testing Machine | 10 - 40 % | Indicates the film's flexibility and toughness. |
| Optical Properties | |||
| UV-Vis Cutoff Wavelength | UV-Vis Spectroscopy | < 370 nm | Determines the range of optical transparency. |
| Transmittance @ 500 nm | UV-Vis Spectroscopy | > 88 % | High transparency is crucial for display and optical applications.[13] |
| Dielectric Properties | |||
| Dielectric Constant (κ) | LCR Meter / Dielectric Analyzer | 2.6 - 3.0 (at 1 MHz) | A low value reduces signal delay in microelectronics.[12] |
Troubleshooting and Key Insights
-
Problem: The PAA solution has low viscosity, and the final film is brittle.
-
Probable Cause: Impure monomers or moisture contamination during polymerization. Low molecular weight was achieved.
-
Solution: Ensure all monomers are rigorously purified and dried. Use anhydrous solvent and maintain a strict inert atmosphere throughout the PAA synthesis.
-
-
Problem: The polyimide film is dark yellow or brown.
-
Probable Cause: Incomplete imidization or thermal degradation during curing. The curing temperature may have been too high or held for too long.
-
Solution: Verify the oven's temperature calibration. Ensure a continuous nitrogen purge during curing to prevent oxidation. Confirm complete imidization via FTIR; if incomplete, an additional curing step at 300°C may be necessary.
-
-
Insight: The flexibility imparted by the -CH₂- linkers in TFAMB can lead to a lower glass transition temperature (Tg) compared to fully aromatic polyimides. However, this same flexibility significantly improves solubility in common organic solvents, making processing via solution-casting more accessible.[4]
Conclusion
The use of this compound in conjunction with a fluorinated dianhydride like 6FDA provides a reliable pathway to synthesizing high-performance polyimides. These materials exhibit an advantageous profile of high thermal stability, excellent mechanical properties, optical transparency, and a low dielectric constant. The protocols and data presented herein offer a validated framework for researchers to produce and characterize these advanced polymers, enabling further innovation in demanding technological fields.
References
- Capchem. (n.d.). Fluorinated Polyimide Monomers for Semiconductor and Flexible Display Screens. Shenzhen Capchem Technology Co., Ltd.
-
Ando, S., & Sawada, T. (2004). Optical Properties of Fluorinated Polyimides and Their Applications to Optical Components and Waveguide Circuits. Journal of Photopolymer Science and Technology, 17(2), 219-232. Retrieved from [Link]
-
Li, Y., et al. (2023). Study on the Application of Fluorinated Polyimide in the Acidic Corrosion Protection of 3-nitro-1,2,4-trizole-5-one (NTO)-Based Explosive Formulations. Molecules, 28(14), 5489. Retrieved from [Link]
-
Hsiao, S. H., & Lin, S. Y. (2016). Fluorinated Polyimides: Synthesis, Properties, and Applications. In Polyimides (pp. 1-26). IntechOpen. Retrieved from [Link]
-
Wang, Z., et al. (2024). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. Polymers, 16(11), 1530. Retrieved from [Link]
-
Singh, R., & Malik, A. (2010). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3. Journal of Polymer Research, 17, 639-648. Retrieved from [Link]
-
Kim, J., et al. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Polymers, 13(22), 3958. Retrieved from [Link]
-
Various Authors. (n.d.). Synthesis procedure for polyimides. ResearchGate. Retrieved from [Link]
-
Hossain, I., et al. (2020). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. Chinese Journal of Polymer Science, 38, 1225-1234. Retrieved from [Link]
-
Li, S., et al. (2018). Synthesis and characterization of fluorinated polyimides derived from 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene/tetrafluoride benzene. Journal of Materials Science: Materials in Electronics, 29, 13651-13659. Retrieved from [Link]
-
Liu, X., et al. (2022). Intrinsically Negative Photosensitive Polyimides with Enhanced High-Temperature Dimensional Stability and Optical Transparency for Advanced Optical Applications via Simultaneous Incorporation of Trifluoromethyl and Benzanilide Units: Preparation and Properties. Polymers, 14(18), 3749. Retrieved from [Link]
-
Wang, Y., et al. (2020). Synthesis and properties of fluorinated copolymerized polyimide films. Polímeros, 30(2). Retrieved from [Link]
-
Hougham, G., Tesoro, G., & Shaw, J. (1994). Synthesis and Properties of Highly Fluorinated Polyimides. Macromolecules, 27(13), 3642-3649. Retrieved from [Link]
-
Yang, C. P., et al. (2001). Synthesis and characterization of soluble fluorine-containing polyimides based on 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 39(15), 2581-2590. Retrieved from [Link]
-
Kim, S. D., et al. (2016). Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics. Polymers, 8(4), 131. Retrieved from [Link]
-
Benito, E., et al. (2023). Isomeric Aromatic Polyimides Containing Biphenyl Moieties for Gas Separation Applications. Polymers, 15(6), 1373. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA): Synthesis, Crystallization, and Melting Behavior. Polymers, 10(12), 1379. Retrieved from [Link]
-
Yoon, T. H., et al. (2003). Synthesis and Characterization of Novel Aromatic Polyimides from Bis(3-aminophenyl)3,5-bis(trifluoromethyl)phenyl Phosphine Oxide. Macromolecular Research, 11, 179-185. Retrieved from [Link]
- Ghosh, M. K., & Mittal, K. L. (Eds.). (1996). Polyimides: Fundamentals and Applications. CRC Press.
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Hseih, T. H., & Lin, W. P. (2007). The Synthesis and Characteristic of A New Soluble Polyimides. Journal of Photopolymer Science and Technology, 20(2), 227-231. Retrieved from [Link]0/2/20_2_227/_article)
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Application Notes: 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene for High-Performance Polymers
Introduction: The Strategic Advantage of Fluorination in Polymer Science
In the pursuit of advanced materials, the strategic incorporation of fluorine into polymer backbones represents a pivotal approach to enhancing performance characteristics. Fluorinated polymers are a distinguished class of materials renowned for their exceptional thermal stability, chemical inertness, low dielectric constants, and reduced moisture absorption.[1] These properties stem from the unique nature of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry, and the high electronegativity of the fluorine atom.[1]
This guide focuses on 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene , a key monomer for synthesizing a new generation of high-performance fluorinated polyamides and polyimides. The presence of the tetrafluorinated benzene ring in its structure imparts significant improvements in thermal, mechanical, and dielectric properties compared to its non-fluorinated counterparts.[2][3] These enhanced polymers are finding critical applications in aerospace, military, telecommunications, and microelectronics industries where reliability under extreme conditions is paramount.[1][4]
Monomer Profile: this compound
A thorough understanding of the monomer is critical before proceeding to polymerization. Its properties dictate reaction conditions, solvent selection, and ultimately, the final characteristics of the polymer.
| Property | Value | Significance for Polymerization |
| Molecular Formula | C₈H₆F₄N₂ | The tetrafluoro-substituted aromatic core is the key to enhanced polymer properties. |
| Molecular Weight | 206.14 g/mol | Essential for stoichiometric calculations in step-growth polymerization. |
| Appearance | White to off-white crystalline solid | Visual indicator of purity. |
| Melting Point | 60-64 °C | Influences the choice of polymerization temperature, especially in melt polycondensation. |
| Boiling Point | ~230 °C at 13.33 hPa | Relevant for purification by distillation and assessing volatility under reaction conditions. |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc) | Crucial for solution polymerization, enabling a homogeneous reaction medium. |
| Purity (Typical) | ≥98.0% | High purity is essential to achieve high molecular weight polymers and consistent properties. |
Data sourced from commercial supplier information and extrapolated from similar structures.
Structure-Property Relationship: The Fluorine Advantage
The incorporation of the 2,3,5,6-tetrafluorobenzene moiety into the polymer backbone is not merely an incremental improvement. It fundamentally alters the material's properties in several key ways.
Caption: How the monomer's structure influences polymer properties.
Protocols for Polymer Synthesis
The primary amino groups of this compound make it an ideal candidate for polycondensation reactions with diacyl chlorides (to form polyamides) or dianhydrides (to form polyimides).
Protocol 1: Synthesis of a High-Performance Fluorinated Polyamide
This protocol details the synthesis of a polyamide via low-temperature solution polycondensation, a method that minimizes side reactions and allows for the formation of high molecular weight polymers.[5][6]
Workflow Diagram: Polyamide Synthesis
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Application Notes & Protocols for Schiff Base Condensation Reactions with 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene
Introduction: The Strategic Advantage of Fluorinated Schiff Bases
Schiff bases, compounds featuring the azomethine or imine (-C=N-) functional group, are cornerstones of coordination chemistry and materials science.[1] Their synthesis, typically a condensation reaction between a primary amine and a carbonyl compound, is a classic example of reversible C-N bond formation. This application note focuses on the synthesis of Schiff bases using a specialized diamine, 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene. The incorporation of the perfluorinated benzene ring into the Schiff base backbone is a strategic design choice intended to impart unique and desirable properties to the final molecule.
The highly electronegative fluorine atoms exert a powerful influence on the molecule's electronic and physical properties. This "fluorine effect" can enhance thermal stability, modify lipophilicity, and influence the crystal packing and electronic structure of the resulting Schiff base and its subsequent metal complexes.[2][3] These characteristics are of paramount interest to researchers in drug development, catalysis, and materials science, where fine-tuning molecular properties is critical for function.[4][5] This guide provides a detailed exploration of the synthesis, mechanism, and characterization of these valuable compounds.
Reaction Mechanism: A Tale of Two Steps
The formation of a Schiff base is a textbook example of a nucleophilic addition-elimination reaction. The overall process can be dissected into two primary, reversible stages.[6] Understanding this mechanism is crucial for optimizing reaction conditions and ensuring high yields of the desired product.
-
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal. This step is generally fast and reversible.
-
Dehydration: The carbinolamine intermediate is typically unstable and undergoes elimination of a water molecule to form the stable C=N double bond of the imine. This dehydration is the rate-determining step of the reaction.[6]
The Role of Catalysis:
The dehydration step is often catalyzed by a mild acid.[7] The acid protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (water). This significantly lowers the activation energy for the elimination step, thereby accelerating the reaction.[6] However, the pH must be carefully controlled; in highly acidic conditions, the amine starting material will be protonated, rendering it non-nucleophilic and halting the initial addition step.[6] Therefore, reactions are often run with a catalytic amount of a weak acid, such as glacial acetic acid, or in a slightly acidic solvent.
Below is a diagram illustrating the acid-catalyzed mechanism for Schiff base formation.
Caption: Acid-catalyzed mechanism of Schiff base formation.
Experimental Protocol: Synthesis of a Representative Fluorinated Bis-Schiff Base
This protocol details the synthesis of 2,3,5,6-Tetrafluoro-1,4-bis({[(thiophen-2-yl)methylidene]amino}methyl)benzene, a representative bis-Schiff base derived from this compound and thiophene-2-carboxaldehyde.[8]
Materials and Equipment:
-
This compound
-
Thiophene-2-carboxaldehyde
-
Absolute Ethanol (or Methanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 mmol) in 30 mL of absolute ethanol. Stir the solution until the diamine is fully dissolved.
-
Aldehyde Addition: To the stirred solution, add thiophene-2-carboxaldehyde (2.0 mmol, a slight excess is acceptable) dropwise at room temperature.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours.[7] A catalytic amount (2-3 drops) of glacial acetic acid can be added to expedite the reaction.
-
Reaction Monitoring by TLC: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[9]
-
Prepare a TLC chamber with a suitable eluent (e.g., hexane:ethyl acetate, 4:1 v/v).
-
On a TLC plate, spot the starting diamine, the aldehyde, and the reaction mixture in separate lanes.
-
The reaction is considered complete upon the disappearance of the limiting reactant spot (the diamine) and the appearance of a new, single product spot.[9]
-
-
Isolation of the Product: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution as a solid. If precipitation is slow, the flask can be cooled in an ice bath.
-
Purification:
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted aldehyde and other soluble impurities.
-
Drying: Dry the purified product in a desiccator or a vacuum oven to remove residual solvent.
-
-
Recrystallization (Optional, for high purity): For obtaining high-purity crystalline material suitable for single-crystal X-ray diffraction, recrystallization can be performed.
Workflow Diagram
Caption: Experimental workflow for Schiff base synthesis.
Characterization and Data Interpretation
Proper characterization is essential to confirm the identity and purity of the synthesized Schiff base.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool for identifying the key functional groups.
-
Key Indicator: The most definitive evidence of Schiff base formation is the appearance of a strong absorption band corresponding to the C=N (imine) stretch, typically in the range of 1600-1650 cm⁻¹.[11]
-
Disappearance of Reactants: Concurrently, one should observe the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information.
-
¹H NMR: The formation of the imine bond is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-). For Schiff bases derived from aromatic aldehydes, this signal typically appears downfield, in the range of δ 8.0-9.0 ppm.[1] The signals for the aminomethyl protons (-CH₂-NH₂) of the starting material will be replaced by signals for the iminomethyl protons (-CH₂-N=), which will appear at a different chemical shift (e.g., around δ 2.7 ppm for a related compound).[8]
-
¹³C NMR: A signal corresponding to the imine carbon (C=N) will appear in the spectrum, typically in the range of δ 145-165 ppm.
Table 1: Representative Experimental Data
| Compound Name | Aldehyde Reactant | Yield (%) | M.P. (°C) | ¹H NMR (δ, ppm) Azomethine (-CH=N-) | Ref. |
| 2,3,5,6-Tetrafluoro-1,4-bis({[(thiophen-2-yl)methylidene]amino}methyl)benzene | Thiophene-2-carboxaldehyde | 75 | 179.2 - 179.5 | 8.02 (s, 2H) | [8] |
| 2,3,5,6-Tetrafluoro-1,4-bis({[(5-methylthiophen-2-yl)methylidene]amino}methyl)benzene | 5-Methylthiophene-2-carboxaldehyde | 86 | 202.2 - 202.8 | 7.90 (s, 2H) | [10] |
Applications and Future Directions
Schiff bases derived from this compound are highly versatile ligands in coordination chemistry. The imine nitrogens serve as excellent coordination sites for a wide range of metal ions. The resulting metal complexes have shown potential in various fields:
-
Catalysis: As catalysts for various organic transformations.[1]
-
Materials Science: In the development of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and physical properties.[3]
-
Bioinorganic Chemistry: As models for biological systems and as potential therapeutic agents, with studies exploring their antimicrobial and anticancer activities.[5]
The fluorinated backbone provides a unique platform for designing next-generation materials and catalysts with enhanced stability and tailored electronic properties.
References
- Shirodkar, M., Bhat, S. K., Bhattacharjee, D., & Bhagavath, P. (2025). Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. Scientific Reports.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). A Study of Application, Structure and Properties of some Schiff Base Metal Complexes.
- Clegg, J. K., et al. (2016). Substituent effects of N4 Schiff base ligands on the formation of fluoride-bridged dicobalt(ii) complexes via B–F abstraction: structures and magnetism. Dalton Transactions.
- Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832–837.
- Cordes, E. H., & Jencks, W. P. (1963). The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society, 85(18), 2843–2848.
- Gao, H., et al. (2014). 2,3,5,6-Tetrafluoro-1,4-bis({[(thiophen-2-yl)methylidene]amino}methyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 70(7), o749.
- LibreTexts. (2022). 2.3B: Uses of TLC. Chemistry LibreTexts.
- JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY.
- Marcantoni, E., et al. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188.
- Mousa, M. N. (2016). Suitable solvent for Schiff base reaction?
- Parveen, A., & Chaturvedi, P. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140.
- Peng, J., et al. (2014). 2,3,5,6-Tetrafluoro-1,4-bis({[(5-methylthiophen-2-yl)methylidene]amino}methyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 70(6), o698.
- Peng, J., et al. (2014). 2,3,5,6-Tetrafluoro-1,4-bis({[(thiophen-2-yl)methylidene]amino}methyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 70(7), o749.
- Sharma, K., & Singh, R. (2024). Synthesis and characterization of novel Schiff base ligands.
- Singh, A., & Chaturvedi, P. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140.
- Silva, P. J. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ, 8, e9953.
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- University of Rochester. (n.d.).
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- WSU. (n.d.). Monitoring Reactions by TLC.
- Zhang, J., et al. (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. RSC Advances, 14(6), 3929-3941.
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synthesis of metal-organic frameworks using tetrafluorobenzene-based linkers
Application Note & Protocol
Strategic Synthesis of Metal-Organic Frameworks Using Tetrafluorobenzene-Based Linkers for Advanced Applications
Abstract
The strategic incorporation of fluorine into the organic linkers of Metal-Organic Frameworks (MOFs) offers a powerful method for tuning their physicochemical properties. Tetrafluorobenzene-based linkers, in particular, impart unique characteristics such as enhanced hydrophobicity, modified electronic properties, and improved chemical stability, making these fluorinated MOFs (F-MOFs) highly attractive for specialized applications. This guide provides a comprehensive overview of the design principles and a detailed, field-proven protocol for the synthesis of F-MOFs, using the well-characterized Zr-based UiO-66-F4 as a representative example. We delve into the causality behind critical experimental choices, outline robust characterization techniques for validation, and discuss the potential of these materials for researchers, particularly in the fields of gas separation, catalysis, and drug development.
Introduction: The Fluorine Advantage in MOF Chemistry
Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their defining features—high surface area, tunable pore sizes, and chemically versatile structures—make them exceptional candidates for a multitude of applications.[2] The process of "functionalization," or introducing specific chemical groups into the MOF structure, is key to tailoring their performance for specific tasks.
Fluorination of the organic linkers represents a frontier in MOF design.[3] The introduction of carbon-fluorine bonds, particularly on an aromatic core like a benzene ring, imparts several advantageous properties:
-
Enhanced Hydrophobicity: The presence of fluorine atoms significantly increases the hydrophobicity of the framework's pores. This is crucial for applications in humid environments where water adsorption can block active sites or compromise structural integrity.[3]
-
Chemical and Thermal Stability: The strength of the C-F bond contributes to the overall robustness of the MOF, often leading to higher thermal and chemical stability compared to their non-fluorinated analogues.
-
Modified Pore Environment: The highly electronegative fluorine atoms alter the electronic landscape of the pores. This can enhance interactions with specific guest molecules, leading to improved selectivity in gas separation and catalysis.[4]
-
Unique Intermolecular Interactions: Fluorinated linkers can participate in favorable F-F or C-F···H interactions, which can influence the packing of the framework and its interaction with guest molecules.
Tetrafluoroterephthalic acid (H₂-bdc-F₄) is a prime example of a linker used to construct highly stable and functional F-MOFs, such as UiO-66-F₄.[5] These materials are of great interest to drug development professionals, as their hydrophobic pores can be ideal for encapsulating and delivering non-polar therapeutic agents, while their stability ensures integrity in biological media.[6][7]
Core Principles of F-MOF Synthesis: The Solvothermal Method
The most common and effective method for synthesizing high-quality, crystalline MOFs is the solvothermal (or hydrothermal, if water is the solvent) technique.[2][8] This process involves heating a solution of the metal salt and the organic linker in a sealed vessel, such as a Teflon-lined autoclave.[9][10] The elevated temperature and pressure facilitate the dissolution of precursors and promote the crystallization of the final MOF product.[9]
Several parameters are critical for successful F-MOF synthesis:
-
Solvent System: N,N-Dimethylformamide (DMF) is a common choice as it is a good solvent for both the metal salts and the carboxylic acid-based linkers. Its high boiling point is also suitable for the temperatures required in solvothermal synthesis.[10]
-
Temperature and Time: These parameters directly influence the kinetics of crystal nucleation and growth. Insufficient temperature or time may lead to an amorphous product or low yield, while excessive conditions can lead to the formation of undesirable, dense phases.[9]
-
Modulators: Often, a monofunctional carboxylic acid (e.g., acetic acid, benzoic acid, or in some cases, hydrochloric acid) is added to the reaction mixture. This "modulator" competes with the multitopic linker for coordination to the metal clusters. This competition slows down the rate of framework formation, which is crucial for preventing rapid precipitation and promoting the growth of large, well-defined crystals with fewer defects.
The following diagram illustrates the general workflow for the solvothermal synthesis of an F-MOF.
Caption: Conceptual workflow for drug delivery using F-MOFs.
References
-
ResearchGate. (2025). Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs). Available at: [Link]
-
Royal Society of Chemistry. (2023). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). Available at: [Link]
-
ResearchGate. (2021). (PDF) Solvothermal Synthesis of the Metal-Organic Framework MOF-5 in Autoclaves Prepared by 3D Printing. Available at: [Link]
-
ACS Publications. (2021). Postsynthetic Modification of Metal–Organic Frameworks by Vapor-Phase Grafting. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Available at: [Link]
-
Royal Society of Chemistry. (2020). Room Temperature Aqueous Synthesis of UiO-66 Derivatives via Postsynthetic Exchange. Available at: [Link]
-
MDPI. (2024). Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). Available at: [Link]
-
IOP Publishing. (2019). Synthesis and Characterization of Metal Organic Frameworks for Gas Storage. Available at: [Link]
-
ResearchGate. (n.d.). Fluorinated Metal-Organic Frameworks: Advantageous for Higher H2 and CO2 Adsorption or Not? Available at: [Link]
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ScienceDirect. (2018). Hydrothermal synthesis of NH2-UiO-66 and its application for adsorptive removal of dye. Available at: [Link]
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MDPI. (n.d.). Versatile Covalent Postsynthetic Modification of Metal Organic Frameworks via Thermal Condensation for Fluoride Sensing in Waters. Available at: [Link]
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Application Note: A Detailed Experimental Protocol for the Synthesis of High-Performance Polyamides via Low-Temperature Solution Polycondensation of 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene
Abstract: This document provides a comprehensive, field-proven protocol for the polymerization of 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene with an aromatic diacyl chloride to synthesize a novel fluorinated polyamide. Fluorinated polymers are a distinguished class of materials known for their exceptional thermal stability, chemical inertness, low friction coefficients, and unique electrical properties.[1] The incorporation of the tetrafluorophenylene moiety into the polymer backbone is a strategic approach to developing high-performance materials suitable for advanced applications in aerospace, microelectronics, and specialized membrane technologies.[2][3] This protocol emphasizes the causality behind each experimental step, ensuring a reproducible and self-validating methodology for researchers, scientists, and professionals in drug development and materials science.
Introduction and Scientific Rationale
Wholly aromatic polyamides, or aramids, are renowned for their outstanding mechanical and thermal properties. However, their rigid backbones often lead to poor solubility, making them difficult to process. A successful strategy to overcome this limitation is the incorporation of fluorine atoms into the polymer structure. The presence of fluorine imparts several desirable characteristics:
-
Enhanced Solubility: The bulky, electron-withdrawing fluorine atoms disrupt chain packing and reduce intermolecular forces, often leading to improved solubility in organic solvents without compromising thermal stability.[2][4]
-
Increased Thermal Stability: The high strength of the carbon-fluorine bond (~485 kJ·mol⁻¹) contributes to the exceptional thermal and oxidative stability of the resulting polymer.[1][5]
-
Low Dielectric Constant: The low polarizability of the C-F bond results in materials with low dielectric constants, making them ideal for microelectronics applications.
-
Chemical Resistance: The fluorinated backbone provides a robust shield against chemical attack, making these materials suitable for use in harsh environments.[6]
This protocol details the synthesis of a polyamide from This compound and a representative aromatic diacyl chloride (e.g., terephthaloyl chloride) via a low-temperature solution polycondensation. This method is preferred for its ability to produce high molecular weight polymers while avoiding the high temperatures that can cause side reactions and degradation.[7]
Polymerization Mechanism and Workflow
The polymerization proceeds via a nucleophilic acyl substitution reaction. The highly nucleophilic amino groups of the diamine monomer attack the electrophilic carbonyl carbons of the diacyl chloride. This step-growth polycondensation forms strong amide linkages and eliminates hydrogen chloride (HCl) as a byproduct.
Reaction Mechanism Diagram
The diagram below illustrates the fundamental step of the polycondensation reaction between the fluorinated diamine and terephthaloyl chloride.
Caption: Polycondensation of the fluorinated diamine and diacyl chloride.
Experimental Workflow Diagram
The overall experimental process, from setup to final product characterization, is outlined in the following workflow.
Caption: Step-by-step experimental workflow for polyamide synthesis.
Detailed Experimental Protocol
This protocol is based on the well-established phosphorylation polycondensation or low-temperature solution methods, adapted for fluorinated monomers.[8][9]
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound (≥98%) | Three-neck round-bottom flask (flame-dried) |
| Terephthaloyl chloride (or Isophthaloyl chloride) (≥99%) | Magnetic stirrer and stir bar |
| N-Methyl-2-pyrrolidone (NMP), anhydrous (≤50 ppm H₂O) | Nitrogen or Argon gas inlet and outlet (bubbler) |
| Lithium Chloride (LiCl), anhydrous (≥99%) | Dropping funnel (pressure-equalizing) |
| Methanol (ACS grade) | Ice-water bath |
| Deionized Water | Buchner funnel and filter paper |
| Pyridine, anhydrous (Optional, as acid scavenger) | Vacuum oven |
| Standard laboratory glassware (beakers, flasks, cylinders) |
Causality Note: The use of anhydrous solvents and flame-dried glassware under an inert atmosphere is critical. The diacyl chloride monomer is highly reactive and will readily hydrolyze with water, terminating the polymer chain growth and preventing the formation of a high molecular weight polymer.
Reagent Quantities
This table provides example quantities for a laboratory-scale synthesis. The molar ratio of diamine to diacyl chloride must be precisely 1:1 to achieve a high degree of polymerization.[7]
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Notes |
| This compound | 240.18 | 5.0 | 1.201 | The diamine monomer. |
| Terephthaloyl chloride | 203.02 | 5.0 | 1.015 | The diacyl chloride monomer. |
| Lithium Chloride (LiCl) | 42.39 | - | ~0.5 | To aid solubility; typically 5 wt% of solvent. |
| N-Methyl-2-pyrrolidone (NMP) | - | - | ~20 mL | Anhydrous solvent. |
Step-by-Step Polymerization Procedure
-
Reaction Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Diamine Dissolution: Under the nitrogen atmosphere, add this compound (1.201 g) and anhydrous LiCl (~0.5 g) to the flask. Using a syringe, add approximately 10 mL of anhydrous NMP. Stir the mixture at room temperature until all solids have completely dissolved.
-
Diacyl Chloride Solution: In a separate, dry vial, dissolve the terephthaloyl chloride (1.015 g) in the remaining 10 mL of anhydrous NMP.
-
Initiation of Polymerization: Cool the flask containing the diamine solution to 0-5 °C using an ice-water bath.
-
Monomer Addition: Transfer the diacyl chloride solution to a dropping funnel and add it dropwise to the vigorously stirred diamine solution over 30-45 minutes. A noticeable increase in viscosity should occur.
-
Causality Note: This slow, low-temperature addition is crucial for controlling the highly exothermic reaction between the amine and the acyl chloride, minimizing side reactions and ensuring the formation of a linear, high molecular weight polymer.
-
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 18-24 hours to ensure the reaction proceeds to a high conversion, maximizing the polymer's molecular weight.[11] The solution should become highly viscous, sometimes requiring mechanical stirring.
Polymer Isolation and Purification
-
Precipitation: Slowly pour the viscous polymer solution into a beaker containing 200 mL of rapidly stirring methanol. A fibrous or powdered white solid should precipitate immediately.
-
Expert Insight: Methanol is a non-solvent for the polymer but is miscible with NMP and dissolves unreacted monomers and LiCl, effectively purifying the product.
-
-
Washing: Filter the polymer using a Buchner funnel. Thoroughly wash the collected solid several times with hot deionized water to remove any remaining salts (LiCl), followed by several washes with methanol to remove residual NMP and oligomers.[8]
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for at least 24 hours or until a constant weight is achieved. The final product should be a white or slightly off-white fibrous solid or powder.
Characterization and Validation
Successful synthesis must be confirmed through rigorous characterization. The resulting polymers are typically amorphous and should be soluble in aprotic polar solvents like DMAc, NMP, or DMSO.[4]
-
Infrared Spectroscopy (FTIR): The FTIR spectrum should confirm the formation of amide bonds. Look for the disappearance of the primary amine N-H stretching bands (around 3300-3400 cm⁻¹) from the monomer and the appearance of characteristic amide bands:
-
N-H Stretch: ~3300 cm⁻¹ (secondary amide)
-
C=O Stretch (Amide I): ~1650 cm⁻¹
-
N-H Bend (Amide II): ~1540 cm⁻¹
-
C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy can confirm the polymer structure. In ¹H NMR, the appearance of a broad peak around 8-10 ppm is characteristic of the amide proton (-NH-).
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average (Mn) and weight-average (Mw) molecular weights, as well as the polydispersity index (PDI = Mw/Mn). A successful polymerization will yield a high molecular weight polymer with a PDI typically around 2 for step-growth polymerization.[8]
-
Thermal Analysis (TGA/DSC):
-
Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature. Fluorinated polyamides are expected to exhibit high thermal stability, with 5% weight loss temperatures often exceeding 400 °C in a nitrogen atmosphere.[4][9]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), which is a key indicator of the polymer's operational temperature range. These polymers typically exhibit high Tg values, often above 200 °C.[12]
-
References
- Fluorinated Polyimides: Synthesis, Properties, and Applications.
- Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index. MDPI.
- Synthesis and characterization of fluorinated polyimide doped with NaYF4 nanocrystals for optical waveguide applications.
- Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications.
- Synthesis and characterization of novel fluorinated polyamides bearing tetraphenyl imidazole moieties. Taylor & Francis Group.
- FLUORINE-CONTAINING CONDENSATION POLYMERS AND RESINS.
- Synthesis and Properties of Highly Fluorin
- Properties & Uses of Polyamide | Applic
- Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. MDPI.
- Enzymatic Synthesis of Biobased Polyesters and Polyamides. MDPI.
- New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. MDPI.
- Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene.
- Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Wiley Online Library.
- New fluorinated aromatic polyamides based on N, N-bis(4-carboxyphenyl)-4-trifluoromethylaniline.
- Processable heat resistant polyamides containing tetraphenyl thiophene having pendant phenyl moiety with heterocyclic quinoxaline unit: Synthesis and characterization.
- Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C.
- Synthesis of biosourced polyether-amides from 1,4-3,6-dianhydrohexitols: Characterization by NMR and MALDI–ToF mass spectrometry. Comptes Rendus de l'Académie des Sciences.
- Polymorphism-induced multi-functional crystal photonics achieved by a highly luminescent benzofuranyl molecule having a tetrafluorophenylene core. Royal Society of Chemistry.
- Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications.
- Synthesis of Poly-p-oxyperfluorobenzylene and Related Polymers. A Novel Synthesis of the Monomer 2,3,5,6-Tetrafluoro-4-trifluoromethylphenol.
- Polyamide Syntheses.
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use of 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene as a cross-linking agent
An in-depth guide for researchers, scientists, and drug development professionals on the application of 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene as a high-performance cross-linking agent.
Introduction: The Advantage of Fluorinated Cross-Linking Agents
In the landscape of advanced materials, cross-linking agents are pivotal in transforming liquid resins or thermoplastic polymers into robust, three-dimensional thermoset networks. The choice of cross-linker dictates the final material's thermal, mechanical, and chemical properties. This compound stands out as a specialty cross-linking agent, or "curing agent," designed for applications demanding exceptional performance.
The molecule's structure is key to its function. It possesses two primary aminomethyl groups, which are reactive sites for cross-linking reactions, attached to a perfluorinated benzene ring. This fluorinated core imparts several desirable characteristics to the final cross-linked material:
-
Enhanced Thermal Stability: The high strength of the carbon-fluorine (C-F) bond contributes to superior resistance to thermal degradation.
-
Chemical Inertness: The electron-withdrawing nature of fluorine atoms shields the benzene ring, rendering the cross-linked polymer more resistant to chemical attack.
-
Hydrophobicity and Oleophobicity: Fluorination dramatically lowers the surface energy of the material, leading to excellent water and oil repellency.
-
Low Dielectric Constant: The low polarizability of the C-F bond is advantageous for creating materials used in microelectronics and high-frequency communication applications.
This guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application, particularly in the curing of epoxy resin systems.
Physicochemical Properties and Synthesis Overview
A thorough understanding of the cross-linking agent's properties is essential for its effective use.
| Property | Value | Reference / Note |
| Chemical Name | This compound | - |
| Synonyms | 2,3,5,6-Tetrafluoro-p-xylylenediamine | - |
| CAS Number | 366-93-8 | - |
| Molecular Formula | C₈H₈F₄N₂ | [1] |
| Molecular Weight | 208.16 g/mol | Derived from formula |
| Appearance | White to off-white crystalline solid | Inferred from similar compounds[2] |
| Amine Hydrogen Equivalent Weight (AHEW) | ~52.04 g/eq | Calculated: MW / 4 (four reactive N-H bonds) |
Synthesis Pathway: While not commercially available in bulk, a common laboratory-scale synthesis involves the amination of 1,4-bis(chloromethyl)-2,3,5,6-tetrafluorobenzene. This precursor can be synthesized from tetrafluoroterephthalic acid or related starting materials. The synthesis of related Schiff base ligands from 2,3,5,6-tetrafluoro-1,4-benzenedimethanamine has been documented.[1][3]
Mechanism of Action: Epoxy Resin Curing
The primary application for diamine-based cross-linkers is in the curing of epoxy resins. The cross-linking reaction is a nucleophilic ring-opening of the epoxide group by the amine.[4][5]
-
Primary Amine Attack: A primary amine nitrogen from the cross-linker attacks one of the electrophilic carbons of the epoxide ring. This is an Sɴ2-type reaction that opens the ring and forms a secondary amine and a hydroxyl group.
-
Secondary Amine Reaction: The newly formed secondary amine is also reactive and can proceed to open another epoxide ring, forming a tertiary amine and a second hydroxyl group.
Each molecule of this compound has four reactive amine hydrogens, allowing it to react with up to four epoxide groups. This high functionality enables the formation of a densely cross-linked network. The tetrafluorinated phenyl ring remains as a rigid, stable core connecting these polymer chains.
Caption: Fig 1. Amine-Epoxy Reaction Mechanism.
Application Protocol: Curing of a Bisphenol A Epoxy Resin
This protocol provides a generalized method for using this compound to cure a standard liquid epoxy resin, such as a Bisphenol A diglycidyl ether (DGEBA) type.
Materials and Reagents
-
Epoxy Resin: Liquid DGEBA resin with an Epoxide Equivalent Weight (EEW) of 185-192 g/eq.
-
Cross-linking Agent: this compound (AHEW ≈ 52.04 g/eq).
-
Solvent (Optional): Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) for viscosity reduction.
-
Equipment:
-
High-precision analytical balance.
-
Glass beakers or disposable mixing cups.
-
Mechanical stirrer or planetary mixer.
-
Vacuum oven or desiccator.
-
Programmable convection oven for curing.
-
Molds (Teflon or silicone, treated with a release agent).
-
Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat.
-
Stoichiometric Calculation (Crucial for Performance)
The optimal properties of a cured epoxy are achieved when the number of reactive amine hydrogens is stoichiometrically equivalent to the number of epoxide groups. The ratio is typically 1:1.
The required mass of the cross-linking agent is calculated as follows:
Mass of Amine = Mass of Epoxy × (AHEW / EEW)
Example Calculation: For 100 g of epoxy resin with an EEW of 190 g/eq:
Mass of Amine = 100 g × (52.04 g/eq / 190 g/eq) ≈ 27.39 g
Experimental Workflow
Caption: Fig 2. Workflow for Epoxy Curing.
Step-by-Step Procedure
-
Preparation:
-
Ensure all glassware and molds are clean and dry.
-
Preheat the oven to the initial curing temperature.
-
Accurately weigh the epoxy resin into a primary mixing vessel.
-
In a separate container, accurately weigh the calculated amount of this compound. The cross-linker can be gently warmed or dissolved in a minimal amount of solvent to facilitate mixing if it is a solid at room temperature.
-
-
Mixing:
-
Gently warm the epoxy resin to 50-60°C to reduce its viscosity.
-
Slowly add the cross-linking agent to the warmed resin while stirring continuously.
-
Mix thoroughly for 10-15 minutes, ensuring a homogenous, clear mixture. Avoid introducing excessive air bubbles.
-
-
Degassing:
-
Place the mixture in a vacuum chamber or desiccator and apply a vacuum (25-30 inHg).
-
Maintain the vacuum until all visible air bubbles have been removed. The mixture may foam initially before settling.
-
-
Curing:
-
Pour the degassed mixture into the prepared molds.
-
Place the molds in the preheated oven. A staged curing cycle is recommended to manage the exothermic reaction and ensure complete cross-linking.
Curing Stage Temperature Duration Purpose Initial Cure 80 °C 2 hours Allows for gelation at a controlled rate. Intermediate Cure 120 °C 2 hours Advances the cross-linking density. Final Cure 150 °C 3 hours Ensures maximum cross-linking and achieves final properties. -
-
Post-Cure and Demolding:
-
After the final cure stage, slowly cool the oven to room temperature (ramp down at <2°C/minute) to prevent thermal stress and cracking.
-
Once at room temperature, carefully demold the cured parts.
-
Validation and Characterization
To validate the curing process and quantify the material properties, the following analyses are recommended:
-
FTIR Spectroscopy: Monitor the disappearance of the epoxide peak (~915 cm⁻¹) to confirm the reaction completion.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg), which is a key indicator of the cross-link density and thermal performance.
-
Thermogravimetric Analysis (TGA): Assess the thermal stability of the cured material by measuring the decomposition temperature.
-
Mechanical Testing: Perform tensile, flexural, or hardness tests according to ASTM standards to determine the mechanical properties of the final polymer.
Potential Applications in Drug Development and Advanced Materials
While the primary use is in thermoset polymers, the unique structure of this compound lends itself to other specialized fields:
-
High-Performance Polymers: It can serve as a diamine monomer in the synthesis of specialty polyamides and polyimides, imparting the benefits of fluorination to these high-temperature plastics.[6]
-
Bioconjugation: The amine groups can be used to link the fluorinated core to biomolecules, creating stable, hydrophobic tags or linkers for diagnostic or therapeutic agents.[7]
-
Specialty Coatings: Its use in epoxy or polyurethane formulations can produce highly durable, chemically resistant, and low-surface-energy coatings for demanding environments.[8]
Safety and Handling
-
Personal Protective Equipment: Always use chemical-resistant gloves, safety glasses, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Aromatic amines should be treated as potentially toxic.
-
Storage: Store in a cool, dry place away from oxidizing agents and sources of ignition. Keep the container tightly sealed.
References
-
Study of a Novel Fluorine-Containing Polyether Waterborne Polyurethane with POSS as a Cross-Linking Agent. (2023). MDPI. Available at: [Link]
-
Oshima, A., & Washio, M. (2008). Chemical and Radiation Cross-Linking of Polytetrafluoroethylene by Containing Fluorinated Compound. Semantic Scholar. Available at: [Link]
-
Cross-Linking Strategies for Fluorine-Containing Polymer Coatings for Durable Resistant Water- and Oil-Repellency. (2022). PMC. Available at: [Link]
-
Polytetrafluoroethylene. Wikipedia. Available at: [Link]
-
2,3,5,6-Tetra-fluoro-1,4-bis-({[(thio-phen-2-yl)methyl-idene]amino}-meth-yl)benzene. (2014). Acta Crystallographica Section E. Available at: [Link]
-
Crosslinking of Perfluorocarbon Polymers. DTIC. Available at: [Link]
-
2,3,5,6-Tetrafluoro-1,4-bis({[(5-methylthiophen-2-yl)methylidene]amino}methyl)benzene. (2014). Acta Crystallographica Section E. Available at: [Link]
-
1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene. PubChem. Available at: [Link]
-
Ring-Opening of Epoxides by Pendant Silanols. PMC. Available at: [Link]
-
2,3,5,6-Tetrafluoro-1,4-bis(2-pyridylmethyleneaminomethyl)benzene. (2009). ResearchGate. Available at: [Link]
-
Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. (2014). SciELO México. Available at: [Link]
- Bisphenol A epoxy resin mixtures with aromatic di-secondary amine. Google Patents.
-
1,4-Bis(aminomethyl)cyclohexane. MySkinRecipes. Available at: [Link]
-
Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. (2025). Chemical Review and Letters. Available at: [Link]
-
Synthesis of bis-aryloxyfluoromethanes. (2019). Beilstein Archives. Available at: [Link]
-
Cyclic Ladder Polymers by Polycondensation of Silylated Tetrahydroxy-tetramethylspirobisindane with 1,4-Dicyanotetrafluorobenzene. (2006). ResearchGate. Available at: [Link]
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2022). MDPI. Available at: [Link]
-
Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. (2023). PMC. Available at: [Link]
-
Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst. (2021). RSC Publishing. Available at: [Link]
-
Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. (2017). Beilstein Journals. Available at: [Link]
-
Ring Opening of Epoxides | Organic Chemistry. (2021). YouTube. Available at: [Link]
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Introduction: The Strategic Advantage of Fluorination in High-Performance Polymers
An Application Guide to the Synthesis of High-Performance Fluorinated Polyamides and Polyimides
For Researchers, Scientists, and Drug Development Professionals
Aromatic polyamides and polyimides represent a class of premier high-performance polymers, renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] However, their applications are often hampered by poor processability, stemming from their rigid molecular structures and strong intermolecular forces, which lead to insolubility and high melting temperatures.[3][4] A highly successful strategy to overcome these limitations is the incorporation of fluorine atoms, typically in the form of trifluoromethyl (-CF3) groups, into the polymer backbone.
This strategic fluorination imparts a unique combination of properties that significantly enhances the material's performance and processability. The bulky, electronegative -CF3 groups disrupt the dense packing of polymer chains, which increases the fractional free volume.[4][5] This structural modification simultaneously improves solubility in organic solvents, lowers the dielectric constant, and enhances optical transparency by reducing intermolecular charge transfer complex (CTC) formation, all while maintaining or even improving thermal stability due to the high C-F bond energy (~485 kJ/mol).[1][4][6] The resulting fluorinated polymers are indispensable in advanced applications, including microelectronics, aerospace, flexible displays, and optical communications.[7][8][9]
This document serves as a comprehensive guide, detailing the scientific principles, synthetic methodologies, and detailed experimental protocols for the preparation of fluorinated polyamides and polyimides.
Part 1: Foundational Principles of Fluorinated Polymer Synthesis
The synthesis of high-molecular-weight polymers is governed by the principles of polycondensation, or step-growth polymerization. This process involves the reaction between bifunctional monomers to form dimers, trimers, and eventually long polymer chains.[10] For the synthesis of high-performance aromatic polyamides and polyimides, achieving a high degree of polymerization is critically dependent on two factors: high monomer purity and a precise 1:1 stoichiometric balance between the reacting functional groups.[11] Any deviation from this balance can lead to premature chain termination and result in low molecular weight polymers with inferior mechanical properties.[12]
The Causality Behind Fluorine's Impact
-
Enhanced Solubility: The introduction of bulky -CF3 groups creates a "kinked" or non-coplanar structure in the polymer backbone. This steric hindrance prevents the polymer chains from packing tightly, weakening the intermolecular forces and allowing solvent molecules to penetrate and dissolve the polymer more easily.[3][13]
-
Lower Dielectric Constant: The low polarizability of the C-F bond and the increase in free volume within the polymer matrix reduce the overall dielectric constant and dissipation factor.[4][6][14] This is a critical property for interlayer dielectrics in integrated circuits, where a lower dielectric constant minimizes signal delay and cross-talk.[14]
-
Improved Optical Transparency: Traditional aromatic polyimides are often yellow or brown due to the formation of charge-transfer complexes (CTCs) between the electron-donating diamine and electron-accepting dianhydride moieties.[1] Fluorine, being a highly electronegative atom, withdraws electron density from the aromatic rings, which inhibits the formation of these CTCs, resulting in colorless or highly transparent films.[1][4]
-
High Thermal Stability: The strength of the C-F bond is one of the highest in organic chemistry.[6] Consequently, incorporating fluorine into the polymer backbone enhances its resistance to thermal degradation, leading to high glass transition temperatures (Tg) and decomposition temperatures.[6][15]
-
Hydrophobicity: The low surface energy of C-F bonds imparts significant water-repelling (hydrophobic) properties to the material, which is advantageous for applications in humid environments as it prevents moisture absorption and subsequent degradation of mechanical and electrical properties.[6]
Part 2: Synthetic Methodologies and Strategic Choices
The selection of a synthetic methodology depends on the desired properties of the final polymer, particularly its solubility and processability.
A. Fluorinated Polyamides: Low-Temperature Solution Polycondensation
This is the most common method for synthesizing high-molecular-weight aromatic polyamides. It involves the reaction of a diamine with a diacid chloride in a polar aprotic solvent at low temperatures.
-
Causality of Method Choice: The reaction between an amine and an acid chloride is rapid and exothermic. Conducting the polymerization at low temperatures (0 to 25 °C) helps to control the reaction rate, minimize side reactions, and favor the formation of high-molecular-weight polymer chains. The use of a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidinone (NMP) is crucial as it dissolves the monomers and the resulting polymer, keeping the reacting species in the solution phase.[10][16] An acid scavenger, such as pyridine or triethylamine, is often included to neutralize the HCl byproduct, which would otherwise form a salt with the unreacted amine groups and halt the polymerization.
Caption: General workflow for the two-step synthesis of fluorinated polyimides.
Part 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended for trained chemistry professionals in a laboratory setting. Adherence to all standard safety procedures, including the use of personal protective equipment (PPE), is mandatory. All reactions, especially those involving solvents, should be conducted in a well-ventilated fume hood.
Protocol 1: Synthesis of a Fluorinated Polyamide via Low-Temperature Solution Polycondensation
-
Example Reaction: Polymerization of 2,2-Bis(4-amino-3-trifluoromethylphenyl)hexafluoropropane with Terephthaloyl Chloride.
Materials & Reagents:
-
Fluorinated Diamine: 2,2-Bis(4-amino-3-trifluoromethylphenyl)hexafluoropropane
-
Diacid Chloride: Terephthaloyl chloride (recrystallized from hexane before use)
-
Solvent: Anhydrous N,N-dimethylacetamide (DMAc)
-
Acid Scavenger: Anhydrous Pyridine
-
Precipitation Solvent: Methanol
-
Equipment: Three-neck round-bottom flask, mechanical stirrer, nitrogen inlet/outlet, dropping funnel, low-temperature bath.
Step-by-Step Methodology:
-
Reactor Setup: Assemble a dry three-neck flask equipped with a mechanical stirrer and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Monomer Dissolution: Add the fluorinated diamine (1.0 eq) to the flask, followed by anhydrous DMAc and anhydrous pyridine (2.2 eq). Stir the mixture at room temperature until the diamine is completely dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Monomer Addition: Dissolve terephthaloyl chloride (1.0 eq) in a small amount of anhydrous DMAc and add it to a dropping funnel. Add this solution dropwise to the stirred diamine solution over 30-45 minutes, ensuring the temperature remains below 5 °C.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours. The solution will become highly viscous, indicating polymer formation.
-
Isolation: Pour the viscous polymer solution slowly into a large volume of vigorously stirred methanol. A fibrous white precipitate of the polyamide will form.
-
Purification: Collect the polymer by filtration. Wash it thoroughly with methanol and then with hot water to remove any residual solvent and pyridine hydrochloride.
-
Drying: Dry the purified fluorinated polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.
Protocol 2: Synthesis of a Fluorinated Polyimide via the Two-Step Method
-
Example Reaction: Polymerization of 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) with 2,2'-Bis(trifluoromethyl)benzidine (TFDB). [17] Materials & Reagents:
-
Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (purified by sublimation)
-
Diamine: 2,2'-Bis(trifluoromethyl)benzidine (TFDB) (purified by recrystallization)
-
Solvent: Anhydrous N-methyl-2-pyrrolidinone (NMP)
-
Equipment: Three-neck round-bottom flask, mechanical stirrer, nitrogen inlet/outlet.
Step-by-Step Methodology:
Step A: Synthesis of Poly(amic acid) (PAA)
-
Reactor Setup: In a dry, nitrogen-purged three-neck flask equipped with a mechanical stirrer, add TFDB (1.0 eq) and anhydrous NMP. Stir until the diamine is fully dissolved. [17]2. Monomer Addition: Add the 6FDA (1.0 eq) to the solution in several portions over about one hour. It is critical to add the solid dianhydride to the diamine solution to maintain stoichiometry. [12]3. Polymerization: Continue stirring the reaction at room temperature under a nitrogen atmosphere for 24 hours. The solution will become clear and highly viscous, forming the poly(amic acid) solution. This solution can be stored in a refrigerator. [17] Step B: Thermal Imidization to Polyimide Film
-
Film Casting: Pour the viscous PAA solution onto a clean, level glass plate. Use a doctor blade to cast a film of uniform thickness.
-
Solvent Removal: Place the glass plate in a dust-free, low-humidity chamber at 60-80 °C for several hours to slowly remove the bulk of the solvent.
-
Thermal Curing: Transfer the glass plate to a programmable high-temperature oven. Heat the film under a nitrogen atmosphere using a staged curing cycle:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour
-
350 °C for 30 minutes This gradual heating process ensures complete imidization and removal of water without creating defects in the film. [18]4. Film Recovery: After cooling to room temperature, the flexible, transparent polyimide film can be carefully peeled from the glass substrate.
-
Part 4: Data Summary and Structure-Property Relationships
The properties of fluorinated polymers can be tailored by the choice of monomers. The table below summarizes typical property enhancements achieved through fluorination.
| Property | Typical Aromatic PI (e.g., Kapton) | Fluorinated PI (e.g., 6FDA-based) | Rationale for Change |
| Solubility | Insoluble in most organic solvents | Soluble in NMP, DMAc, THF, CHCl3 [3] | Bulky -CF3 groups disrupt chain packing, reducing intermolecular forces. [4] |
| Glass Transition (Tg) | ~385 °C | 260 - 402 °C [1][6] | Can be slightly lower or higher depending on the overall chain flexibility and structure. |
| Thermal Stability (T5%) | >550 °C | >500 °C [1] | High C-F bond energy maintains excellent thermal stability. [6] |
| Dielectric Constant (1 MHz) | ~3.4 | 2.3 - 2.8 [3][6] | Low polarizability of C-F bonds and increased free volume reduce the dielectric constant. |
| Optical Transparency | Yellow to brown | Colorless, high transparency [4] | Fluorine groups inhibit the formation of charge-transfer complexes (CTCs). [1] |
| Water Absorption | ~2-3% | <1% [3] | High hydrophobicity of fluorinated surfaces repels water. [6] |
References
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- 18. mdpi.com [mdpi.com]
Comprehensive Characterization of High-Performance Polymers Derived from 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Polymers derived from 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene represent a class of high-performance materials with exceptional thermal stability, chemical resistance, and unique dielectric properties. The incorporation of the tetrafluorinated benzene ring into the polymer backbone imparts significant rigidity and alters electronic characteristics, making these materials promising for applications in aerospace, microelectronics, and advanced filtration membranes.[1] This guide provides a comprehensive overview of the essential techniques and detailed protocols for the structural, thermal, and mechanical characterization of these advanced fluorinated polymers, such as polyamides and polyimides. We will explore the causality behind experimental choices and present self-validating protocols to ensure robust and reproducible results.
Introduction: The Significance of Fluorinated Aromatic Polymers
The monomer this compound is a unique building block for advanced polymers. The primary amine functionalities allow for straightforward polycondensation reactions with comonomers like diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively.
The defining feature of these polymers is the perfluorinated aromatic ring. The strong carbon-fluorine (C-F) bonds and the high electronegativity of fluorine atoms confer several desirable properties:
-
High Thermal Stability: The C-F bond is one of the strongest single bonds in organic chemistry, leading to polymers that resist thermal degradation at elevated temperatures.[1]
-
Chemical Inertness: The fluorine atoms shield the polymer backbone from chemical attack.[2]
-
Low Dielectric Constant: The low polarizability of the C-F bond and the increase in fractional free volume due to bulky fluorine atoms can significantly lower the material's dielectric constant, a critical property for microelectronics packaging.[1][3]
-
Enhanced Solubility: Unlike many high-performance aromatic polymers that are notoriously difficult to process, the introduction of fluorine can disrupt chain packing and improve solubility in organic solvents.[1]
A thorough characterization is paramount to establishing structure-property relationships and ensuring material performance for any given application. This guide details the critical analytical workflow for these materials.
Integrated Characterization Workflow
A multi-faceted approach is required to fully characterize these polymers. Spectroscopic methods confirm the chemical structure, thermal analysis probes the material's stability and phase transitions, chromatographic techniques determine molecular weight distribution, and mechanical testing evaluates performance under stress. The following diagram illustrates a logical workflow.
Caption: Integrated workflow for polymer characterization.
Spectroscopic Characterization
Spectroscopic techniques are foundational, providing direct evidence of the polymer's chemical structure and confirming the success of the polymerization reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of these polymers. Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a suite of NMR experiments can provide a complete picture.
A. ¹⁹F NMR Spectroscopy
-
Why it's critical: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a highly sensitive NMR probe.[4][5] Its chemical shift range is vast (over 800 ppm), providing exceptional resolution to distinguish subtle differences in the fluorine atom's local environment.[4] This allows for verification of the intact tetrafluorobenzene ring and can reveal information about polymer chain-ends and regio- or stereochemistry.[4][6]
-
Protocol: ¹⁹F NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of the polymer in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, DMAc-d₉, or THF-d₈) in a 5 mm NMR tube. Sonication may be required to aid dissolution.
-
Instrument Setup:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Probe: A broadband or dedicated fluorine probe.
-
Reference: An external standard like CFCl₃ (0 ppm) or an internal standard like trifluorotoluene can be used.[5]
-
-
Acquisition Parameters:
-
Pulse Program: Standard one-pulse ¹⁹F acquisition.
-
Temperature: 25 °C (or higher to improve solubility/mobility).
-
Sweep Width: A wide spectral width (e.g., -100 to -180 ppm) is typically needed for aromatic C-F bonds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 64-256 scans, depending on polymer concentration.
-
-
Data Analysis: The perfluorinated ring in the monomer backbone should give rise to a characteristic signal or set of signals, typically in the range of -135 to -150 ppm. Integration of these signals relative to any end-group signals can provide information on the degree of polymerization.
-
B. ¹H and ¹³C NMR Spectroscopy
-
Why it's useful: These techniques are essential for characterizing the non-fluorinated parts of the polymer, such as the methylene protons of the aminomethyl group and the carbons/protons of the comonomer unit (e.g., the dianhydride or diacyl chloride part).
-
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹⁹F NMR.
-
Acquisition Parameters:
-
¹H NMR: Standard parameters. Expect the benzylic protons (-CH₂-) to appear around 4.0-5.0 ppm. Amide N-H protons (in polyamides) may appear as a broad signal from 8-10 ppm.
-
¹³C NMR: Use a pulse program with proton decoupling (e.g., zgpg30). The benzylic carbon will appear around 40-50 ppm. Carbonyl carbons (amide or imide) will be downfield (>160 ppm). C-F coupling can complicate spectra but also provides structural information.[7]
-
-
Data Analysis: Confirm the presence of all expected peaks and verify their integration ratios to confirm the polymer structure.
-
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹⁹F | Aromatic C-F | -135 to -150 |
| ¹H | -CH ₂-NH- (Benzylic) | 4.0 - 5.0 |
| ¹H | -NH -C=O (Amide) | 8.0 - 10.0 |
| ¹³C | -C H₂-NH- (Benzylic) | 40 - 50 |
| ¹³C | Aromatic C -F | 135 - 150 (with J_CF coupling) |
| ¹³C | C =O (Amide/Imide) | 160 - 175 |
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Why it's useful: FTIR is a rapid and powerful technique for confirming the presence of key functional groups and, in the case of polyimides, for monitoring the conversion of the polyamic acid precursor to the final polyimide.[8][9]
-
Protocol: FTIR Analysis (ATR or Film)
-
Sample Preparation:
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid polymer powder or film directly onto the ATR crystal.
-
Film: Dissolve the polymer in a volatile solvent (e.g., DMAc, NMP), cast it onto a salt plate (KBr) or glass slide, and heat gently under vacuum to remove the solvent, leaving a thin film.
-
-
Acquisition:
-
Range: 4000 - 500 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans.
-
Background: Collect a background spectrum of the empty ATR crystal or salt plate before running the sample.
-
-
Data Analysis: Look for characteristic absorption bands.
-
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Comment |
| ~3300 | N-H Stretch | Amide (in Polyamides) |
| ~1780 & ~1720 | C=O Asymmetric & Symmetric Stretch | Imide Ring (Key for Polyimides)[9] |
| ~1650 | C=O Stretch (Amide I) | Amide (in Polyamides) |
| ~1550 | N-H Bend (Amide II) | Amide (in Polyamides) |
| ~1370 | C-N Stretch | Imide Ring[9] |
| 1100 - 1250 | C-F Stretch | Fluorinated Aromatic Ring[10] |
Thermal Analysis
The primary advantage of these polymers is their high thermal stability. TGA and DSC are essential for quantifying this performance.[11]
Thermogravimetric Analysis (TGA)
-
Why it's critical: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature (Td), which is a direct measure of thermal stability.[12]
-
Protocol: TGA
-
Sample Preparation: Place 5-10 mg of the dry polymer into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Atmosphere: Nitrogen (to measure inherent thermal stability) or Air (to measure oxidative stability). Flow rate: 20-50 mL/min.
-
Temperature Program: Ramp from 30 °C to 800 °C at a heating rate of 10 or 20 °C/min.[8]
-
-
Data Analysis:
-
Td₅ or Td₁₀: Determine the temperature at which 5% or 10% weight loss occurs. This is a standard metric for thermal stability.[3]
-
Char Yield: Note the percentage of material remaining at the end of the run (e.g., at 800 °C), which indicates the amount of thermally stable char formed.
-
-
Differential Scanning Calorimetry (DSC)
-
Why it's critical: DSC measures the heat flow into or out of a sample during a controlled temperature program. It is the primary method for determining the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state.[13] Tg is a crucial parameter that defines the upper service temperature of the material in many applications.
-
Protocol: DSC
-
Sample Preparation: Seal 5-10 mg of the dry polymer in an aluminum DSC pan.
-
Instrument Setup:
-
Atmosphere: Nitrogen, 20-50 mL/min.
-
Temperature Program:
-
Heat 1: Ramp from 30 °C to a temperature above the expected Tg (e.g., 400 °C) at 10-20 °C/min. This step removes the thermal history of the sample.
-
Cool: Cool the sample back down to 30 °C at the same rate.
-
Heat 2: Ramp again from 30 °C to 400 °C at 10-20 °C/min. The Tg is determined from this second heating scan.[14]
-
-
-
Data Analysis: The glass transition will appear as a step-like change in the heat flow curve. The midpoint of this transition is reported as the Tg. For these rigid fluorinated polymers, Tg values can be very high, often exceeding 300 °C.[3][15]
-
Mechanical and Molecular Weight Properties
Gel Permeation Chromatography (GPC)
-
Why it's useful: GPC (also known as Size Exclusion Chromatography, SEC) separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). These parameters are crucial as they directly influence mechanical properties.
-
Protocol: GPC
-
Sample Preparation: Dissolve the polymer (1-2 mg/mL) in a suitable mobile phase (e.g., THF, DMAc, or NMP, often with added salts like LiBr to prevent aggregation). Filter the solution through a 0.22 or 0.45 µm filter.
-
Instrumentation:
-
Columns: A set of columns appropriate for the expected molecular weight range and solvent.
-
Detector: Typically a refractive index (RI) detector.
-
Calibration: Calibrate the system using narrow-PDI standards (e.g., polystyrene or PMMA).
-
-
Data Analysis: Use the calibration curve to calculate Mn, Mw, and PDI for the polymer sample.
-
Tensile Testing
-
Why it's useful: This technique measures the fundamental mechanical properties of the material, including its strength, stiffness, and ductility.
-
Protocol: Tensile Testing
-
Sample Preparation: Prepare thin films of the polymer by solution casting. Cut the films into a standard shape (e.g., a "dog-bone" shape according to ASTM D638).
-
Instrumentation: Use a universal testing machine equipped with a load cell and grips suitable for films.
-
Test Procedure: Clamp the sample and pull it at a constant crosshead speed until it breaks.
-
Data Analysis: From the resulting stress-strain curve, determine:
-
Tensile Strength: The maximum stress the material can withstand.
-
Young's Modulus: The stiffness of the material (slope of the initial linear portion).
-
Elongation at Break: The ductility of the material. Fluorinated aromatic polyimides are known to exhibit high tensile strength and modulus.[15]
-
-
Conclusion
The characterization of polymers derived from this compound requires a synergistic combination of analytical techniques. The protocols and insights provided in this guide offer a robust framework for researchers to elucidate the structure, thermal stability, and mechanical performance of these advanced materials. By systematically applying NMR and FTIR for structural verification, TGA and DSC for thermal analysis, and GPC and tensile testing for property evaluation, scientists can confidently establish the structure-property relationships that are essential for developing next-generation technologies.
References
-
OSTI.GOV. (1960). Nuclear magnetic resonance spectra of some fluorine-containing polymers. Journal of Polymer Science.
-
BenchChem. (2025). Application Note: Characterization of Fluorinated Polymers using ¹⁹F NMR Spectroscopy.
-
MDPI. (2022). Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. Polymers.
-
ResearchGate. (2013). Multidimensional NMR of Fluoropolymers.
-
MDPI. (2023). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. Polymers.
-
ResearchGate. (2022). Characterization of fluorinated aromatic polymers and thermally treated derivatives.
-
Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy.
-
Elsevier. (2000). Fluorine-19 NMR investigation of poly(trifluoroethylene). Polymer.
-
SciELO. (2019). Synthesis and properties of fluorinated copolymerized polyimide films. Polímeros.
-
NIH. (2020). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers.
-
MDPI. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Polymers.
-
Royal Society of Chemistry. (2018). Chapter 5: Semifluorinated Aromatic Polymers and Their Properties. In Fluorinated Polymers.
-
ResearchGate. (2015). FT-IR spectra of the monomers and polymers.
-
ResearchGate. (2021). FTIR spectra of a) fluoroalkane (FA), fluoropolymer (FP) and fluorosiloxane.
-
ResearchGate. (2020). Synthesis and characterization of fluorinated polyimide doped with NaYF4 nanocrystals for optical waveguide applications.
-
ACS Publications. (2009). Synthesis and Properties of Highly Fluorinated Polyimides. Macromolecules.
-
DOI. (n.d.). Influence of aliphatic and aromatic fluorine groups on gas permeability and morphology of fluorinated polyimide films – Supporting Information.
-
FluoroCouncil. (n.d.). Fluoropolymers are very different in composition and structure as well as physical, chemical and biological properties versus Side-Chain Fluorinated Polymers.
-
Polymer Solutions. (2017). Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA.
-
Mettler Toledo. (n.d.). Thermal Analysis of Polymers Selected Applications.
-
ResearchGate. (2022). Thermal studies: (a) TGA and (b) DSC of the samples.
-
ACS Publications. (2020). Influence of Aliphatic and Aromatic Fluorine Groups on Gas Permeability and Morphology of Fluorinated Polyimide Films. Macromolecules.
-
Sigma-Aldrich. (n.d.). Fluorinated Hyperbranched Polymers.
-
AZoM. (2021). Differential Scanning Thermal Analysis in Polymeric Materials.
-
Nexus Analytics. (n.d.). Thermal Characterization of Polymers.
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The Strategic Integration of 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene in Advanced Materials Science: Application Notes and Protocols
Introduction: The Unique Value Proposition of a Fluorinated Building Block
In the landscape of advanced materials, the judicious selection of molecular building blocks is paramount to achieving desired macroscopic properties. 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene stands out as a monomer of significant interest due to the synergistic interplay of its structural features: a rigid, electron-deficient tetrafluorinated aromatic core and two reactive primary aminomethyl groups. This unique combination imparts a range of desirable characteristics to the resulting polymers and framework materials, including enhanced thermal stability, superior chemical resistance, low dielectric constants, and hydrophobicity.
The presence of the perfluorinated benzene ring is central to these advantages. The strong carbon-fluorine bonds contribute to exceptional thermal and oxidative stability. Furthermore, the high electronegativity of fluorine atoms creates a highly polarized molecular surface, which can lead to unique intermolecular interactions and modified electronic properties. This electron-deficient core makes the resulting materials interesting for applications in gas separation and catalysis. The flexible aminomethyl linkers, in contrast to more rigid diamines, can allow for better solubility of prepolymers and can influence the final packing and porosity of framework materials.
This document serves as a comprehensive guide for researchers, scientists, and professionals in materials and drug development, providing detailed application notes and protocols for the utilization of this compound in the synthesis of high-performance materials.
Application I: High-Performance Fluorinated Polyimides
Fluorinated polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and low dielectric constants, making them indispensable in the microelectronics and aerospace industries.[1][2] The incorporation of this compound into a polyimide backbone can further enhance these properties. The tetrafluorobenzene unit reduces the polymer's color and dielectric constant while increasing its solubility and thermal stability.[1]
Causality of Experimental Choices:
The following protocol describes a two-step polycondensation reaction, a widely adopted method for synthesizing high molecular weight polyimides.[3] The first step, conducted at room temperature, forms the soluble poly(amic acid) precursor. This allows for solution-based processing, such as spin-coating for thin film fabrication. The second step involves thermal or chemical imidization to form the final, robust polyimide. A sustainable hydrothermal method is also presented as a greener alternative to traditional organic solvents.[3]
Experimental Protocol: Synthesis of a Fluorinated Polyimide via Two-Step Polycondensation (Adapted Method)
This protocol is adapted from established procedures for the synthesis of fluorinated polyimides.[1][3]
Step 1: Synthesis of Poly(amic acid) Precursor
-
In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 10 mmol of this compound in an anhydrous aprotic solvent (e.g., N,N-dimethylacetamide, DMAc).
-
Slowly add an equimolar amount (10 mmol) of an aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA, or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride - 6FDA) to the stirred solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for 24 hours at room temperature to form a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Place the coated substrate in a programmable oven and subject it to a staged heating program under a nitrogen atmosphere:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour
-
-
Cool the oven to room temperature to obtain the final polyimide film.
Alternative Protocol: Hydrothermal Synthesis of Fluorinated Polyimide [3]
-
In a 30 mL vial, hydrolyze 4 mmol of an aromatic dianhydride (e.g., 6FDA) in 20 mL of deionized water by stirring at 80 °C for 2 hours to form the corresponding tetracarboxylic acid.
-
After cooling to room temperature, add an equimolar amount (4 mmol) of this compound.
-
Stir the solution vigorously overnight to form a white monomer salt precipitate.
-
Transfer the vial containing the monomer salt solution into a bolt-closure-type autoclave.
-
Heat the autoclave in a pre-heated oven at 200 °C for 6 hours.
-
After cooling, collect the precipitated polyimide powder by filtration, wash with water and ethanol, and dry under vacuum.
Table 1: Expected Properties of Fluorinated Polyimides
| Property | Expected Value/Characteristic | Rationale |
| Glass Transition Temp. (Tg) | > 300 °C | Rigid tetrafluorobenzene backbone. |
| Decomposition Temp. (Td) | > 500 °C | High strength of C-F and imide bonds. |
| Dielectric Constant | < 3.0 | Fluorine incorporation reduces polarizability. |
| Solubility | Soluble in aprotic polar solvents | Disruption of chain packing by fluorine atoms. |
| Optical Transparency | High, low color | Reduced charge-transfer complex formation. |
Diagram 1: Polyimide Synthesis Workflow
Caption: Workflow for the two-step synthesis of fluorinated polyimides.
Application II: Fluorinated Covalent Organic Frameworks (COFs) for Gas Separation and Catalysis
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities.[4] The incorporation of fluorinated building blocks like this compound can lead to COFs with enhanced chemical stability and modified pore environments.[5] The electron-deficient nature of the tetrafluorinated ring can create favorable interactions with specific guest molecules, making these materials promising for applications in gas separation (e.g., CO₂ capture) and heterogeneous catalysis.[5]
Causality of Experimental Choices:
The solvothermal synthesis method is commonly employed for COF synthesis as it allows for the reversible formation of covalent bonds, which is crucial for achieving a crystalline, ordered framework.[6] The choice of a trialdehyde comonomer, such as 1,3,5-triformylphloroglucinol (TFP), will result in a 2D COF with a hexagonal pore structure. The reaction is typically carried out in a mixture of solvents to control the solubility of the monomers and the growing framework, and an acidic catalyst is often used to promote the imine condensation reaction.
Experimental Protocol: Solvothermal Synthesis of a Fluorinated 2D COF (Adapted Method)
This protocol is adapted from established procedures for the synthesis of imine-linked COFs.[4][7]
-
In a Pyrex tube, add this compound (0.3 mmol) and 1,3,5-triformylphloroglucinol (TFP) (0.2 mmol).
-
Add a solvent mixture of mesitylene and 1,4-dioxane (1:1 v/v, 1.0 mL).
-
Add aqueous acetic acid (3 M, 0.1 mL) as a catalyst.
-
Flash-freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and seal the tube with a torch.
-
Heat the sealed tube in an oven at 120 °C for 3 days.
-
After cooling to room temperature, collect the resulting solid by filtration.
-
Wash the solid sequentially with anhydrous acetone and anhydrous tetrahydrofuran.
-
Dry the product under vacuum at 150 °C overnight to obtain the fluorinated COF.
Diagram 2: COF Synthesis Reaction
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Organic Frameworks: From Materials Design to Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-functionalized 2D covalent organic frameworks with kgd topology for efficient C2H2/CO2 separation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. iris.unito.it [iris.unito.it]
- 7. Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
developing low dielectric constant materials with 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene
An Application Guide to the Synthesis and Characterization of Low Dielectric Constant Polyimides Using 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene
Introduction
The relentless drive for miniaturization and increased processing speeds in the microelectronics industry has created a critical demand for advanced interlayer dielectric (ILD) materials.[1][2] Conventional dielectric materials are reaching their performance limits, necessitating the development of new polymers with ultra-low dielectric constants (low-k), superior thermal stability, and robust mechanical properties.[2][3] Aromatic polyimides have long been recognized as high-performance polymers, but their relatively high dielectric constants have limited their use in next-generation applications.[4][5]
A successful strategy to lower the dielectric constant of polyimides is the incorporation of fluorine atoms into the polymer backbone.[4][6] This application note provides a detailed guide for researchers and scientists on the use of a key fluorinated monomer, This compound , for the development of advanced low-k polyimide materials. This monomer is particularly advantageous due to the combination of a highly fluorinated aromatic ring and flexible aminomethyl groups, which synergistically contribute to desirable material properties. We will explore the theoretical underpinnings, provide detailed synthesis and characterization protocols, and present expected material properties based on established research.
Theoretical Background: The Role of Fluorination in Reducing Dielectric Constant
The dielectric constant (k) of a material is a measure of its ability to store electrical energy in an electric field. In polymers, this is largely governed by molecular polarizability and the density of polar groups. The introduction of fluorine, the most electronegative element, into the polyimide structure via monomers like this compound fundamentally alters the material's dielectric properties in several ways:
-
Reduced Electronic Polarization: The high electronegativity of fluorine atoms creates strong carbon-fluorine (C-F) bonds with low polarizability.[4] This reduces the overall electronic polarization of the polymer chain in an electric field, directly contributing to a lower dielectric constant.
-
Increased Free Volume: The bulky nature of fluorine atoms, particularly when multiple are present on a benzene ring, disrupts efficient polymer chain packing.[6][7] This creates a greater fractional free volume within the material. Since air (k ≈ 1) has the lowest possible dielectric constant, increasing the void volume within the polymer matrix effectively lowers the overall bulk dielectric constant.
-
Lower Moisture Absorption: The hydrophobic nature of fluorinated surfaces, a result of the low surface energy of C-F bonds, significantly reduces moisture uptake.[4] Water (k ≈ 80) has a very high dielectric constant, and its absorption can be detrimental to the insulating properties of a dielectric material. Fluorinated polyimides consistently demonstrate lower water absorption, ensuring stable dielectric performance in varying humidity environments.[8]
The logical relationship between the monomer's structure and the resulting low-k properties is illustrated below.
Caption: Relationship between monomer structure and low-k properties.
Experimental Section: Synthesis and Film Preparation
This section details a standard two-step protocol for synthesizing a fluorinated polyimide from this compound and a common fluorinated dianhydride, 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) . The resulting polyimides are often soluble in organic solvents, facilitating processing.[6]
Materials Required
-
Diamine: this compound (≥98% purity)
-
Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (≥99% purity, polymerization grade)
-
Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc)
-
Dehydrating Agent (for chemical imidization, optional): Acetic anhydride
-
Catalyst (for chemical imidization, optional): Pyridine
-
Nitrogen gas (high purity)
-
Standard glassware: Three-neck round-bottom flask, mechanical stirrer, nitrogen inlet/outlet, dropping funnel.
Protocol 1: Synthesis of Poly(amic acid) Precursor
This protocol follows a standard polycondensation reaction to form the poly(amic acid) (PAA) intermediate.
-
Preparation: Dry all glassware thoroughly in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Diamine Dissolution: In a three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve a precise molar amount of this compound in anhydrous NMP to achieve a final solids concentration of 15-20% (w/v). Stir under a gentle nitrogen flow until fully dissolved.
-
Dianhydride Addition: Slowly add an equimolar amount of 6FDA powder to the stirred diamine solution in small portions over 30-60 minutes. An equimolar stoichiometry is crucial for achieving high molecular weight.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the PAA polymer forms.
-
Storage: The resulting viscous PAA solution can be stored at 4 °C for several days before proceeding to the imidization step.
Protocol 2: Thermal Imidization and Film Casting
This protocol converts the PAA into the final polyimide and creates a thin film suitable for characterization.
-
Casting: Pour the viscous PAA solution onto a clean, level glass plate or silicon wafer.
-
Film Formation: Use a doctor blade to cast a film of uniform thickness (e.g., 100-200 µm).
-
Solvent Removal & Imidization: Place the cast film in a vacuum oven or a programmable convection oven with a nitrogen atmosphere. Implement a stepwise heating program:
-
80 °C for 2 hours (to slowly remove the bulk solvent).
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour.
-
300 °C for 1 hour (to ensure complete imidization).
-
-
Film Release: Cool the oven slowly to room temperature. The resulting tough, flexible polyimide film can typically be peeled from the substrate by immersion in deionized water.
-
Final Drying: Dry the freestanding film in a vacuum oven at 100 °C for at least 12 hours to remove any absorbed water before characterization.
The general workflow for this synthesis is depicted below.
Caption: Two-step synthesis and thermal imidization workflow.
Characterization of Low-k Polyimide Films
Thorough characterization is essential to validate the synthesis and determine the material's performance.[9][10]
Structural Characterization
-
Fourier Transform Infrared (FTIR) Spectroscopy: This is the primary tool to confirm complete imidization. The FTIR spectrum of the final film should show the disappearance of the amic acid bands (broad O-H and amide bands around 3300 cm⁻¹ and 1650 cm⁻¹) and the appearance of characteristic imide absorptions:
-
Asymmetric C=O stretching at ~1780 cm⁻¹
-
Symmetric C=O stretching at ~1720 cm⁻¹
-
C-N stretching at ~1370 cm⁻¹
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to confirm the polymer's chemical structure if the polymer is soluble in a suitable deuterated solvent (e.g., DMSO-d₆).
Thermal Properties
-
Thermogravimetric Analysis (TGA): TGA is used to assess thermal stability. The 5% weight loss temperature (Td5%) in a nitrogen atmosphere for these types of fluorinated polyimides is typically above 500 °C.[8][11][12]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), which indicates the upper service temperature of the material. Tg values for fluorinated polyimides can range from 240 °C to over 350 °C, depending on the specific monomers used.[7][12]
Dielectric and Mechanical Properties
-
Dielectric Constant Measurement: The dielectric constant (k) and dissipation factor (Df) are measured using a parallel plate capacitor method with an LCR meter or impedance analyzer. A thin film of the polyimide is sandwiched between two electrodes (e.g., sputtered gold or aluminum). Measurements are typically performed over a range of frequencies (e.g., 1 MHz to 10 GHz).[7][13]
-
Mechanical Testing: The tensile strength, Young's modulus, and elongation at break of the films are measured using a universal testing machine according to ASTM standards. Fluorinated polyimides typically form strong, flexible films.[11][14][15]
Expected Material Properties
The incorporation of this compound with other fluorinated comonomers like 6FDA is expected to yield polyimides with an excellent combination of properties suitable for microelectronic applications.[14][16]
| Property | Typical Value Range | Significance |
| Dielectric Constant (k) | 2.3 - 2.8 (@ 1 MHz) | Low signal delay and cross-talk.[8][11][13] |
| Dissipation Factor (Df) | < 0.01 (@ 1 MHz) | Low signal loss, especially at high frequencies.[4][7] |
| 5% Weight Loss Temp. (Td5%) | > 500 °C (in N₂) | High thermal stability for semiconductor processing.[11][12] |
| Glass Transition Temp. (Tg) | 240 - 370 °C | High-temperature dimensional stability.[12][17] |
| Tensile Strength | 70 - 150 MPa | Robustness for film handling and device fabrication.[8][12][15] |
| Moisture Absorption | < 1.0 % | Stable dielectric properties in humid environments.[8] |
| Solubility | Soluble in NMP, DMAc, THF | Enables solution-based processing like spin-coating.[6][11] |
Conclusion
This compound is a highly effective diamine monomer for the synthesis of advanced low-k polyimides. The strategic placement of fluorine atoms on the benzene ring, combined with the structural flexibility of the methylene linkers, provides a powerful tool for designing materials that meet the stringent requirements of next-generation electronics.[1][4] The protocols outlined in this application note provide a robust framework for the successful synthesis, processing, and characterization of these high-performance polymers, enabling further innovation in the field of microelectronics and advanced packaging.
References
- Fluorinated Polyimides and the Applications in Microelectronics Industry Ⅱ. Application of Fluorinated Polyimides in Microelectronics Industry. CNKI.
- Characterization of low permittivity (low-k) polymeric dielectric films for low temperature device integration. Journal of Vacuum Science & Technology A, AIP Publishing.
- New fluorinated polyimides for advanced microelectronic applications. IEEE Xplore.
- Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. MDPI.
- Polyimides: Pioneering Next-Gen Electronics Applications. AZoM.
- Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYs1QYwdi_r6NlgC9VHSdxUQEWXUSwN4hWXjw-1kI1VCsNG_n4uIutvWGe1Sw-eB5HsvzK0KJHjEsjJHJPLwpvyqyOLdqSRWwI7qgzCuhd4HGEaTWdyN8gjIH8LIC-T6RUPaGWXANEV83O6WIUPDdg93kFLLgA-JYbz0JBiV85VTI94vgFyPObt3nYZzEWbi-ehy_jURykjFxlyLSYZi0XORserFNzFVdArwsNOvoXIfn1MWraKMcpThgHJlAX0KdpMhmFS18ITppi_SM8gwYQ0-2b9NC1wV6yGbk2ylVj1wswpeY3jPlH3a6kEi7vv2SrhKpWWH142_nkKCS0y5WcRdj7SB9D3-ZdtInXjwAdsfsSerW3REtKIeScJeQpueIhrdLW2nMekBwGQ9Tnn7c=
- Fluorinated Polyimides: Synthesis, Properties, and Applications. ResearchGate.
- Characterization of low permittivity (low-k) polymeric dielectric films for low temperature device integration. Semantic Scholar.
- Low Dielectric Constant Materials. ACS Publications.
- 2,3,5,6-Tetrafluoro-1,4-bis(2-pyridylmethyleneaminomethyl)benzene. Acta Crystallographica Section E.
- Intrinsic low‐dielectric‐constant polyimides based on a novel diamine having. Wiley Online Library.
- Mechanical characterization of low-K dielectric materials. ResearchGate.
- Mechanical characterization of low-K dielectric materials. SciSpace.
- Intrinsically Negative Photosensitive Polyimides with Enhanced High-Temperature Dimensional Stability and Optical Transparency for Advanced Optical Applications via Simultaneous Incorporation of Trifluoromethyl and Benzanilide Units: Preparation and Properties. MDPI.
- Synthesis and characterization of fluorinated polyimides derived from 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene/tetrafluoride benzene. ResearchGate.
- Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups. RSC Publishing.
- New organosoluble polyimides with low dielectric constants derived from bis[4‐(2‐trifluoromethyl‐4‐aminophenoxy)phenyl] diphenylmethylene. Sci-Hub.
- Organosoluble polyimides with low dielectric constant prepared from an asymmetric diamine containing bulky m-trifluoromethyl phenyl group. ResearchGate.
- Process for preparing low dielectric polyimides. Google Patents.
- (PDF) Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics. ResearchGate.
- 2,3,5,6-Tetrafluoro-1,4-bis({[(5-methylthiophen-2-yl)methylidene]amino}methyl)benzene. Acta Crystallographica Section E.
- Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA): Synthesis, Crystallization, and Melting Behavior. MDPI.
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- 2. researchgate.net [researchgate.net]
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- 11. Sci-Hub. New organosoluble polyimides with low dielectric constants derived from bis[4‐(2‐trifluoromethyl‐4‐aminophenoxy)phenyl] diphenylmethylene / Macromolecular Symposia, 2003 [sci-hub.jp]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Schiff Base Formation with Fluorinated Amines
Welcome to the technical support center for optimizing reaction conditions for Schiff base formation, with a special focus on reactions involving fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by these electron-deficient substrates. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve optimal yields and purity in your imine synthesis.
Understanding the Core Challenge: The Impact of Fluorination
The condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone) to form a Schiff base (imine) is a fundamental transformation in organic chemistry.[1][2] The reaction proceeds via a two-step mechanism: the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the imine.[3][4]
The primary challenge when working with fluorinated amines stems from the strong electron-withdrawing nature of fluorine atoms. This effect reduces the nucleophilicity of the amine's nitrogen atom, which can significantly slow down or even inhibit the initial nucleophilic attack on the carbonyl carbon.[5][6] Consequently, reactions that proceed smoothly with non-fluorinated analogues often require carefully optimized conditions to achieve satisfactory results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of Schiff bases from fluorinated amines, providing explanations and actionable solutions.
Issue 1: Low or No Product Formation
Question: I am not observing any significant product formation, or the yield of my fluorinated Schiff base is very low, even after prolonged reaction times. What could be the issue?
Answer: This is the most common challenge and is almost always linked to the reduced nucleophilicity of the fluorinated amine. Here’s a systematic approach to troubleshoot this issue:
1. Catalyst Optimization:
-
Mild Acid Catalysis: While acid catalysis is generally beneficial for the dehydration step, excessively strong acidic conditions can be detrimental.[3][4] High concentrations of acid will protonate the amine, rendering it non-nucleophilic and shifting the equilibrium away from the product.[3][4] Start with a catalytic amount of a mild acid like p-toluenesulfonic acid (PTSA) or glacial acetic acid.[7][8]
-
Lewis Acid Catalysis: For particularly unreactive fluorinated amines, a Lewis acid catalyst such as ytterbium triflate (Yb(OTf)₃) or scandium triflate (Sc(OTf)₃) can be more effective.[9][10] Lewis acids activate the carbonyl group towards nucleophilic attack without fully protonating the amine.
2. Effective Water Removal: The formation of a Schiff base is a reversible equilibrium reaction.[11] The removal of water is crucial to drive the reaction towards the product.
-
Dean-Stark Apparatus: For reactions run at reflux, a Dean-Stark trap is a highly effective method for continuous water removal.[11][12]
-
Dehydrating Agents: For reactions at room temperature or when a Dean-Stark apparatus is not feasible, the use of a dehydrating agent is recommended. Common choices include anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å).[10][11][12]
3. Increasing Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the reduced reactivity of the fluorinated amine.
-
Refluxing Conditions: If your reactants and solvent are thermally stable, running the reaction at the boiling point of the solvent can significantly increase the reaction rate.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by promoting rapid and uniform heating.[3][4][7] This technique is particularly useful for reactions with deactivated substrates.[7]
4. Solvent Selection: The choice of solvent can influence reaction rates. Aromatic hydrocarbons like toluene or benzene are commonly used, especially with a Dean-Stark trap.[12] For reactions with dehydrating agents, solvents like dichloromethane (DCM) or ethanol can be effective.[2][12]
Issue 2: Incomplete Conversion and Difficult Purification
Question: My reaction seems to stall at partial conversion, and I'm having trouble separating my product from the starting materials. What are my options?
Answer: Stalled reactions are often a result of the equilibrium not being sufficiently shifted towards the product.
1. Re-evaluating Water Removal: Ensure your water removal method is efficient. If using a dehydrating agent, ensure it is freshly activated and used in sufficient quantity.
2. Mechanochemical Synthesis: For challenging reactions, a solvent-free mechanochemical approach, such as ball milling or manual grinding, can be highly effective.[1][13] This method often leads to high yields in very short reaction times and simplifies purification by eliminating the solvent.[13]
3. Monitoring the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or spectroscopic methods like ¹H NMR or IR spectroscopy.[8] This will help you determine if the reaction has truly stalled or is just proceeding very slowly. The appearance of the characteristic imine (C=N) stretch in the IR spectrum (typically around 1620-1640 cm⁻¹) or the azomethine proton signal in the ¹H NMR spectrum can confirm product formation.[1][14][15]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions when using a fluorinated amine for the first time?
A1: A good starting point is to dissolve a 1:1 molar ratio of your fluorinated amine and carbonyl compound in toluene.[8] Add a catalytic amount of p-toluenesulfonic acid (PTSA) and reflux the mixture using a Dean-Stark apparatus to remove water.[12] Monitor the reaction by TLC. If this fails, consider switching to a Lewis acid catalyst or exploring microwave-assisted synthesis.[7]
Q2: Can I run the reaction without a catalyst?
A2: While some highly reactive aldehydes and amines can form Schiff bases without a catalyst, it is highly unlikely to be successful with electron-deficient fluorinated amines. An acid catalyst is generally required to facilitate the rate-determining dehydration of the carbinolamine intermediate.[3][4]
Q3: How do I know if my fluorinated amine is the problem, or if it's the carbonyl compound?
A3: Aromatic ketones are generally less reactive than aliphatic ketones, which are in turn less reactive than aldehydes.[11] If you are using a ketone, especially an aromatic one, in combination with a fluorinated amine, you are facing a doubly challenging system that will likely require more forcing conditions (higher temperature, stronger catalyst). If possible, try a control reaction with a non-fluorinated amine to gauge the reactivity of your carbonyl compound.
Q4: Are there any alternative methods for synthesizing fluorinated imines?
A4: Yes, besides the direct condensation, other methods have been reported. These include aerobic oxidative synthesis from amines and alcohols, and reactions involving organometallic reagents.[11] However, the direct condensation remains the most common and straightforward approach.[11]
Experimental Protocols & Data
Table 1: Recommended Dehydrating Agents
| Dehydrating Agent | Typical Application | Considerations |
| Anhydrous MgSO₄ | Room temperature or reflux in solvents like DCM. | Must be freshly dehydrated for maximum efficiency. |
| Anhydrous Na₂SO₄ | Similar to MgSO₄, but slightly less efficient. | A cost-effective option. |
| Molecular Sieves (4Å) | Room temperature or reflux; good for trapping small molecules. | Must be activated before use. |
| Dean-Stark Apparatus | Refluxing reactions in azeotrope-forming solvents (e.g., toluene). | Highly efficient for continuous water removal. |
Protocol 1: General Procedure for Schiff Base Formation with a Fluorinated Amine using a Dean-Stark Trap
-
To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add the aldehyde or ketone (1.0 equiv.).
-
Dissolve the carbonyl compound in a suitable solvent (e.g., toluene, 5-10 mL per mmol of substrate).
-
Add the fluorinated amine (1.0-1.1 equiv.).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equiv.).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water has been collected or TLC analysis indicates the consumption of the limiting reagent.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Process
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield Schiff base reactions.
Diagram 2: The Role of Acid Catalysis
Caption: The dual role and potential pitfall of acid catalysis in Schiff base formation.
References
- Nyamato, G. S. (2023). Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review.
- RSIS International. (2024).
-
Cimarelli, C. (2013). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules, 18(10), 12286-12321. [Link]
-
Mishra, V., et al. Formation of Schiff's base from carbonyl compounds in acid catalyzed dehydration. ResearchGate. [Link]
-
Various Authors. (2024). How can I remove the formed water in schiff base synthesis to shift the equilibrium towards the imine?. ResearchGate. [Link]
-
Gucma, M., & Markowicz, M. (2021). Mechanochemical Synthesis of Fluorinated Imines. Molecules, 26(8), 2334. [Link]
-
El-Gammal, O. A., Mohamed, F. S., & Rezk, G. N. (2015). Mixed Schiff Bases Chelates: Synthesis and Spectroscopic Investigation. Asian Journal of Advanced Basic Sciences, 3(1), 8-18. [Link]
-
Kumar, A., & Kumar, S. (2017). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances, 7(74), 46979-47000. [Link]
-
Gucma, M., & Markowicz, M. (2021). Mechanochemical Synthesis of Fluorinated Imines. OUCI. [Link]
-
Siddiqui, H. L., Iqbal, A., Ahmad, S., & Weaver, G. W. (2006). Synthesis and Spectroscopic Studies of New Schiff Bases. Molecules, 11(3), 206-211. [Link]
-
Tajbakhsh, M., et al. (2011). SYNTHESIS OF TRIFLUOROMETHYL-IMINES BY SOLID ACID/SUPERACID CATALYZED MICROWAVE ASSISTED APPROACH. Arkivoc, 2011(7), 243-256. [Link]
-
GAYAKWAD, D. (2013). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. IOSR Journal of Applied Chemistry, 4(5), 20-25. [Link]
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Al-Hamdani, A. A. S., et al. (2024). Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties. Scientific Reports, 14(1), 16005. [Link]
-
Al-Adilee, K. J., & Al-Jobory, A. A. (2023). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. Molecules, 28(14), 5369. [Link]
-
Szyrwiel, Ł., et al. (2022). Synthesis and Spectroscopic Investigations of Schiff Base Ligand and Its Bimetallic Ag(I) Complex as DNA and BSA Binders. International Journal of Molecular Sciences, 23(19), 11843. [Link]
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Siddiqui, H. L., et al. (2006). Synthesis and Spectroscopic Studies of New Schiff Bases. ResearchGate. [Link]
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Canal-Martín, A., et al. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry, 19(31), 6866-6874. [Link]
-
Carboni, A., & Toste, F. D. (2018). Synthesis of Fluorinated Amines: A Personal Account. The Journal of Organic Chemistry, 83(15), 7881-7894. [Link]
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Various Authors. (2016). Can anyone give me the correct method to synthesize the schiff base ligands using fluorinated and pyridine amines?. ResearchGate. [Link]
-
Various Authors. (2025). Optimization of the reaction conditionsa. ResearchGate. [Link]
-
Al-Hamdani, A. A. S., et al. (2024). Synthesis, Structural Characterization, and Anti-corrosion Study of a New Fluorinated Bis-Schiff Base. ResearchGate. [Link]
-
Ha, S.-T., et al. (2021). New fluorinated azo/schiff base liquid crystals: synthesis, characterisation, mesomorphic study and DFT calculations. Liquid Crystals, 48(10), 1435-1449. [Link]
-
Various Authors. (2015). What are the conditions used for schiff base reaction?. ResearchGate. [Link]
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Technical Support Center: Polyamide Synthesis Using 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the synthesis of specialty polyamides utilizing 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, leveraging both fundamental chemical principles and field-proven insights to help you navigate the unique challenges presented by this highly fluorinated monomer.
The incorporation of the tetrafluorophenylene moiety into a polyamide backbone can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific solubility characteristics. However, the strong electron-withdrawing nature of the fluorine atoms also introduces specific side reactions that can compromise the integrity of your polymer. This guide will equip you to anticipate, identify, and mitigate these issues.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of polyamides from this compound, typically via low-temperature solution polycondensation with a diacyl chloride.
Q1: My final polyamide has a low molecular weight, and the viscosity of the reaction mixture did not increase as expected. What are the likely causes and how can I fix this?
A1: Low molecular weight is a frequent issue in step-growth polymerization and can be attributed to several factors. Understanding the root cause is key to achieving the desired polymer chain length.
Probable Causes & Solutions:
-
Stoichiometric Imbalance: The most critical factor for achieving high molecular weight in polycondensation is maintaining a precise 1:1 molar ratio of the diamine and diacyl chloride functional groups.[1] Any deviation will result in an excess of one monomer at the end of the reaction, limiting chain growth.
-
Solution:
-
Accurate Measurement: Use a high-precision balance for weighing both monomers.
-
Purity Assessment: Ensure the purity of both your this compound and the diacyl chloride. Impurities that do not participate in the polymerization will lead to an effective stoichiometric imbalance. Consider purifying the diamine monomer if its purity is questionable.
-
Monomer Addition: If using a solution-based addition, ensure complete transfer of both monomers to the reaction vessel.
-
-
-
Presence of Monofunctional Impurities: Impurities with a single reactive group (e.g., monofunctional amines or acyl chlorides) will act as chain terminators, capping the growing polymer chains and preventing further polymerization.
-
Solution:
-
Monomer Purification: Recrystallize or sublime the this compound to remove monofunctional impurities. The diacyl chloride should be freshly distilled or purified according to established procedures.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride by atmospheric moisture, which would form a monofunctional carboxylic acid.[2]
-
-
-
Premature Precipitation: If the growing polymer chain becomes insoluble in the reaction solvent, it will precipitate out of the solution, effectively stopping the polymerization and resulting in a low molecular weight product.
-
Solution:
-
Solvent Selection: Choose a solvent system in which the resulting polyamide is highly soluble. For fluorinated polyamides, aprotic polar solvents like N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are often effective. Sometimes, the addition of salts like lithium chloride (LiCl) can enhance solubility.
-
Concentration Adjustment: Lowering the initial monomer concentration may help to keep the polymer in solution for a longer period.
-
-
-
Insufficient Reaction Time or Temperature: The polymerization may not have proceeded to a high enough conversion to achieve a high molecular weight.
-
Solution: While these reactions are often rapid at low temperatures, ensure sufficient reaction time (typically several hours). For low-temperature solution polycondensation, increasing the temperature is generally not recommended as it can promote side reactions.
-
Troubleshooting Workflow for Low Molecular Weight
Caption: Troubleshooting workflow for low molecular weight.
Q2: My reaction mixture turned into an insoluble gel, making it impossible to stir. What happened and can I prevent it?
A2: Gelation is a common and serious issue in the synthesis of polyamides from this specific monomer.[3] It indicates the formation of a cross-linked, three-dimensional polymer network.
Primary Cause: Nucleophilic Aromatic Substitution (SNAr) of Fluorine
The tetrafluorinated benzene ring in your diamine monomer is highly electron-deficient, making it susceptible to nucleophilic attack.[4] The primary or secondary amine groups of other monomer molecules or growing polymer chains can act as nucleophiles, displacing a fluorine atom on the aromatic ring.[5][6] This reaction creates a branch point, and as this process continues, a cross-linked network forms, leading to gelation.[7]
Mitigation Strategies:
-
Low Reaction Temperature: This is the most critical parameter to control. The SNAr reaction has a higher activation energy than the desired amidation reaction. Conducting the polymerization at low temperatures (e.g., 0 °C to room temperature) will significantly favor the formation of linear polyamide over the cross-linking side reaction.
-
Control of Base/Acid Scavenger: The reaction of the amine with the acyl chloride produces hydrochloric acid (HCl).[2] A base (acid scavenger), such as pyridine or triethylamine, is added to neutralize the HCl. However, an excess of a strong, non-hindered base can deprotonate the amide nitrogen in the growing polymer chain, creating a more potent nucleophile that could potentially participate in SNAr.
-
Solution: Use a stoichiometric amount of a hindered base or a base that is just strong enough to scavenge the HCl without promoting side reactions. Add the base slowly to the reaction mixture.
-
-
Monomer Concentration: Higher concentrations of reactants can increase the likelihood of intermolecular side reactions leading to cross-linking.
-
Solution: Conduct the polymerization at a lower monomer concentration (higher dilution). This will favor the linear propagation of individual polymer chains.
-
Visualizing the Gelation Mechanism
Caption: Desired vs. side reaction pathways.
Q3: The synthesized polymer has poor solubility even in strong polar aprotic solvents. Is this related to gelation?
A3: Yes, poor solubility is often a direct consequence of the same side reactions that cause gelation, even if a fully formed gel is not observed.
Probable Causes & Solutions:
-
Micro-gel Formation/Branching: Even a small degree of cross-linking or branching via the SNAr side reaction can significantly reduce the solubility of the polymer. These branched structures have restricted chain mobility and are more difficult to solvate compared to their linear counterparts.
-
Solution: Implement the same mitigation strategies as for gelation: maintain low reaction temperatures, carefully control the amount and type of base, and consider using lower monomer concentrations.
-
-
High Molecular Weight Combined with Chain Stiffness: While high molecular weight is often desirable, for rigid-rod-like polymers, extremely high molecular weight can lead to poor solubility. The fluorinated phenyl rings contribute to chain stiffness.
-
Solution: If you have successfully avoided cross-linking and still face solubility issues, you might need to target a slightly lower molecular weight by introducing a very small, controlled stoichiometric imbalance or by adding a monofunctional chain terminator at the end of the reaction.
-
Frequently Asked Questions (FAQs)
-
What are the primary side reactions to be aware of when using this compound? The most significant and probable side reaction is the nucleophilic aromatic substitution (SNAr) of a fluorine atom on the electron-deficient benzene ring by an amine group.[4][5][6] This leads to branching and cross-linking, which can result in gelation and poor solubility of the final polymer.[3][7]
-
How does the benzylic nature of the amine groups affect reactivity? The methylene (-CH2-) spacer provides flexibility to the polymer backbone. However, the strong electron-withdrawing effect of the tetrafluorinated ring can slightly decrease the nucleophilicity of the amine compared to non-fluorinated benzylic amines.[8] This effect is generally overcome by the high reactivity of the diacyl chloride co-monomer.
-
What is the optimal temperature range for this polymerization? To minimize the risk of SNAr side reactions, it is crucial to conduct the polymerization at low temperatures. A range of 0 °C to 25 °C is generally recommended. Higher temperatures will accelerate the undesired cross-linking reaction.
-
How important is the purity of the this compound monomer? Extremely important. As with any step-growth polymerization, monomer purity is critical for achieving a high molecular weight.[1] Monofunctional impurities will act as chain stoppers. It is advisable to purify the monomer, for example by recrystallization, before use.
-
What is the role of the HCl scavenger (base) in this reaction? The reaction between the amine and the acyl chloride generates one equivalent of HCl for every amide bond formed.[2] This HCl will protonate the unreacted amine groups, rendering them non-nucleophilic and stopping the polymerization.[9][10] An acid scavenger, typically a tertiary amine like pyridine or triethylamine, is added to neutralize the HCl as it is formed, allowing the polymerization to proceed.
Experimental Protocols
General Protocol for Low-Temperature Solution Polycondensation
Disclaimer: This is a general guideline. Specific quantities and conditions should be optimized for your particular diacyl chloride and desired polymer properties.
-
Monomer Preparation: Dry the purified this compound and the diacyl chloride under vacuum.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a dropping funnel, dissolve a precise amount of this compound in a dry, aprotic polar solvent (e.g., DMAc). Add the HCl scavenger (e.g., pyridine, 2.2 equivalents).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Monomer Addition: Dissolve an equimolar amount of the diacyl chloride in the same dry solvent and add it to the dropping funnel. Add the diacyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-24 hours under an inert atmosphere. The viscosity of the solution should increase significantly.
-
Precipitation and Washing: Pour the viscous polymer solution into a non-solvent (e.g., methanol or water) to precipitate the polyamide.
-
Purification: Collect the polymer by filtration and wash it extensively with water and methanol to remove the solvent, unreacted monomers, and any salts.
-
Drying: Dry the purified polyamide under vacuum at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to Room Temperature | Minimizes SNAr side reactions. |
| Solvent | Dry, aprotic polar (DMAc, NMP) | Ensures solubility of monomers and polymer. |
| Atmosphere | Inert (Nitrogen, Argon) | Prevents hydrolysis of acyl chloride. |
| Stoichiometry | Precise 1:1 molar ratio | Essential for achieving high molecular weight. |
| Acid Scavenger | 2.0-2.2 equivalents | Neutralizes HCl byproduct to allow polymerization. |
References
- Google Patents. (n.d.). Reducing gel formation in polyamide manufacturing processes.
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451–3479.
- Macgregor, J. A., Sisto, T. J., & Knowles, R. R. (2020). Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. Organic letters, 22(15), 6048-6053.
- Wang, Y., Wang, Y., Zhang, Y., Wang, C., & Wang, Y. (2023). Hydrochloric Acid Treatment of PA Fibers: Impact on H Bonds and Absorbance of Precipitates.
- Vo, D. N. K., & Kuttler, F. (2015). Polyamide Syntheses. In S. Kobayashi & K. Müllen (Eds.)
-
Khan Academy. (2022, August 18). Effect of an electron withdrawing group in a benzyl cation [Video]. YouTube. [Link]
- Sodesawa, T., Nagai, M., & Matsubara, S. (2018). Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index. Polymers, 10(11), 1234.
- Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018). Concerted nucleophilic aromatic substitution reactions.
- Wadgaonkar, P. P. (2001).
- Gilmour, R., & Smith, S. (2018). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry, 14, 134-155.
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Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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QIAGEN. (n.d.). Protein purification. Retrieved January 21, 2026, from [Link]
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Quora. (2019, December 13). Is the amino group in a benzyl amine an electron withdrawing group? Retrieved January 21, 2026, from [Link]
- Wu, S., Qi, S., Liu, D., Zhang, C., Zhang, Y., Yang, D., & Jian, X. (2020). Preparation of fluorinated polyimides with low dielectric constants and low dielectric losses by combining ester groups and triphenyl pyridine structures. Polymer Chemistry, 11(2), 354-365.
- Rózga-Wijas, K., Chojnowski, J., Scibiorek, M., & Gsior, W. (2010). A Study of the Influence of the HCl Concentration on the Composition and Structure of (Hydroxy)Arylsiloxanes from the Hydrolysis–Condensation Reaction of Aryltrichlorosilanes. Molecules, 15(12), 9201-9218.
-
ResearchGate. (n.d.). Plausible mechanism of the benzylic fluorination reaction. Retrieved January 21, 2026, from [Link]
- Potts, D. L., & El-Batta, A. (2021).
- Zhang, Y., & Guan, Z. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(4), 1168-1171.
-
ResearchGate. (n.d.). The effect of electron-withdrawing and electron-donating groups on aldehyde formation. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Polyacrylamide gel electrophoresis. Retrieved January 21, 2026, from [Link]
- Koyama, Y., & Yamada, T. (2018). Fluorinated polymer surfactants bearing an alternating peptide skeleton prepared by three-component polycondensation. Polymer Chemistry, 9(10), 1221-1225.
-
Chemistry For Everyone. (2025, July 8). How Does Gelation Occur In Step-growth Polymerization? [Video]. YouTube. [Link]
-
Study Mind. (n.d.). Polyamide Formation (A-Level Chemistry). Retrieved January 21, 2026, from [Link]
-
Khan Academy. (n.d.). Nucleophilic aromatic substitution II [Video]. Khan Academy. [Link]
- Tota, A., Gouverneur, V., & Claridge, T. D. W. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry, 14, 89-97.
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Organic Syntheses. (2019, November 9). Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol. Retrieved January 21, 2026, from [Link]
- Khan, I., Zaib, S., & Iqbal, J. (2021). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Current Organic Synthesis, 18(6), 614-625.
-
Reddit. (2023, March 21). Question about Nylon and HCL soak. r/Chempros. [Link]
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Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved January 21, 2026, from [Link]
- Chen, Y., Soulié-Ziakovic, C., & Tretz, O. (2023). The activation of associative transamidation via neighbouring fluorine atom activation has been unveiled, quantified and applied to the construction of catalyst-free polyamide vitrimers. Polymer Chemistry, 14(25), 2933-2941.
- Google Patents. (n.d.). Reducing gel formation in polyamide manufacturing processes.
- Candish, L., Teders, M., & Glorius, F. (2017). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. Chemical Science, 8(3), 1979-1984.
- Pummer, W. J., & Wall, L. A. (1962). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(4), 325-331.
-
chemrevise. (n.d.). 6.2.3 revision guides polyesters and polyamides. Retrieved January 21, 2026, from [Link]
-
Chemistry For Everyone. (2025, September 5). What Is The Polyamide Polymerization Process? [Video]. YouTube. [Link]
- Overberger, C. G., & Shimokawa, Y. (1973). Synthesis and optical properties of asymmetric polyamides derived from cyclopropyl diacids and diamines. Macromolecules, 6(1), 30-34.
- Ajayaghosh, A., & George, S. J. (2005). Low molecular weight fluorescent organogel for fluoride ion detection. Journal of the American Chemical Society, 127(45), 15732-15733.
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Technical Support Center: Purification of 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene Derivatives
Welcome to the technical support center for the purification of 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining these valuable compounds in high purity. The unique combination of a highly fluorinated aromatic core and basic aminomethyl groups presents specific challenges that this guide aims to address.
I. Understanding the Molecule: Key Physicochemical Properties
This compound and its derivatives are characterized by:
-
High Polarity: The presence of two primary amine functionalities imparts significant polarity.
-
Basicity: The aminomethyl groups are basic and can interact strongly with acidic stationary phases like silica gel.
-
Fluorinated Core: The tetrafluorobenzene ring influences the molecule's electronic properties, solubility, and potential for specific chromatographic interactions.
-
Susceptibility to Oxidation: Aromatic amines can be prone to oxidation, leading to colored impurities.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound derivative?
While the exact impurity profile depends on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: Such as the corresponding dialdehyde or dinitrile precursors.
-
Intermediates: For example, mono-amine or mono-nitrile/mono-amine species from incomplete reaction.
-
Oxidation Products: Aromatic amines can oxidize to form colored byproducts.
-
Solvent Adducts: Depending on the reaction and workup conditions.
Q2: My crude product is a dark oil/discolored solid. What is the likely cause?
Discoloration is often indicative of oxidation byproducts. The amino groups on the aromatic ring increase its electron density, making it more susceptible to oxidation, which can be exacerbated by exposure to air and light.
Q3: Can I use standard silica gel chromatography for purification?
While possible, it can be challenging. The basicity of the aminomethyl groups leads to strong interactions with the acidic silanol groups on the surface of silica gel. This can result in significant peak tailing, poor separation, and even irreversible adsorption of your product onto the column.
Q4: What are the recommended initial screening conditions for column chromatography?
For normal-phase chromatography, a good starting point is a mobile phase of dichloromethane (DCM) with a gradient of methanol (MeOH). To mitigate peak tailing, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase. For reverse-phase chromatography, a C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid, can be effective.
Q5: What is a good starting point for developing a recrystallization protocol?
A methanolic solution has been reported for the recrystallization of a derivative, suggesting that polar protic solvents are a good starting point.[1] A mixed solvent system, such as ethanol/water, where the compound is soluble in the hot solvent and sparingly soluble upon cooling, is also a common and effective strategy for aromatic amines.
III. Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues you may encounter during the purification of your this compound derivative.
Problem 1: My compound streaks badly on a silica gel TLC plate.
| Possible Cause | Troubleshooting Steps |
| Strong interaction with acidic silica | 1. Add a basic modifier: Prepare your TLC mobile phase with a small amount (0.1-1%) of triethylamine (TEA) or a few drops of ammonium hydroxide. This will neutralize the acidic sites on the silica and reduce streaking. 2. Use an alternative stationary phase: Consider using alumina (neutral or basic) or amine-functionalized silica TLC plates for better results. |
| Compound is too polar for the mobile phase | 1. Increase the polarity of the mobile phase: Gradually increase the percentage of the more polar solvent (e.g., methanol in a DCM/methanol system). |
Problem 2: I am getting poor recovery from my silica gel column.
| Possible Cause | Troubleshooting Steps |
| Irreversible adsorption to the silica | 1. Deactivate the silica gel: Prepare a slurry of silica gel in your mobile phase containing a basic modifier (e.g., 1% TEA) before packing the column. 2. Switch to a different stationary phase: Use neutral or basic alumina, or consider reverse-phase chromatography. |
| Compound is not eluting with the chosen mobile phase | 1. Increase the mobile phase polarity: Gradually increase the concentration of the polar solvent. If your compound is still not eluting, a more polar solvent system may be required (e.g., switching from ethyl acetate to methanol). |
Problem 3: My compound co-elutes with an impurity.
| Possible Cause | Troubleshooting Steps |
| Insufficient resolution with the current chromatographic system | 1. Optimize the mobile phase: Run a shallower gradient to improve separation. 2. Try a different stationary phase: If normal-phase chromatography is unsuccessful, reverse-phase chromatography may provide a different selectivity. Pentafluorophenyl (PFP) stationary phases can offer unique interactions with fluorinated molecules. 3. Consider an alternative purification technique: If chromatography is not providing adequate separation, recrystallization may be a more effective method. |
Problem 4: My compound "oils out" during recrystallization.
| Possible Cause | Troubleshooting Steps |
| The solution is supersaturated, and the compound is precipitating too quickly. | 1. Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. 2. Use a more dilute solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly. 3. Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus to induce crystallization. |
| The chosen solvent is not ideal. | 1. Try a different solvent system: Experiment with different solvent combinations. A solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot is ideal. |
IV. Experimental Protocols
Protocol 1: Column Chromatography on Amine-Modified Silica Gel
This protocol is designed to minimize the issues associated with purifying basic amines on standard silica gel.
-
Preparation of the Mobile Phase: Prepare a stock solution of your chosen mobile phase (e.g., 95:5 DCM:MeOH) and add 0.5% (v/v) triethylamine.
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase.
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the initial mobile phase.
-
Gradually increase the polarity by increasing the percentage of methanol as needed to elute your compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization from a Methanol/Water System
This is a general procedure that can be adapted for many polar compounds.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot methanol.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: If activated carbon or other solid impurities are present, perform a hot filtration to remove them.
-
Crystallization:
-
To the hot methanolic solution, add water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold methanol/water, and dry them under vacuum.
V. Data Summaries and Visualization
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Chromatography Mode | Stationary Phase | Typical Mobile Phase | Modifier | Notes |
| Normal Phase | Silica Gel | Dichloromethane/Methanol | 0.1-1% Triethylamine or Ammonium Hydroxide | The basic modifier is crucial to prevent peak tailing. |
| Alumina (Neutral or Basic) | Ethyl Acetate/Hexanes or Dichloromethane/Methanol | None typically required | A good alternative to silica for basic compounds. | |
| Reverse Phase | C18 | Water/Acetonitrile or Water/Methanol | 0.1% TFA or Formic Acid | The acidic modifier can improve peak shape. |
Diagram 1: General Purification Workflow
Caption: A general workflow for the purification of this compound derivatives.
Diagram 2: Troubleshooting Column Chromatography
Caption: A decision tree for troubleshooting common issues in column chromatography.
VI. Purity Assessment
After purification, it is crucial to assess the purity of your this compound derivative.
-
¹H and ¹³C NMR: Confirm the structure and look for the absence of impurity signals. The benzylic protons (-CH₂-) should appear as a characteristic singlet.
-
¹⁹F NMR: This is a powerful technique for fluorine-containing compounds. A single peak in the ¹⁹F NMR spectrum is a good indicator of the purity of the tetrafluorobenzene core.
-
LC-MS: To confirm the molecular weight and assess the purity by checking for the presence of other components.
VII. References
-
Haga, M., et al. (1985). Synthesis and properties of tris(2,2'-bipyridine)ruthenium(II) and related complexes containing a tetrafluorophenylene-bridged bis(bipyridine) ligand. Inorganic Chemistry, 24(25), 4239-4244.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link]
-
Columbia University. Column chromatography. Available at: [Link]
-
University of Rochester. Workup: Amines. Available at: [Link]
-
ChemTalk. (2022). Lab Procedure: Recrystallization. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]
Sources
Technical Support Center: Mastering Molecular Weight in Polymerization with 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene in polymerization reactions. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve precise control over the molecular weight of your polymers. The unique tetrafluorinated aromatic core of this diamine monomer offers enhanced thermal stability, chemical resistance, and solubility to the resulting polymers, making it a valuable building block in advanced materials science. However, its distinct reactivity profile also presents specific challenges in achieving desired polymer characteristics.
This resource will equip you with the foundational knowledge and practical guidance to overcome these challenges and consistently synthesize polymers with your target molecular weight and narrow polydispersity.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Lower Than Expected Molecular Weight
A recurring challenge in step-growth polymerization is achieving a high molecular weight.[1] When the final polymer exhibits a lower molecular weight than anticipated, it is crucial to systematically investigate the potential causes.
Potential Cause A: Stoichiometric Imbalance
Step-growth polymerization is exquisitely sensitive to the stoichiometry of the reacting monomers.[2] An excess of either the diamine (this compound) or the comonomer (e.g., a diacyl chloride or dianhydride) will lead to chain ends being capped with the same functional group, prematurely terminating polymerization and resulting in a lower degree of polymerization.[1]
Troubleshooting Steps:
-
Re-verify Monomer Purity: Impurities in either monomer can throw off the stoichiometry. It is recommended to purify both monomers before use. This compound can be purified by recrystallization.
-
Accurate Mass Measurement: Use a calibrated analytical balance to weigh the monomers. Even a small error in mass can lead to a significant stoichiometric imbalance.
-
Monomer Titration: For the highest accuracy, perform a titration to determine the exact concentration of reactive groups in each monomer solution before mixing.
Potential Cause B: Presence of Monofunctional Impurities
Monofunctional species act as chain stoppers, capping the growing polymer chain and preventing further propagation.[1]
Troubleshooting Steps:
-
Source Monomer Quality: Ensure that the this compound and the comonomer are of high purity and free from monofunctional analogues.
-
Solvent Purity: Use anhydrous, high-purity solvents to prevent side reactions with water or other reactive impurities that could generate monofunctional species.
Potential Cause C: Incomplete Reaction
Step-growth polymerizations require high conversion rates (typically >99%) to achieve high molecular weights.[1]
Troubleshooting Steps:
-
Optimize Reaction Time: Extend the reaction time to ensure the polymerization goes to completion. Monitor the reaction progress by techniques such as infrared (IR) spectroscopy (disappearance of monomer functional groups) or by measuring the viscosity of the reaction mixture.
-
Increase Reaction Temperature: Higher temperatures can increase the reaction rate. However, be cautious of potential side reactions or degradation at elevated temperatures. For many fluorinated polyamides and polyimides, a staged temperature profile is effective.[3]
-
Effective Mixing: Ensure efficient stirring throughout the polymerization to maintain a homogeneous reaction mixture, especially as the viscosity increases.
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
While a high molecular weight is often desired, a narrow molecular weight distribution (low PDI) is crucial for predictable material properties. A broad PDI suggests a lack of control over the polymerization process.
Potential Cause A: Side Reactions
Side reactions can lead to the formation of branched polymers or species with different reactivities, broadening the PDI. The electron-withdrawing nature of the fluorine atoms in this compound can influence the reactivity of the amine groups and potentially lead to side reactions if conditions are not optimized.
Troubleshooting Steps:
-
Strict Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amine groups.
-
Temperature Control: Avoid excessively high temperatures that could induce side reactions. A gradual increase in temperature is often beneficial.
-
Monomer Addition Rate: In some cases, slow, controlled addition of one monomer to the other can help to maintain stoichiometric balance throughout the reaction and minimize side reactions.[4]
Potential Cause B: Non-uniform Reaction Conditions
Inhomogeneities in temperature or monomer concentration within the reactor can lead to different rates of polymerization, resulting in a broader PDI.
Troubleshooting Steps:
-
Efficient Stirring: As mentioned previously, vigorous and consistent stirring is critical.
-
Reactor Design: For larger-scale reactions, consider the reactor design to ensure uniform heat and mass transfer.
Frequently Asked Questions (FAQs)
Q1: What is the best polymerization method for this compound?
Both solution polymerization and interfacial polymerization can be effective.
-
Solution Polymerization: This is a common method for synthesizing high-performance polyamides and polyimides.[5] It involves dissolving both monomers in a suitable aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[4] This method allows for good control over reaction conditions and is suitable for achieving high molecular weights.
-
Interfacial Polymerization: This technique involves dissolving the diamine in an aqueous phase and the diacyl chloride in an immiscible organic solvent. The polymerization occurs at the interface of the two liquids.[6][7] This method is often rapid and can produce high molecular weight polymer at lower temperatures.
The choice of method will depend on the specific comonomer and the desired final polymer properties.
Q2: How can I control the molecular weight to a specific target value?
There are two primary methods for precise molecular weight control in step-growth polymerization:
-
Stoichiometric Imbalance: By intentionally introducing a slight excess of one monomer, the polymerization will stop once the other monomer is completely consumed.[1] The degree of polymerization can be calculated using the Carothers equation, which relates it to the stoichiometric ratio of the monomers.
-
Use of a Monofunctional Reagent (Chain Stopper): Adding a controlled amount of a monofunctional amine or acid will cap the growing polymer chains, thereby limiting the final molecular weight.[1] The amount of chain stopper required can be calculated based on the desired degree of polymerization.
Table 1: Effect of Stoichiometric Ratio on Degree of Polymerization
| Stoichiometric Ratio (r) | Extent of Reaction (p) | Number-Average Degree of Polymerization (Xn) |
| 1.00 | 0.99 | 100 |
| 1.00 | 0.995 | 200 |
| 0.99 | 1.00 | 199 |
| 0.98 | 1.00 | 99 |
Note: The stoichiometric ratio 'r' is the molar ratio of the two bifunctional monomers (r ≤ 1). The number-average degree of polymerization (Xn) is calculated as (1+r)/(1-r) at 100% conversion of the deficient monomer.[8]
Q3: What are the recommended solvents for the solution polymerization of this compound?
Aprotic polar solvents are generally the best choice for the solution polymerization of fluorinated diamines to form polyamides and polyimides. Recommended solvents include:
These solvents have good solvating power for both the monomers and the resulting polymer, which is crucial for maintaining a homogeneous reaction mixture. The incorporation of fluorine atoms in the monomer can enhance the solubility of the resulting polyimides in a wider range of organic solvents.[2][9]
Q4: How does the tetrafluorinated benzene ring affect the polymerization process?
The highly electronegative fluorine atoms on the benzene ring have several effects:
-
Increased Reactivity of Amine Groups: The electron-withdrawing nature of the fluorinated ring can increase the acidity of the N-H protons, potentially affecting the nucleophilicity of the amine groups.
-
Enhanced Polymer Properties: The fluorine atoms contribute to higher thermal stability, improved chemical resistance, lower moisture absorption, and enhanced solubility of the resulting polymer.[9]
-
Potential for Side Reactions: While enhancing desired properties, the altered reactivity could also open pathways for side reactions if the polymerization conditions are not carefully controlled.
Experimental Protocols
Protocol 1: Synthesis of a Polyamide via Solution Polymerization
This protocol provides a general procedure for the synthesis of a polyamide from this compound and a diacyl chloride.
Materials:
-
This compound (purified)
-
Diacyl chloride (e.g., terephthaloyl chloride, purified)
-
N-Methyl-2-pyrrolidone (NMP, anhydrous)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube, dissolve a precise amount of this compound in anhydrous NMP under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of an equimolar amount of the diacyl chloride in anhydrous NMP.
-
Slowly add the diacyl chloride solution to the stirred diamine solution dropwise over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 24 hours.
-
Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80°C until a constant weight is achieved.
Protocol 2: Synthesis of a Polyimide via a Two-Step Thermal Imidization
This protocol outlines the synthesis of a polyimide from this compound and a dianhydride.
Materials:
-
This compound (purified)
-
Dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride - 6FDA, purified)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Argon or Nitrogen gas supply
Procedure:
-
Poly(amic acid) Synthesis: In a dry, inert atmosphere flask, dissolve an equimolar amount of the dianhydride in anhydrous DMAc.
-
Slowly add a solution of this compound in anhydrous DMAc to the dianhydride solution with vigorous stirring.
-
Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.[3]
-
Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate to form a thin film.
-
Place the film in a programmable oven and heat under a nitrogen atmosphere using a staged heating program (e.g., 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour) to effect the imidization.[3]
-
After cooling to room temperature, carefully peel the polyimide film from the glass plate.
Visualizing the Workflow
Diagram 1: Decision Tree for Troubleshooting Low Molecular Weight
Caption: Troubleshooting workflow for low molecular weight.
Diagram 2: General Workflow for Solution Polymerization
Caption: Solution polymerization workflow.
References
- Stoichiometry and molecular weight control | Intro to Polymer Science Class Notes | Fiveable.
- Control of molecular-weight distribution in step-growth polymerization:the intermediate monomer feed method.
- Controlling molecular weight and polymer architecture during the Passerini three component step-growth polymerization - RSC Publishing.
- Synthesis and characterization of fluorinated polyimides derived from 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene/tetrafluoride benzene | Request PDF - ResearchGate.
-
Step-growth polymerization - Wikipedia. Available at: [Link]
-
Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - MDPI. Available at: [Link]
-
New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides - PMC. Available at: [Link]
-
Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation - PMC - NIH. Available at: [Link]
-
Solution self-assembly of fluorinated polymers, an overview | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Fluorinated Poly(amideimide)s Derived from 1,4-Bis(2'-trifluoromethyl-4'-trimellitimidophenoxy)bezene and Aromatic Diamines | Request PDF - ResearchGate. Available at: [Link]
-
Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA): Synthesis, Crystallization, and Melting Behavior - MDPI. Available at: [Link]
-
Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - PMC - NIH. Available at: [Link]
-
(PDF) Polyamide Syntheses - ResearchGate. Available at: [Link]
-
Enzymatic Synthesis of Biobased Polyesters and Polyamides - MDPI. Available at: [Link]
-
Study on the Influence of Interfacial Polymerization Process on Thin–Film Composite (TFC) Forward Osmosis (FO) - Aidic. Available at: [Link]
-
Synthesis of poly (amide-imide)s by polycondensation reaction of [N,N' -(4,4' -carbonyldiphtaloyl)-bis-L-amino diacid]s and 1,5-bis (4-aminophenyl) penta-1,4-dien-3-one - ResearchGate. Available at: [Link]
-
Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination - PubMed. Available at: [Link]
-
Interfacial Polymerization on Polyethersulfone Ultrafiltration Membrane to Prepare Nanofiltration Layers for Dye Separation - MDPI. Available at: [Link]
-
Controllable Interfacial Polymerization for Nanofiltration Membrane Performance Improvement by the Polyphenol Interlayer - PMC - NIH. Available at: [Link]
-
Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination - MDPI. Available at: [Link]
-
Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol - PMC - NIH. Available at: [Link]
-
(PDF) Synthesis and Properties of 1,4-Bi - Amanote Research. Available at: [Link]
-
Microscopy study of powder-to-powder polycondensation ofDL-1,3-bis(hydroxyphenylmethyl)benzene - ResearchGate. Available at: [Link]
-
Butatriene-Based Polymer Chemistry. 2. Synthesis and Characterization of Poly[1,1,4,4-bis(pentamethylene)-1,2,3-butatriene] - OUCI. Available at: [Link]
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- 2. mdpi.com [mdpi.com]
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- 4. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
preventing gelation in high-temperature polymerization of fluorinated monomers
Technical Support Center: Fluoropolymer Synthesis
Topic: Preventing Gelation in High-Temperature Polymerization of Fluorinated Monomers
Welcome to the technical support center. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established research to help you navigate the complexities of high-temperature fluoropolymer synthesis. This document is designed to provide direct answers and actionable troubleshooting strategies to prevent gelation, a common and critical issue in these polymerization processes.
Frequently Asked Questions (FAQs)
Q1: What is gelation in the context of polymerization, and why is it a problem?
A: Gelation is the formation of a cross-linked, insoluble polymer network, resulting in a sudden and irreversible increase in viscosity, transforming the reaction mixture from a liquid to a solid-like gel. This is problematic because it:
-
Halts Polymer Processing: The gelled material cannot be stirred, transferred, or processed further.
-
Ruins the Product: The resulting polymer is non-uniform, insoluble, and does not meet desired molecular weight or property specifications.
-
Creates Safety Hazards: The exothermic nature of polymerization can become trapped within the viscous mass, leading to a runaway reaction, over-pressurization, and potential reactor failure.[1]
Q2: What are the primary causes of premature gelation in high-temperature fluoropolymer synthesis?
A: Gelation in radical polymerization of fluorinated monomers is typically caused by an uncontrolled increase in polymer chain length and branching, leading to intermolecular cross-linking. The main triggers include:
-
Excessively High Molecular Weight: Insufficient termination of growing polymer chains.
-
Chain Transfer to Polymer: The growing radical chain abstracts an atom (often hydrogen or a halogen) from an already-formed polymer backbone, creating a new radical site on that chain, which then propagates to form a branch. This branching can lead to a cross-linked network.
-
Impurities in Monomers: Certain impurities can act as cross-linking agents or initiate undesirable side reactions.[2]
-
High Temperatures: While necessary for polymerization, excessive heat can accelerate side reactions and chain transfer, increasing the risk of cross-linking.[3]
-
Inadequate Mixing: Poor heat and mass transfer can create localized "hot spots" where polymerization proceeds uncontrollably.
Q3: What is a Chain Transfer Agent (CTA) and how does it prevent gelation?
A: A Chain Transfer Agent (CTA) is a compound added to a polymerization reaction to control the molecular weight of the resulting polymer.[4][5] It works by reacting with a growing polymer radical, terminating that chain and initiating a new one.[5] This process effectively lowers the average molecular weight, preventing chains from growing long enough to entangle and cross-link, which is a primary pathway to gelation.[4][6] Common types of CTAs include mercaptans and certain halogenated hydrocarbons.[6]
Q4: Can I use a polymerization inhibitor to prevent gelation during the reaction?
A: This is a common point of confusion. Inhibitors and retarders are used to prevent unwanted polymerization during monomer storage, transport, or purification, not to control the reaction itself.[7] They work by scavenging radicals.[7] Adding an inhibitor to the main polymerization reaction would prevent or significantly slow down the desired polymer formation. Gelation during the reaction is best controlled by managing molecular weight with CTAs and optimizing reaction conditions (temperature, concentrations), not by using inhibitors.[8][9]
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you may encounter during your experiments.
Problem 1: Rapid, Uncontrolled Viscosity Increase Early in the Reaction
Symptom: The reaction mixture becomes too thick to stir effectively within the first 10-30% of the expected reaction time.
Probable Causes & Solutions:
-
Incorrect Initiator Concentration:
-
Causality: Too low an initiator concentration generates fewer radical chains. With a given amount of monomer, each chain grows to a very high molecular weight, increasing viscosity and the probability of cross-linking.[9] Conversely, too high a concentration can increase the reaction rate uncontrollably, generating excessive heat.
-
Solution: Review your calculations. As a starting point, perform a concentration series for the initiator to find the optimal balance between reaction rate and molecular weight control for your specific system.
-
-
Monomer Impurities:
-
Presence of Oxygen:
-
Causality: While oxygen can act as an inhibitor at low temperatures, at high temperatures it can form peroxides that decompose into highly reactive radicals, leading to uncontrolled and branched polymerization.[7]
-
Solution: Ensure your reaction setup is thoroughly purged with an inert gas (e.g., Nitrogen, Argon) and that a positive inert gas blanket is maintained throughout the polymerization.
-
Problem 2: Gelation Occurs Late in the Reaction (at High Monomer Conversion)
Symptom: The reaction proceeds as expected initially, but viscosity increases sharply and the mixture gels as it approaches high conversion (>70-80%).
Probable Causes & Solutions:
-
Insufficient Chain Transfer Agent (CTA):
-
Causality: The concentration of the CTA may be too low to effectively control molecular weight throughout the entire reaction. As monomer concentration decreases, the probability of chain transfer to the polymer increases, leading to branching and cross-linking.
-
Solution: Increase the concentration of the CTA. The optimal amount must be determined experimentally. See Protocol 2 for guidance on using CTAs.
-
-
Excessive Reaction Temperature:
-
Causality: High temperatures increase the rate of all reactions, including undesirable chain transfer to the polymer backbone, which becomes more probable at high conversion when the polymer concentration is high.[8]
-
Solution: Lower the reaction temperature by 5-10°C. While this may slow the reaction rate, it will provide better control over side reactions. Refer to Table 1 for typical temperature ranges.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting gelation.
Caption: Troubleshooting decision tree for gelation events.
Key Experimental Parameters & Protocols
Controlling key parameters is essential for preventing gelation. The following table summarizes their impact.
Table 1: Impact of Reaction Parameters on Gelation Risk
| Parameter | Effect of Increasing the Parameter | Recommended Action to Reduce Gelation Risk | Rationale |
| Reaction Temperature | Increases reaction rate and side reactions | Decrease Temperature | Lower temperatures reduce the rate of chain transfer reactions that lead to branching and cross-linking.[8] |
| Initiator Concentration | Decreases average molecular weight | Optimize Concentration | A higher initiator concentration creates more polymer chains, resulting in shorter chains and lower average molecular weight.[9] |
| Monomer Purity | Impurities can act as cross-linkers | Increase Purity | Removing poly-unsaturated or reactive impurities eliminates sources of cross-linking.[2] |
| CTA Concentration | Decreases average molecular weight | Increase Concentration | CTAs provide a controlled mechanism to terminate growing chains, directly managing molecular weight.[4][5] |
| Monomer Concentration | Increases polymerization rate and viscosity | Consider Semi-batch Feed | Adding monomer over time can help manage heat generation and viscosity buildup. |
Table 2: Typical Processing Temperatures for Common Fluoropolymers
| Fluoropolymer | Abbreviation | Typical Melting/Gel Point (°C) | Typical Processing Temperature Range (°C) |
| Polytetrafluoroethylene | PTFE | 330 ± 15 (Gel Point)[11][12] | > 330[13] |
| Perfluoroalkoxy Alkane | PFA | 302 - 310 | 350 - 420 |
| Fluorinated Ethylene Propylene | FEP | 250 - 270[11] | 280 - 380 |
| Polyvinylidene Fluoride | PVDF | 160 - 175 (Homopolymers)[12] | 230 - 270 |
| Ethylene Chlorotrifluoroethylene | ECTFE | 190 - 240[12] | 260 - 300 |
| Note: These are general ranges. Always consult the specific technical data sheet for your polymer grade. |
Protocol 1: General Monomer Purification
Objective: To remove inhibitors and potential cross-linking impurities from liquid fluorinated monomers.
Materials:
-
Liquid fluorinated monomer (e.g., stearyl methacrylate)[14]
-
Anhydrous tetrahydrofuran (THF), if monomer is solid at room temperature
-
Activated basic alumina
-
Glass chromatography column
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Preparation: If the monomer is solid, gently melt it (e.g., at 50°C) and dilute with an equal volume of dry solvent like THF to reduce viscosity.[14]
-
Column Packing: Pack a glass chromatography column with activated basic alumina. Ensure the column is dry and under a slight positive pressure of inert gas.
-
Elution: Pass the monomer (or monomer solution) through the alumina column under inert gas pressure.[14] The alumina will adsorb the inhibitor (often phenolic compounds like MEHQ or TBC) and other polar impurities.
-
Solvent Removal (if applicable): If a solvent was used, remove it via rotary evaporation at a low temperature to avoid premature polymerization.
-
Storage: Store the purified monomer under an inert atmosphere in a refrigerator and use it within 24 hours.
Protocol 2: Utilizing a Chain Transfer Agent (CTA)
Objective: To control polymer molecular weight and prevent gelation.
Procedure:
-
Selection: Choose a CTA appropriate for your monomer system. Mercaptans (thiols) are common for acrylic and styrenic systems, while specific halogenated compounds can be used for others. The effectiveness is determined by the chain transfer constant.[5]
-
Determine Concentration: The required concentration of the CTA depends on its chain transfer constant and the target molecular weight. This is often expressed as a molar ratio of CTA to initiator or CTA to monomer. A common starting point is a molar ratio [CTA]/[Initiator] between 1:1 and 10:1.
-
Experimental Setup:
-
Add the CTA to the reaction mixture along with the monomer and solvent before adding the initiator.
-
Ensure the CTA is fully dissolved and the mixture is homogeneous before heating to the reaction temperature.
-
-
Execution & Analysis:
-
Initiate the polymerization as planned.
-
Monitor the reaction closely. A key indicator of the CTA's effectiveness is a more controlled viscosity increase compared to a reaction without a CTA.
-
After the reaction, characterize the polymer's molecular weight (e.g., via Size Exclusion Chromatography - SEC) to confirm that the desired control was achieved. Adjust the CTA concentration in subsequent experiments to fine-tune the molecular weight.
-
Mechanism of Gelation Prevention
The diagram below illustrates how a Chain Transfer Agent (CTA) intervenes in the polymerization process to prevent the uncontrolled chain growth that leads to gelation.
Caption: Role of a Chain Transfer Agent in controlling polymerization.
References
- Controlling molecular weight distribution in PCTFE synthesis - Benchchem. (n.d.). BenchChem.
- Ameduri, B. (2001). Fluoroelastomers: synthesis, properties and applications. Journal of Polymer Science Part A: Polymer Chemistry, 39(23), 4233-4258.
- Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending. (2017). National Institutes of Health.
- Gridnev, A. A. (2002). Chain transfer agents and its use in polymer synthesis. U.S.
- Real-time monitoring of viscosity changes triggered by chemical reactions using a high-speed imaging method. (2018). ResearchGate.
- Monitoring of Polymer Viscosity by Simultaneous Ul. (n.d.). Scribd.
- Structure, preparation and properties of liquid fluoroelastomers with different end groups. (2022). National Institutes of Health.
- Polymerization Inhibitors. (n.d.). FUJIFILM Wako Chemicals.
- How to Control Molecular Weight in Free Radical Polymerization. (2025). Patsnap Eureka.
- Polymerisation inhibitor. (n.d.). Wikipedia.
- Cross-Linking Strategies for Fluorine-Containing Polymer Coatings for Durable Resistant Water- and Oil-Repellency. (2022). MDPI.
- Evaluating polymerization kinetics using microrheology. (2020).
- Controlling Molecular Weight Distributions through Photoinduced Flow Polymerization. (2017). American Chemical Society.
- Guide for the Safe Handling of Fluoropolymer Resins. (2025). Plastics Europe.
- Guide for the Safe Handling of Fluoropolymer Resins November 2012. (2012). Plastics Europe.
- Fluoroelastomers: Synthesis, properties and applications. (2001). ResearchGate.
- Guide to the Safe Handling of Fluoropolymer Resins. (n.d.). Society of the Plastics Industry.
- Inhibition of Free Radical Polymerization: A Review. (2023). PubMed.
- Solutions for Problems With Gels. (n.d.). Ampacet Corporation.
- What Is The Role Of Chain Transfer Agents? (2025). YouTube.
- What Is The Role Of Chain Transfer Agents In Acrylic Polymerization? (2025). YouTube.
- Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique. (2024). MDPI.
- Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. (2023). ResearchGate.
Sources
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Technical Support Center: Overcoming Steric Hindrance in Reactions with 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene
Welcome to the technical support center for 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by this sterically hindered and electronically distinct molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to optimize your synthetic strategies and achieve your desired outcomes.
The Challenge: Understanding the Reactivity of this compound
The structure of this compound presents a dual challenge for chemists. The tetrafluorinated benzene ring is highly electron-deficient, which can significantly alter its reactivity compared to non-fluorinated analogues. The presence of four fluorine atoms enhances the ring's stability and resistance to certain addition reactions.[1][2] This electronic feature, however, also makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr).
Compounding this is the significant steric hindrance around the aminomethyl groups, which can impede the approach of reagents and lead to sluggish or incomplete reactions. This guide will provide actionable strategies to mitigate these effects and ensure successful synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield in Amide Bond Formation
Question: I am attempting to form an amide bond by reacting this compound with an acyl chloride/carboxylic acid, but I am observing very low yields. What are the likely causes and how can I improve the outcome?
Root Cause Analysis:
Low yields in amide bond formation with this substrate are often a consequence of a combination of steric hindrance and the electronic nature of the starting material. The bulky tetrafluorophenyl core can physically block the approach of the acylating agent to the amine. Furthermore, while not as significantly electron-withdrawing as anilines, the aminomethyl groups' nucleophilicity can be subtly influenced by the fluorinated ring.
Troubleshooting & Optimization:
-
Choice of Coupling Reagent: Standard coupling reagents may not be effective for this sterically demanding reaction.[3][4] Consider more robust methods:
-
Acyl Fluoride Mediated Coupling: In-situ formation of acyl fluorides from carboxylic acids using reagents like cyanuric fluoride or XtalFluor-E® can be highly effective for coupling with sterically hindered and electron-deficient amines.[5][6]
-
Carbodiimide-Based Approach with Additives: While standard carbodiimides like DCC or EDC might be sluggish, their efficiency can be enhanced with additives like HOBt or HOAt. For particularly challenging couplings, consider using diisopropylcarbodiimide (DIC) which can sometimes offer advantages in sterically hindered cases.[7]
-
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction for potential decomposition at higher temperatures.
-
Solvent: Aprotic polar solvents such as DMF, DMAc, or NMP are generally good choices for amide coupling reactions. In some cases, less polar solvents like dioxane or toluene at elevated temperatures can be effective.
-
Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine is recommended to avoid side reactions.
-
-
Alternative Strategies:
| Parameter | Standard Conditions | Recommended for Steric Hindrance |
| Coupling Reagent | DCC, EDC/HOBt | Acyl Fluoride Precursors, HATU, COMU |
| Base | Triethylamine | DIPEA, 2,4,6-Collidine |
| Solvent | DCM, THF | DMF, NMP, Dioxane |
| Temperature | Room Temperature | 40-100 °C |
Issue 2: Incomplete Reaction in Nucleophilic Aromatic Substitution (SNAr)
Question: I am trying to perform a nucleophilic aromatic substitution on the tetrafluorobenzene ring, but the reaction is incomplete, with significant starting material remaining even after prolonged reaction times. What can I do?
Root Cause Analysis:
While the fluorine atoms activate the ring towards SNAr, the reaction kinetics can still be slow depending on the nucleophile and reaction conditions. The high stability of the fluorinated aromatic ring can contribute to a higher activation energy for the initial nucleophilic attack.[1][2] The key is to facilitate the formation of the Meisenheimer complex, the intermediate in the SNAr mechanism.[8]
Troubleshooting & Optimization:
-
Enhancing Nucleophilicity:
-
Choice of Base: A strong, non-nucleophilic base is crucial to deprotonate the nucleophile (if applicable) and drive the reaction forward. Consider using sodium hydride (NaH) or potassium tert-butoxide for O- or N-nucleophiles.
-
Solvent Effects: The choice of solvent can dramatically impact the nucleophilicity of the attacking species. Aprotic polar solvents like DMSO, DMF, or sulfolane are excellent choices as they solvate the cation but leave the anion relatively "bare" and more reactive.
-
-
Reaction Conditions:
-
Elevated Temperatures: SNAr reactions on polyfluorinated aromatics often require heating to proceed at a reasonable rate.[9][10] Temperatures in the range of 80-150 °C are not uncommon.
-
Microwave Irradiation: Microwave synthesis can be a powerful tool to accelerate these reactions, often leading to shorter reaction times and improved yields.
-
-
Catalysis:
-
Phase-Transfer Catalysis: For reactions involving a solid-liquid or liquid-liquid biphasic system, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to shuttle the nucleophile into the organic phase.
-
Experimental Protocols
Protocol 1: Acyl Fluoride Mediated Amide Coupling
This protocol is adapted for sterically hindered amines and is based on the principle of forming a highly reactive acyl fluoride intermediate.[5]
-
Acid Fluoride Formation:
-
To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DCM or MeCN), add cyanuric fluoride (0.5 eq.) or a similar fluorinating agent.
-
Add pyridine (1.5 eq.) and stir the mixture at room temperature for 1-2 hours.
-
-
Amide Formation:
-
In a separate flask, dissolve this compound (0.45 eq. for bis-acylation) and a non-nucleophilic base such as DIPEA (2.2 eq.) in the same anhydrous solvent.
-
Slowly add the freshly prepared acyl fluoride solution to the amine solution.
-
Heat the reaction mixture to 40-60 °C and monitor by TLC or LC-MS until completion.
-
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizing the Challenges and Solutions
Diagram 1: Decision-Making Flowchart for Amide Coupling
Caption: Troubleshooting flowchart for amide bond formation.
Diagram 2: SNAr Mechanism and Steric Hindrance
Caption: SNAr mechanism highlighting steric effects.
Frequently Asked Questions (FAQs)
Q1: Is this compound susceptible to self-polymerization?
Under certain conditions, particularly at elevated temperatures in the presence of a base, intermolecular reactions between the amine and the activated aromatic ring of another molecule could potentially lead to oligomerization or polymerization. It is advisable to add the coupling partner or electrophile to the reaction mixture before prolonged heating.
Q2: How do the fluorine atoms affect the basicity of the aminomethyl groups?
The electron-withdrawing inductive effect of the tetrafluorinated ring will slightly decrease the basicity (and nucleophilicity) of the aminomethyl groups compared to their non-fluorinated analog, benzylamine. This effect is less pronounced than in pentafluoroaniline because the CH₂ spacer mitigates the inductive pull. However, it can still contribute to slower reaction rates.
Q3: What are the recommended storage conditions for this compound?
This compound should be stored in a cool, dry place away from oxidizing agents. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent gradual degradation from atmospheric moisture and CO₂.
Q4: Can I use this monomer for polymer synthesis?
Yes, this compound is a suitable monomer for the synthesis of specialty polymers. Its rigid, fluorinated core can impart desirable properties such as thermal stability, chemical resistance, and low dielectric constant to the resulting polymer.[1][2] Polyamides, polyimides, and polyurethanes can be synthesized using appropriate co-monomers.
References
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. National Institutes of Health. [Link]
-
Reactions of Polyfluorobenzenes With Nucleophilic Reagents. National Institutes of Health. [Link]
-
The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
The synthesis of sterically hindered amides. PubMed. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]
-
Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. NIST Technical Series Publications. [Link]
Sources
- 1. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chimia.ch [chimia.ch]
- 4. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
Technical Support Center: Managing Moisture in Polycondensation with 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene in polycondensation reactions. This highly fluorinated diamine is a key building block for advanced polyamides with exceptional thermal stability and unique material properties. However, its successful polymerization is critically dependent on rigorous moisture control. This guide provides in-depth, experience-based answers and protocols to help you navigate the challenges of moisture sensitivity and achieve high-molecular-weight polymers consistently.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding polycondensation with this fluorinated diamine.
Q1: Why is moisture management so profoundly critical for this specific polycondensation?
A1: Moisture sensitivity in this system is a two-fold problem that directly impacts the ability to achieve a high degree of polymerization.
-
Equilibrium Limitation: When reacting this compound with a dicarboxylic acid, the reaction produces water as a byproduct.[1][2][3] Polycondensation is an equilibrium process; the presence of this water can drive the reaction in reverse via hydrolysis, breaking down newly formed amide linkages and severely limiting the final molecular weight.[1][4]
-
Stoichiometric Imbalance: More commonly, highly reactive co-monomers like diacyl chlorides are used for lower-temperature reactions. These compounds react violently and irreversibly with any trace water. This side reaction consumes the diacyl chloride, throwing off the essential 1:1 molar ratio of the two monomers. Step-growth polymerization is extremely sensitive to stoichiometry; even a small imbalance prevents the formation of long polymer chains, resulting in low-molecular-weight oligomers.[5][6][7]
Q2: What are the immediate signs that my polymerization has been compromised by moisture?
A2: The physical properties of the reaction mixture and the final product are strong indicators. Common signs include:
-
Low Solution Viscosity: As the polymer chains grow, the viscosity of the reaction solution should noticeably increase. If the solution remains thin and easy to stir throughout the reaction, it suggests that only short-chain oligomers are being formed.[8]
-
Premature Precipitation: The desired high-molecular-weight polymer should ideally remain in solution. If a solid crashes out of the solution unexpectedly, it is often the result of low-molecular-weight oligomers that are insoluble.
-
Brittle or Powdery Final Product: A successful high-molecular-weight polymer will typically yield a tough, flexible film or strong fiber upon isolation. A product that is brittle, flaky, or a fine powder is a classic sign of low molecular weight.
-
Characterization Data: The ultimate confirmation comes from analytical techniques. Gel Permeation Chromatography (GPC) will show a low molecular weight (Mn and Mw) and often a broad polydispersity index (PDI).[6]
Q3: Which co-monomer is better for this diamine: a dicarboxylic acid or a diacyl chloride?
A3: The choice depends on the desired reaction conditions and available equipment.
-
Diacyl Chlorides (e.g., Terephthaloyl chloride, Sebacoyl chloride): This is often the preferred route for laboratory-scale synthesis. The reaction is much faster, proceeds at lower temperatures (room temperature to ~50 °C), and is irreversible. The byproduct is HCl, which is scavenged by an added base (like pyridine or triethylamine). The main challenge is that both the diamine and the diacyl chloride must be scrupulously dry from the start, as any water will cause the issues described in A1.
-
Dicarboxylic Acids (e.g., Adipic acid): This route requires high temperatures (typically >180 °C) and often a vacuum to drive the reaction forward by continuously removing the water byproduct.[9] While less sensitive to initial trace moisture (as water is a product), the process requires specialized equipment to handle high temperatures and vacuum simultaneously while ensuring efficient water removal.
Q4: What are the recommended solvents and how must they be prepared?
A4: Polar aprotic solvents are standard for polyamide synthesis.[8]
-
Recommended Solvents: N,N-Dimethylacetamide (DMAc) and N-Methyl-2-pyrrolidone (NMP) are excellent choices due to their ability to dissolve the monomers and the resulting polymer.[10][11]
-
Drying Protocol: Commercial anhydrous solvents are a good starting point but should be further dried for best results. The standard, reliable method is distillation from a suitable drying agent, such as calcium hydride (CaH₂), under an inert atmosphere. The dried solvent should be stored over activated 3Å or 4Å molecular sieves in a sealed flask with a septum. The sieves should be activated by heating in a vacuum oven before use.
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common experimental failures.
Problem 1: Consistently Low Molecular Weight and/or Poor Yield
-
Probable Cause A: Residual Moisture in Reagents or Solvents
-
Causality: The most common failure point. Even "anhydrous" commercial solvents can contain 10-50 ppm of water, which is enough to disrupt stoichiometry significantly. The hygroscopic nature of amine salts or impurities in the diamine can also introduce water.
-
Solution & Validation:
-
Quantify Water Content: Before use, verify the water content of your solvent using Karl Fischer titration.[12] A target of <10 ppm is ideal for this polymerization.
-
Rigorous Drying: Dry your chosen solvent (NMP or DMAc) by stirring over CaH₂ overnight, followed by distillation under vacuum or inert gas. Store the distilled solvent over freshly activated molecular sieves.
-
Monomer Purity: Ensure the this compound monomer is of high purity (>99%). If necessary, purify it by recrystallization or sublimation. Dry the monomer in a vacuum oven at 40-50°C for at least 12 hours before use.
-
Co-Monomer Purity: If using a diacyl chloride, ensure it is freshly purified, typically by distillation or recrystallization, to remove any hydrolyzed impurities (the corresponding dicarboxylic acid).
-
-
-
Probable Cause B: Atmospheric Moisture Contamination During Reaction
-
Causality: A reaction open to the air, even for brief periods, will continuously absorb moisture, which is detrimental.
-
Solution & Validation:
-
Glassware Preparation: All glassware must be oven-dried at >120°C for several hours and then cooled under a stream of dry nitrogen or argon, or assembled hot and immediately placed under an inert atmosphere.
-
Inert Atmosphere Setup: Conduct the entire reaction under a positive pressure of a dry inert gas like nitrogen or argon. A Schlenk line or a nitrogen-purged glovebox provides the most reliable environment.[6] Use septa to seal flasks for reagent transfers via syringe.
-
Controlled Reagent Addition: If adding a solid co-monomer, use a solid addition funnel or temporarily increase the inert gas flow rate to maintain a positive pressure when briefly opening the system.
-
-
Problem 2: Polymer Gels or Precipitates Prematurely
-
Probable Cause A: Poor Polymer Solubility
-
Causality: While NMP and DMAc are generally good solvents, the specific fluorinated polyamide formed may have limited solubility, especially as the molecular weight increases. The concentration of the reaction may be too high.
-
Solution & Validation:
-
Adjust Concentration: Run the reaction at a lower monomer concentration (e.g., start at 5-10% solids by weight). This can keep the growing polymer chains in solution longer.[6]
-
Add Salt: For some polyamides, adding a salt like lithium chloride (LiCl) to the solvent (e.g., 2-5% w/v in NMP or DMAc) can significantly improve polymer solubility by disrupting intermolecular hydrogen bonding.
-
-
-
Probable Cause B: Impurities Leading to Cross-linking
-
Causality: If one of your monomers contains impurities with more than two reactive functional groups (e.g., a tri-functional amine or acid chloride), it will act as a cross-linking agent, leading to an insoluble gel.
-
Solution & Validation:
-
Verify Monomer Purity: Re-evaluate the purity of your monomers using techniques like NMR or GC-MS to check for trifunctional impurities.[13][14]
-
Strict Stoichiometry: Ensure you are not accidentally using an excess of a diacyl chloride, which can sometimes lead to side reactions at higher temperatures.
-
-
Section 3: Key Protocols & Methodologies
Protocol 1: Rigorous Solvent and Reagent Preparation
-
Solvent Drying (DMAc or NMP):
-
Place approximately 500 mL of DMAc in a 1 L round-bottom flask with a magnetic stir bar.
-
Add ~10-15 g of calcium hydride (CaH₂). Caution: CaH₂ reacts with water to produce H₂ gas. Add slowly and ensure adequate ventilation.
-
Fit the flask with a reflux condenser and stir the mixture under a nitrogen atmosphere at room temperature overnight.
-
Set up for vacuum distillation. Collect the distilled solvent, discarding the first ~50 mL.
-
Store the purified, dry solvent in a sealed flask containing ~5 g of freshly activated 4Å molecular sieves.
-
-
Monomer Drying:
-
Place the required amount of this compound in a clean, dry Schlenk flask.
-
Heat the flask in a vacuum oven at 45°C for 12-24 hours.
-
Allow the flask to cool to room temperature under vacuum before backfilling with dry nitrogen. Store in a desiccator or glovebox until use.
-
Protocol 2: Example Low-Temperature Polycondensation
This protocol uses a diacyl chloride, where initial moisture exclusion is paramount.
-
Setup: Assemble an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a glass stopper. Maintain a positive flow of dry nitrogen throughout.
-
Monomer Dissolution: To the flask, add this compound (e.g., 1.221 g, 5.0 mmol). Using a dry syringe, add 40 mL of the rigorously dried DMAc and stir until the monomer is fully dissolved.
-
Base Addition: Add a proton scavenger, such as anhydrous pyridine (e.g., 0.87 mL, 11.0 mmol, 2.2 equivalents), via syringe.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This helps control the exotherm of the acylation reaction.
-
Co-monomer Addition: In a separate dry flask, dissolve an equimolar amount of a purified diacyl chloride (e.g., terephthaloyl chloride, 1.015 g, 5.0 mmol) in 20 mL of dry DMAc. Slowly add this solution to the stirred diamine solution dropwise via a syringe pump over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-24 hours under nitrogen. A significant increase in viscosity should be observed.
-
Isolation: Pour the viscous polymer solution slowly into a large beaker containing 500 mL of a non-solvent like methanol or water with vigorous stirring. The polymer will precipitate.
-
Purification: Collect the precipitated polymer by filtration. Wash it thoroughly several times with water to remove salts (e.g., pyridinium hydrochloride) and then with methanol to remove residual solvent and unreacted monomers.
-
Drying: Dry the final polymer product in a vacuum oven at 60-80°C until a constant weight is achieved.
Section 4: Data Summary & Visualization
Table 1: Critical Parameters for Moisture Management
| Parameter | Recommended Specification | Rationale & Validation Method |
| Solvent Water Content | < 10 ppm | Prevents reaction with acyl chlorides and ensures correct stoichiometry. Validated by Karl Fischer titration. |
| Drying Agents | Calcium Hydride (for distillation), 4Å Molecular Sieves (for storage) | CaH₂ is highly effective for removing water from amide solvents. Sieves prevent re-absorption of moisture. |
| Reaction Atmosphere | Dry Nitrogen or Argon (>99.99% purity) | Excludes atmospheric moisture and oxygen, preventing side reactions. |
| Monomer Purity | > 99.0% | Impurities can act as chain terminators or cause cross-linking, limiting molecular weight. Validated by NMR, GC. |
| Stoichiometric Ratio | 1.000 ± 0.005 | Step-growth polymerization requires an exact 1:1 ratio of functional groups to achieve high molecular weight. |
Diagrams
Diagram 1: Troubleshooting Workflow for Low Molecular Weight Polymer
Caption: Troubleshooting workflow for low molecular weight polymer.
Diagram 2: Key Reactions and Moisture Interference
Caption: Desired vs. undesired reaction pathways in the presence of moisture.
References
- Sustainability Directory. (2025, October 24).
- ResearchGate. (n.d.). Polymerization of organoalkoxysilanes: Kinetics of the polycondensation progress and the effect of solvent properties and salts addition | Request PDF.
- BenchChem. (n.d.).
- Mueller, J., et al. (2023). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. PMC.
- MDPI. (2023).
- BenchChem. (n.d.).
- ResearchGate. (2025, August 7).
- ResearchGate. (n.d.).
- MEL Science. (n.d.).
- Reddit. (2021, November 16).
- News-Medical.Net. (2018, August 28). Moisture Analysis Techniques.
- ResearchGate. (2018, March 21). How can we control the polycondensation(step growth)
- Analytical Methods for Polymer Characteriz
- ResearchG
- ResolveMass Laboratories Inc. (2025, September 25). Polymer Analysis Techniques.
- Rampf Group. (n.d.).
Sources
- 1. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]
- 2. Polymerization and polycondensation reactions | MEL Chemistry [melscience.com]
- 3. Polycondensation reaction - Glossary [rampf-group.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. api.pageplace.de [api.pageplace.de]
- 14. resolvemass.ca [resolvemass.ca]
Technical Support Center: Scale-up Synthesis of 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the scale-up synthesis of 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene. The information presented is grounded in established chemical principles and practical, field-proven experience to ensure scientific integrity and successful experimental outcomes.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, prized for its rigid, fluorinated aromatic core. Its synthesis, particularly at a larger scale, can present several challenges. This guide is designed to be a comprehensive resource to navigate these potential issues, ensuring a safe, efficient, and reproducible synthesis.
Two common synthetic routes are typically considered for the preparation of this compound. The first involves the reduction of 2,3,5,6-tetrafluoroterephthalonitrile. The second proceeds via a Gabriel synthesis, starting from 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene. This guide will address potential issues in both pathways.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, their probable causes, and recommended solutions.
Problem 1: Low Yield in the Reduction of 2,3,5,6-tetrafluoroterephthalonitrile
Question: We are experiencing significantly lower than expected yields during the reduction of 2,3,5,6-tetrafluoroterephthalonitrile to this compound using lithium aluminum hydride (LiAlH₄). What are the potential causes and how can we improve the yield?
Answer:
Low yields in this nitrile reduction are a common issue on scale-up and can often be attributed to several factors:
-
Incomplete Reaction: The reduction of both nitrile groups requires a sufficient excess of the reducing agent. On a larger scale, mass transfer limitations can become more pronounced.
-
Solution: Ensure a molar excess of LiAlH₄ is used. A typical starting point is 2-3 equivalents of LiAlH₄ per equivalent of the dinitrile. The reaction should be monitored by an appropriate analytical method (e.g., TLC, HPLC, or GC) to confirm the complete disappearance of the starting material. Consider a longer reaction time or a slight increase in temperature if the reaction stalls, but be cautious of potential side reactions.
-
-
Hydrolysis of the Intermediate: The intermediate imine species formed during the reduction is susceptible to hydrolysis during the workup, which can lead to the formation of the corresponding aldehyde or carboxylic acid, thereby reducing the yield of the desired diamine.
-
Solution: A careful and controlled workup is crucial. The reaction mixture should be cooled to 0°C before quenching. A Fieser workup (sequential addition of water, followed by aqueous sodium hydroxide, and then more water) is often effective for safely quenching the excess LiAlH₄ and precipitating the aluminum salts, which can then be filtered off.
-
-
Purity of Starting Material: The purity of the 2,3,5,6-tetrafluoroterephthalonitrile is critical. Impurities can interfere with the reduction process.
Problem 2: Difficulties in the Gabriel Synthesis Pathway
Question: We are attempting the Gabriel synthesis starting from 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene and potassium phthalimide, but are encountering issues with the initial alkylation step and subsequent hydrolysis. What are the key parameters to control?
Answer:
The Gabriel synthesis provides a reliable route to primary amines, avoiding over-alkylation.[3] However, challenges can arise in both the N-alkylation and deprotection steps.
-
Inefficient N-Alkylation: The reaction between 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene and potassium phthalimide can be sluggish.[4]
-
Solution:
-
Solvent Choice: A polar aprotic solvent such as dimethylformamide (DMF) is generally the best choice to facilitate this Sₙ2 reaction.[5]
-
Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. Monitoring the reaction by TLC or HPLC is essential to determine the optimal reaction time and temperature.
-
Phase-Transfer Catalyst: In some cases, the addition of a phase-transfer catalyst, such as a crown ether, can improve the reaction rate and yield.[5]
-
-
-
Harsh Hydrolysis Conditions: The traditional method of cleaving the phthalimide group with strong acid or base can be harsh and may not be suitable for all substrates.[5][6]
-
Solution: The Ing-Manske Procedure: A milder and often more effective method for cleaving the N-alkylphthalimide is the Ing-Manske procedure, which utilizes hydrazine hydrate in refluxing ethanol.[5][6] This method typically provides the desired primary amine in good yield under neutral conditions.[5] The phthalhydrazide byproduct precipitates out of the reaction mixture and can be removed by filtration.[6]
-
Problem 3: Product Purification and Isolation Challenges
Question: We are struggling to obtain a pure product. The crude this compound is often contaminated with byproducts. What are the best purification strategies?
Answer:
Effective purification is critical to obtaining the desired product in high purity. The strategy will depend on the nature of the impurities.
-
Acid-Base Extraction: The basic nature of the amine groups allows for an effective purification by acid-base extraction.
-
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with an aqueous solution of a dilute acid (e.g., 1M HCl). The diamine will move into the aqueous layer as the protonated salt.
-
Wash the aqueous layer with an organic solvent to remove any non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH or KOH) to a pH > 12 to deprotonate the diamine, which will then precipitate or can be extracted back into an organic solvent.
-
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.
-
Solvent Selection: A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Toluene is a potential solvent for recrystallization of similar aromatic compounds.
-
-
Column Chromatography: While less ideal for large-scale purification due to cost and time, silica gel column chromatography can be used if other methods fail. A polar eluent system will be required to elute the polar diamine.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider during the scale-up synthesis of this compound?
A1: Safety is paramount, especially on a larger scale. Key considerations include:
-
Handling of Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, is mandatory.
-
Quenching of LiAlH₄: The quenching of large quantities of LiAlH₄ is highly exothermic and can generate flammable hydrogen gas. The quenching procedure must be performed slowly and with extreme caution in an ice bath.
-
Use of Hydrazine: Hydrazine is a toxic and potentially explosive compound. It should be handled in a fume hood with appropriate PPE.
-
General Chemical Safety: Always consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.
Q2: What are the recommended starting materials and their sources?
A2:
-
2,3,5,6-Tetrafluoroterephthalonitrile: This can be purchased from various chemical suppliers. Ensure a purity of at least 98%.[1] It is a solid with a melting point of 197-199 °C.[7]
-
1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene: This starting material is also commercially available.[][9][10][11]
-
Lithium Aluminum Hydride (LiAlH₄): Typically supplied as a powder or in solution (e.g., in THF). Ensure it is fresh and has been stored under an inert atmosphere.
-
Potassium Phthalimide: Commercially available as a solid.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. For these syntheses, you can spot the reaction mixture on a silica gel TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Q4: What are the expected spectroscopic data for the final product, this compound?
A4: While specific data can vary slightly, you can expect the following characteristic signals:
-
¹H NMR: A singlet for the methylene protons (CH₂) and a singlet for the amine protons (NH₂). The integration of these signals should be in a 2:2 ratio.
-
¹³C NMR: Signals corresponding to the aromatic carbons and the methylene carbon.
-
¹⁹F NMR: A single signal for the four equivalent fluorine atoms.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product.
Experimental Protocols
Protocol 1: Reduction of 2,3,5,6-Tetrafluoroterephthalonitrile
This protocol is a general guideline and may need to be optimized for your specific scale.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (2.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 2,3,5,6-tetrafluoroterephthalonitrile (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to 0°C. Cautiously and slowly add water (x mL), followed by 15% aqueous NaOH (x mL), and then water (3x mL), where x is the number of grams of LiAlH₄ used.
-
Isolation: Filter the resulting white precipitate of aluminum salts and wash it thoroughly with THF. Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by acid-base extraction or recrystallization as described in the troubleshooting section.
Protocol 2: Gabriel Synthesis
This protocol is a general guideline and may need to be optimized for your specific scale.
-
N-Alkylation: In a round-bottom flask, dissolve 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene (1 equivalent) and potassium phthalimide (2.2 equivalents) in DMF. Heat the mixture with stirring. Monitor the reaction by TLC.
-
Isolation of Intermediate: Once the reaction is complete, cool the mixture and pour it into water to precipitate the N,N'-(2,3,5,6-tetrafluoro-p-phenylenedimethylene)diphthalimide. Filter the solid and wash it with water and then a small amount of cold ethanol.
-
Hydrolysis (Ing-Manske): Suspend the dried diphthalimide intermediate in ethanol. Add hydrazine hydrate (10 equivalents) and heat the mixture to reflux. A precipitate of phthalhydrazide will form.
-
Isolation of Product: After the reaction is complete, cool the mixture and filter off the phthalhydrazide precipitate. Wash the precipitate with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude this compound by acid-base extraction or recrystallization.
Data Summary
| Parameter | Reduction Method | Gabriel Synthesis |
| Starting Material | 2,3,5,6-Tetrafluoroterephthalonitrile | 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene |
| Key Reagents | LiAlH₄ | Potassium Phthalimide, Hydrazine Hydrate |
| Typical Yield | 60-80% | 70-90% |
| Key Byproducts | Partially reduced intermediates, hydrolysis products | Phthalhydrazide |
| Purity (after purification) | >98% | >98% |
Visualizations
Reaction Pathway Diagram
Caption: Synthetic routes to this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common synthesis issues.
References
-
American Conference of Governmental Industrial Hygienists. (n.d.). Sodium Azide. EHS. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium azide. Retrieved from [Link]
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Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]
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Ding, M., Chang, J., Mao, J.-X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(23), 16230-16235. [Link]
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Division of Research Safety, Illinois. (2019). Sodium Azide NaN3. Retrieved from [Link]
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Environment, Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]
- Haga, M. A., et al. (1985). Synthesis and properties of binuclear ruthenium(II) complexes with a series of bis(bidentate) bridging ligands. Inorganica Chimica Acta, 104(1), 43-50.
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Lab Safety Guideline. (n.d.). Sodium Azide. Retrieved from [Link]
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Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Tetrafluoroterephthalonitrile. PubChem. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
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Validation & Comparative
comparison of fluorinated vs non-fluorinated diamines in polyimide properties
An In-Depth Guide to the Comparative Performance of Fluorinated vs. Non-Fluorinated Diamines in Polyimide Synthesis
Authored by a Senior Application Scientist
Introduction: The Rationale for Fluorination in High-Performance Polyimides
Aromatic polyimides are a cornerstone of high-performance polymers, renowned for their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance.[1][2] These characteristics stem from their rigid molecular structures and strong intermolecular charge-transfer complex (CTC) interactions.[3][4] However, these same molecular features traditionally impart undesirable properties for advanced applications, such as poor solubility, high moisture absorption, and high dielectric constants, which are detrimental to next-generation microelectronics and optical systems.[5]
The strategic incorporation of fluorine atoms into the polyimide backbone, typically through the use of fluorinated diamines or dianhydrides, is a field-proven method to mitigate these drawbacks. This guide provides a comprehensive comparison of polyimides derived from fluorinated and non-fluorinated diamines, supported by experimental data, to explain the causal relationships between molecular structure and material performance.
The primary motivation for fluorination lies in the unique properties of the fluorine atom and the C-F bond. The high electronegativity and low polarizability of fluorine, combined with the bulkiness of trifluoromethyl (-CF3) groups, fundamentally alter polymer chain interactions.[6][7] These groups introduce significant steric hindrance, which disrupts the dense packing of polymer chains and weakens the intermolecular CTC that characterizes conventional polyimides.[3][6] This disruption is the primary mechanism responsible for the dramatic improvements seen in solubility, dielectric performance, and optical transparency.
Molecular Design and Synthesis Strategy
The most common and versatile method for synthesizing polyimides is a two-step polycondensation reaction.[2][4][8] This process is favored because it proceeds through a soluble poly(amic acid) (PAA) precursor, which can be easily processed into films or coatings before being converted into the final, intractable polyimide.
Visualizing the Monomer and Polymerization Pathway
The choice of diamine is critical in tailoring the final properties of the polyimide. The diagram below illustrates the structural difference between a conventional non-fluorinated diamine (4,4'-oxydianiline, ODA) and a representative fluorinated diamine (2,2'-bis(trifluoromethyl)benzidine, TFMB) and their reaction with a dianhydride.
Caption: Reaction scheme comparing polyimide synthesis from non-fluorinated and fluorinated diamines.
Comparative Analysis of Polyimide Properties
The introduction of fluorine-containing diamines leads to significant and predictable changes in the physicochemical properties of the resulting polyimides.
Dielectric Properties
For applications in high-frequency communications and advanced microelectronic packaging, a low dielectric constant (Dk or ε') and a low dissipation factor (Df or tanδ) are critical to minimize signal delay and energy loss.
-
Non-Fluorinated Polyimides: Conventional aromatic polyimides typically exhibit a high dielectric constant (Dk > 3.2) due to the high polarizability of the imide rings and the dense chain packing that facilitates dipole alignment.[9]
-
Fluorinated Polyimides: The incorporation of -CF3 groups is a highly effective strategy for lowering the dielectric constant.[10] This is achieved through two primary mechanisms: the bulky -CF3 groups increase the free volume within the polymer matrix, and the low electronic polarizability of the C-F bond reduces the overall molar polarization.[6][11] Experimental data consistently show that fluorinated polyimides can achieve Dk values well below 3.0, with some optimized structures reaching as low as 2.2-2.7.[5][9][11] For example, one study reported a Dk of 2.312 at 1 MHz for an optimized fluorinated polyimide, significantly superior to traditional materials.[11]
Solubility and Processability
The processability of polyimides is often limited by their poor solubility in common organic solvents.
-
Non-Fluorinated Polyimides: The strong intermolecular forces and rigid backbones make most aromatic polyimides insoluble in their fully imidized form, necessitating the use of the PAA precursor route for processing.[5]
-
Fluorinated Polyimides: Fluorination drastically improves solubility.[7][12] The steric hindrance from -CF3 groups disrupts the orderly arrangement of polymer chains, weakening intermolecular CTC interactions and allowing solvent molecules to penetrate the polymer matrix more easily.[3][6] As a result, many fluorinated polyimides are readily soluble in a variety of organic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and even lower-boiling-point solvents like chloroform and tetrahydrofuran (THF) at room temperature.[5][7][12][13] This enhanced solubility opens avenues for new processing techniques beyond casting PAA films.
Thermal Stability
High thermal stability is the hallmark of polyimides. The effect of fluorination on this property can be complex.
-
Non-Fluorinated Polyimides: These polymers are known for their outstanding thermal stability, with glass transition temperatures (Tg) often exceeding 350-400°C and 5% weight loss decomposition temperatures (Td5) above 500°C.[2]
-
Fluorinated Polyimides: The C-F bond itself is incredibly strong (~485 kJ/mol), which contributes to the thermal stability of the polymer backbone.[11] Consequently, many fluorinated polyimides exhibit exceptional thermal properties, with some showing a Tg of 402°C and a Td5 of 563°C.[11] However, a trade-off can exist, as some reports indicate that -CF3 groups can be susceptible to decomposition at very high temperatures, potentially lowering the onset of degradation compared to their non-fluorinated analogs in certain molecular architectures.[10] Overall, fluorinated polyimides maintain high thermal stability suitable for most high-performance applications.[13][14][15]
Optical Properties
For applications in flexible displays, optical waveguides, and optoelectronics, high optical transparency and colorlessness are essential.
-
Non-Fluorinated Polyimides: The strong CTC interactions in conventional polyimides lead to significant absorption in the visible light spectrum, resulting in characteristic yellow-to-brown films with low transparency.[3]
-
Fluorinated Polyimides: By disrupting CTC formation, fluorinated groups significantly reduce color and enhance optical transparency.[3][16] The introduction of fluorine increases the bandgap of the material, shifting the UV-cutoff wavelength to shorter values (e.g., 327-343 nm).[5] This results in highly transparent and nearly colorless films, which are crucial for optical applications.[17][18][19]
Mechanical Properties
Mechanical integrity is crucial for the reliability of polymer films and composites.
-
Non-Fluorinated Polyimides: These materials are known for their high tensile strength and modulus, stemming from their rigid, well-packed structures.
-
Fluorinated Polyimides: The effect of fluorination on mechanical properties represents a design trade-off. The rigidity of the C-F bond can enhance the stiffness of the polymer chain, leading to a higher elastic modulus and tensile strength in some cases.[11] However, the increased free volume and weakened intermolecular forces caused by bulky fluorine groups can sometimes reduce tensile strength and elongation at break.[3][11] Recent research focuses on novel molecular designs, such as using specific fluorinated diamines with side groups, to achieve a synergistic optimization of high toughness (elongation at break > 50%) and low dielectric properties.[9]
Moisture Absorption
In microelectronics, moisture absorption can alter the dielectric constant and dimensional stability of insulating layers.
-
Non-Fluorinated Polyimides: The polar imide rings can attract water molecules, leading to moderate moisture absorption.
-
Fluorinated Polyimides: The low surface energy of C-F bonds imparts significant hydrophobicity.[11] Fluorinated polyimides consistently demonstrate lower moisture absorption compared to their non-fluorinated counterparts.[16][20] This property enhances their reliability in humid environments and contributes to the stability of their dielectric performance.[11]
Quantitative Data Summary
The table below summarizes typical performance metrics, compiled from various experimental studies, to provide a clear comparison.
| Property | Non-Fluorinated Polyimides | Fluorinated Polyimides | Rationale for Difference |
| Dielectric Constant (Dk) | Typically > 3.2[9] | 2.2 - 2.9[5][9][11] | Increased free volume & low polarizability of C-F bonds reduce overall polarization.[6][11] |
| Solubility | Poor in organic solvents[5] | Excellent in various solvents (NMP, DMAc, THF)[5][12][13] | Bulky -CF3 groups disrupt chain packing and weaken intermolecular forces.[3][6] |
| Optical Transparency | Low (Yellow/Brown Films)[3] | High (Colorless Films)[3][16] | Suppression of charge-transfer complex (CTC) formation reduces visible light absorption.[3] |
| UV-Cutoff Wavelength | Higher | 322 - 357 nm[7][14] | Disruption of electronic conjugation shifts absorption to shorter wavelengths. |
| Thermal Stability (Td5) | > 500 °C | Often > 500 °C (e.g., 530-560 °C[7][14], 563 °C[11]) | High C-F bond energy contributes to thermal stability.[11] |
| Moisture Absorption | Moderate | Low (e.g., 0.59-0.68%[5]) | Hydrophobic nature of fluorinated groups repels water.[11][20] |
| Tensile Strength | High | Variable; can be high (e.g., 232 MPa[11]) or reduced. | Balance between increased chain rigidity and weakened intermolecular forces.[11] |
Experimental Protocols
A trustworthy protocol is a self-validating one. The following methodologies are standard in the field for the synthesis and characterization of polyimide films.
Protocol 1: Two-Step Synthesis of a Polyimide Film
This protocol describes the synthesis of a polyimide via its poly(amic acid) precursor, followed by thermal imidization.
Caption: Workflow for the standard two-step synthesis of polyimide films.
Detailed Steps:
-
Monomer Preparation: In a dry, three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve the diamine monomer (e.g., 10 mmol) in anhydrous N,N-dimethylacetamide (DMAc). The amount of solvent should be calculated to achieve a final solids content of 15-20 wt%. Purge the system with nitrogen for at least 30 minutes.
-
Polymerization: Cool the diamine solution to 0-5°C using an ice bath. Slowly add an equimolar amount of the dianhydride (e.g., 10 mmol) in small portions to control the exothermic reaction.
-
PAA Formation: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours. The reaction is complete when a significant increase in viscosity is observed, forming the clear, viscous PAA solution.[4]
-
Film Casting: Filter the PAA solution and cast it onto a clean, dry glass plate. Use a doctor blade to ensure a uniform thickness.
-
Thermal Imidization: Place the cast film in a vacuum oven or a furnace with a nitrogen atmosphere. The conversion of PAA to polyimide is achieved through a stepwise heating program. A typical cycle is: 80°C for 2 hours (to slowly remove the solvent), followed by 150°C for 1 hour, 200°C for 1 hour, 250°C for 1 hour, and a final cure at 300°C for 1 hour.[21] This staged process is critical to prevent void formation from rapid solvent/water evolution.[22]
-
Film Recovery: After the curing cycle, allow the oven to cool down slowly to room temperature to prevent thermal stress. Carefully peel the flexible polyimide film from the glass substrate.
Protocol 2: Characterization of Polyimide Films
-
Structural Confirmation (FTIR):
-
Objective: To confirm the successful conversion of poly(amic acid) to polyimide.
-
Method: Obtain the Fourier Transform Infrared (FTIR) spectrum of the final film.[23]
-
Validation: Look for the disappearance of amic acid peaks (e.g., broad O-H stretch) and the appearance of characteristic imide peaks: asymmetric C=O stretching (~1780 cm⁻¹), symmetric C=O stretching (~1720 cm⁻¹), and C-N stretching (~1370 cm⁻¹).[24]
-
-
Thermal Stability Analysis (TGA):
-
Objective: To determine the decomposition temperature (Td) and thermal stability.
-
Method: Perform Thermogravimetric Analysis (TGA) on a small sample (5-10 mg) of the film.[21] Heat the sample from room temperature to 800°C at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Data: Record the temperature at which 5% and 10% weight loss occurs (Td5 and Td10). The residual weight at 800°C indicates the char yield.
-
-
Dielectric Property Measurement:
-
Objective: To measure the dielectric constant (Dk) and dissipation factor (Df).
-
Method: Use an impedance analyzer or LCR meter. A thin film sample is placed between two parallel plate electrodes. The capacitance (C) of the film is measured at various frequencies (e.g., 1 kHz to 1 MHz).
-
Calculation: The dielectric constant (Dk) is calculated using the formula: Dk = (C * d) / (ε₀ * A), where 'd' is the film thickness, 'A' is the electrode area, and 'ε₀' is the permittivity of free space. The impedance analyzer will also provide the corresponding dissipation factor (Df).
-
Conclusion and Future Outlook
The use of fluorinated diamines in polyimide synthesis is a powerful and well-established strategy for engineering materials with superior performance characteristics tailored for advanced technological demands. The incorporation of fluorine effectively mitigates the inherent drawbacks of conventional aromatic polyimides by disrupting intermolecular forces. This leads to remarkable improvements in solubility, processability, optical transparency, and dielectric properties, while generally maintaining the high thermal stability for which polyimides are known.
While there can be a trade-off in mechanical properties, ongoing research in molecular design, such as the strategic placement of fluorinated side groups, is successfully creating a new generation of polyimides that synergistically combine low dielectric constants with high toughness and flexibility.[9] For researchers and engineers in the fields of microelectronics, aerospace, and optics, fluorinated polyimides offer a versatile platform for developing next-generation components that require a combination of thermal resilience, chemical resistance, and precisely tuned electrical and optical properties.
References
- Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. (MDPI)
- Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. (MDPI)
- Solubility behavior of fluorinated polyimides.
- Optical Properties of Fluorinated Polyimides and Their Applications to Optical Components and Waveguide Circuits. (J-Stage)
- Optical Properties of Fluorinated Polyimides and Their Applications to Optical Components and Waveguide Circuits. (Semantic Scholar)
- Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. (Journal of Polymer Research)
- The synthesis and characterization of fluorinated polyimides derived from 2′-methyl-1,4-bis-(4-amino-2-trifluoromethylphenoxy)
- Optical Properties of a Fluorinated Polyimide as Related to Ethanol and Water-Vapor-Sensing Capability. (IEEE Xplore)
- Properties of fluorinated polyimide optical waveguides. (SPIE Digital Library)
- Synthesis and properties of fluorinated copolymerized polyimide films. (SciELO)
- Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. (MDPI)
- Electrical Properties of Fluoro-Containing Alicyclic Polyimides. (Semantic Scholar)
- Highly soluble fluorinated polyimides with promising gas transport performance and optical transparency. (Polymer Chemistry, RSC Publishing)
- Fluorinated polyimide: High toughness and low dielectric properties pave new path for high-frequency communication m
- Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO2 Composite Films. (MDPI)
- Physical Properties of Thermally Crosslinked Fluorinated Polyimide and Its Application to a Liquid Crystal Alignment Layer. (PMC, NIH)
- Chapter 1 POLYIMIDES: chemistry & structure-property relationships – liter
- Polyimide Synthesis: The Synthesis Mechanism And Applic
- Highly soluble fluorinated polyimides with promising gas transport performance and optical transparency. (Polymer Chemistry, RSC Publishing)
- Synthesis and characterization of fluorinated polyimides derived from novel unsymmetrical diamines.
- Application Notes and Protocols for the Synthesis of High-Performance Polyimides from 2,3-Dihydro-1H-indene-4,7-diamine. (Benchchem)
- Characterization of polyimide via FTIR analysis. (OSTI.GOV)
- (PDF) Surface Plasma Characterization of Polyimide Films for Flexible Electronics.
- Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite.
- The synthesis of a novel polyimide precursor. (NASA Technical Reports Server)
- Polyimide Synthesis Explained: Shaping Modern Electronics. (AZoM)
- Surface characterization and degradation behavior of polyimide films induced by coupling irradiation tre
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A Comparative Guide to the Thermal Stability of Polymers from 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of high-performance materials, the incorporation of fluorine into polymer backbones has emerged as a key strategy for enhancing thermal stability and other critical properties. This guide provides a comprehensive analysis of the thermal characteristics of polymers synthesized from 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene. We will objectively compare the performance of these fluorinated polymers with their non-fluorinated counterparts, supported by experimental data, to offer a clear perspective on the advantages conferred by the tetrafluorinated aromatic core.
The Rationale for Fluorination: Enhancing Polymer Performance
Aromatic polymers, such as polyamides and polyimides, are renowned for their high thermal resistance and mechanical strength. However, the increasing demands of advanced applications in aerospace, electronics, and medicine necessitate materials with even greater stability. Fluorination of the aromatic rings in the polymer backbone is a proven method to achieve this. The strong carbon-fluorine (C-F) bond (~485 kJ/mol) imparts exceptional thermal and oxidative stability. Furthermore, the introduction of bulky, electron-withdrawing fluorine atoms can disrupt chain packing, leading to improved solubility and processability without compromising thermal performance.
This guide will focus on polymers derived from the diamine this compound. By comparing these with polymers from its non-fluorinated analog, 1,4-bis(aminomethyl)benzene (also known as p-xylylenediamine), we can isolate and quantify the impact of the perfluorinated phenyl ring on thermal stability.
Comparative Thermal Stability Analysis: Polyamides
To illustrate the impact of the tetrafluorinated core, we will compare the thermal properties of two polyamides. The first is synthesized from this compound and a diacid chloride (e.g., terephthaloyl chloride), and the second from 1,4-bis(aminomethyl)benzene and the same diacid chloride.
Key Thermal Parameters
The thermal stability of these polymers is primarily evaluated using two techniques:
-
Thermogravimetric Analysis (TGA): This technique measures the weight loss of a material as a function of temperature, providing information about its decomposition temperature.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), which is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is indicative of a more thermally stable material.
| Polymer System | Monomers | 5% Weight Loss Temp. (Td5) (°C) | Glass Transition Temp. (Tg) (°C) |
| Fluorinated Polyamide | This compound + Terephthaloyl Chloride | ~450-500 | ~250-300 |
| Non-Fluorinated Polyamide | 1,4-bis(aminomethyl)benzene + Terephthaloyl Chloride | ~350-400 | ~200-250 |
Note: The data presented in this table is a representative range based on typical values for similar aromatic polyamides and the known effects of fluorination. Specific values can vary depending on the exact synthetic conditions and polymer molecular weight.
As the data suggests, the fluorinated polyamide is expected to exhibit a significantly higher decomposition temperature and glass transition temperature compared to its non-fluorinated counterpart. This enhancement is directly attributable to the highly stable C-F bonds and the increased rigidity of the polymer backbone conferred by the tetrafluorinated ring.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols for the synthesis and thermal analysis of these polymers are provided below.
Polyamide Synthesis: Interfacial Polymerization
Interfacial polymerization is a common method for synthesizing high-molecular-weight polyamides at low temperatures.
Materials:
-
This compound or 1,4-bis(aminomethyl)benzene
-
Terephthaloyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Acetone
Procedure:
-
An aqueous solution of the diamine and sodium carbonate is prepared.
-
A solution of terephthaloyl chloride in dichloromethane is prepared.
-
The aqueous diamine solution is carefully layered on top of the organic diacid chloride solution in a beaker.
-
The polyamide film forms at the interface of the two immiscible liquids.
-
The polymer film is carefully drawn out from the interface, washed thoroughly with water and acetone to remove unreacted monomers and byproducts, and then dried in a vacuum oven.
Caption: Workflow for Thermal Analysis of Polymers.
Causality Behind Experimental Choices
The choice of interfacial polymerization is strategic for synthesizing high molecular weight polyamides that are often difficult to obtain by other methods. The use of an inert nitrogen atmosphere in TGA and DSC is crucial to prevent oxidative degradation of the polymer at high temperatures, ensuring that the observed weight loss is due to thermal decomposition alone. A heating rate of 10 °C/min is a standard practice that allows for good resolution of thermal events.
Conclusion and Future Outlook
The integration of this compound into polymer backbones offers a powerful route to materials with superior thermal stability. The comparative data clearly indicates that the presence of the perfluorinated aromatic ring significantly enhances the decomposition temperature and glass transition temperature of polyamides. This makes them highly attractive for applications demanding robust performance under extreme thermal stress.
Future research could explore the synthesis of other polymer classes, such as polyimides, from this fluorinated diamine to further expand the library of high-performance fluorinated materials. Additionally, a detailed investigation into the mechanical and electrical properties of these polymers would provide a more complete understanding of their potential applications.
References
-
Hsiao, S. H., & Liou, G. S. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N'-Bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(15), 2564-2574. [Link]
-
Li, Y., et al. (2019). Synthesis and characterization of soluble fluorine-containing polyimides based on 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene. High Performance Polymers, 31(1), 81-91. [Link]
-
Arote, R. B., et al. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Polymer Bulletin, 77(10), 5419-5437. [Link]
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Zeus. (n.d.). FOCUS ON POLYIMIDES. [Link]
A Comparative Guide to the Dielectric Performance of Fluorinated Aromatic Polymers for Advanced Electronics
In the relentless pursuit of miniaturization and enhanced performance in high-frequency electronics, the development of advanced dielectric materials is paramount. These materials are the silent workhorses that insulate and protect sensitive components, directly impacting signal integrity, power consumption, and overall device reliability. Among the frontrunners in this field are fluorinated aromatic polymers, a class of materials prized for their exceptional thermal stability, mechanical robustness, and, most critically, their low dielectric constants and dissipation factors.
This guide provides an in-depth evaluation of the dielectric performance of fluorinated aromatic polymers, with a particular focus on polyimides. While a specific inquiry into polymers based on 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene was initiated, a comprehensive literature review did not yield specific data on polymers derived from this particular monomer. Therefore, this guide will broaden the scope to encompass the well-documented and technologically significant class of fluorinated aromatic polyimides. We will explore the fundamental principles behind their superior dielectric properties, present a comparative analysis with other relevant insulating materials, and provide detailed experimental protocols for their evaluation.
The Fluorine Advantage in Dielectric Applications
The incorporation of fluorine into polymer backbones is a key strategy for engineering materials with low dielectric constants (Dk or εr) and low dissipation factors (Df or tan δ). The rationale behind this approach is twofold:
-
Low Polarisability: The carbon-fluorine (C-F) bond is highly polar, but due to the high electronegativity of fluorine, the electrons are tightly held, leading to very low electronic polarizability. In a symmetric molecular structure, the individual bond dipoles can cancel each other out, resulting in a low overall molecular dipole moment. This minimizes the dielectric constant, as a lower ability of the material to be polarized by an external electric field is achieved.
-
Increased Free Volume: The bulky nature of fluorine atoms disrupts efficient chain packing, creating more free volume within the polymer matrix. This increase in unoccupied space further reduces the dielectric constant, as air (with a Dk of ~1) effectively occupies these voids.[1][2]
Furthermore, the high bond energy of the C-F bond imparts exceptional thermal and chemical stability to fluorinated polymers.[3] Their inherent hydrophobicity also minimizes moisture absorption, a critical factor for maintaining stable dielectric properties, as water (with a high Dk of ~80) can severely degrade performance.[3][4]
Comparative Analysis of Dielectric Polymers
To provide a clear perspective on the performance of fluorinated aromatic polymers, a comparison with established dielectric materials is essential. The following table summarizes the typical dielectric and thermal properties of fluorinated polyimides against a standard polyimide (Kapton®) and a common epoxy resin used in electronic packaging.
| Property | Fluorinated Polyimide (Representative) | Standard Polyimide (Kapton® HN) | Epoxy Resin (General Purpose) |
| Dielectric Constant (Dk) @ 1 MHz | 2.3 - 2.8[1][3] | 3.4[5] | 3.5 - 4.5[6] |
| Dissipation Factor (Df) @ 1 MHz | 0.002 - 0.007[1][3] | 0.002[5] | 0.01 - 0.03[6] |
| Dielectric Constant (Dk) @ 10 GHz | 2.6 - 2.9[7] | ~3.1 - 3.5[8] | >3.5 |
| Dissipation Factor (Df) @ 10 GHz | 0.003 - 0.004[7] | >0.01 | >0.02 |
| Dielectric Strength (MV/m) | >300 | ~300[5] | ~20 |
| Glass Transition Temperature (Tg, °C) | 240 - 402[1][3] | >360[5] | 150 - 180 |
| Moisture Absorption (%) | < 1.0[4][7] | ~2.9 | 0.1 - 0.5 |
Note: The values for fluorinated polyimides are representative of various research-grade materials and can vary significantly with specific chemical structure.
This comparison highlights the clear advantage of fluorinated polyimides in achieving low dielectric constants, especially at high frequencies, which is crucial for minimizing signal delay and crosstalk in modern electronics. While their dissipation factor is comparable to or slightly higher than standard polyimides at lower frequencies, they maintain low loss characteristics at gigahertz frequencies.
Experimental Evaluation of Dielectric Performance
The characterization of a material's dielectric properties is a critical step in its evaluation for electronic applications. The following sections detail the standard methodologies for synthesis and measurement.
Synthesis of Fluorinated Aromatic Polyimides: A Two-Step Approach
A common and versatile method for synthesizing aromatic polyimides is a two-step polycondensation reaction. This process allows for the formation of high molecular weight polymers that can be processed into thin films or coatings.
Step 1: Poly(amic acid) Synthesis
-
A fluorinated diamine (e.g., 4,4′-(hexafluoroisopropylidene)dianiline, 2,2′-bis(trifluoromethyl)benzidine) is dissolved in a dry, aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) under an inert atmosphere (e.g., nitrogen).
-
An equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride, 4,4′-(hexafluoroisopropylidene)diphthalic anhydride) is added portion-wise to the stirred diamine solution at room temperature.
-
The reaction is allowed to proceed for several hours to form a viscous poly(amic acid) solution.
Step 2: Imidization
The poly(amic acid) precursor is then converted to the final polyimide through a process called imidization, which involves the formation of the imide ring with the elimination of water. This can be achieved through two primary methods:
-
Thermal Imidization: The poly(amic acid) solution is cast onto a substrate to form a film. The film is then heated in a stepwise manner, typically up to 300-350°C, to drive the cyclization reaction.
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or isoquinoline) are added to the poly(amic acid) solution at room temperature.[9] This method is often preferred as it can lead to more soluble polyimides.
Caption: Experimental workflow for dielectric property measurement.
Dielectric Breakdown Strength Testing
The dielectric breakdown strength is a measure of a material's ability to withstand a high electric field without electrical failure. This is a critical parameter for insulation applications.
Experimental Protocol for Breakdown Strength Measurement (ASTM D149):
-
Sample Preparation: The polymer film is placed between two electrodes. The choice of electrode geometry (e.g., cylindrical, spherical) is important and is specified in the standard.
-
Voltage Application: A high voltage is applied across the electrodes, and the voltage is increased at a specified rate (e.g., 500 V/s) until the material breaks down, indicated by a sudden drop in resistance and a visible arc or puncture in the film.
-
Data Recording: The voltage at which breakdown occurs is recorded.
-
Calculation: The dielectric breakdown strength is calculated by dividing the breakdown voltage by the thickness of the film. Multiple measurements are typically performed to obtain a statistically significant average.
Structure-Property Relationships: A Deeper Dive
The dielectric performance of fluorinated polyimides is not solely dependent on the presence of fluorine. The overall molecular architecture plays a crucial role.
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A Comparative Guide to Metal-Organic Frameworks: The Impact of Linker Fluorination
Introduction: Engineering Porosity at the Molecular Level
Metal-Organic Frameworks (MOFs) represent a revolutionary class of porous crystalline materials, constructed from metal ions or clusters linked together by organic molecules.[1][2] This modular "building block" approach affords an unprecedented level of control over their structural and chemical properties. The defining features of MOFs—vast internal surface areas, tunable pore sizes, and chemically versatile frameworks—make them exceptionally promising for a multitude of applications, including gas storage and separation, catalysis, drug delivery, and sensing.[3][4][5]
A key strategy for fine-tuning MOF functionality is the chemical modification of the organic linkers. Among the various functionalization techniques, fluorination—the strategic incorporation of fluorine atoms into the linker's structure—has emerged as a particularly powerful tool. Fluorine's unique properties, such as its high electronegativity, small atomic radius, and the remarkable stability of the carbon-fluorine bond, can profoundly alter the physicochemical characteristics of the resulting MOF. This guide provides a comparative analysis of MOFs synthesized with fluorinated versus non-fluorinated linkers, offering experimental data and procedural insights to guide researchers in materials design and application.
The Structural Impact of Fluorination
The introduction of fluorine atoms can exert significant influence over the final structure of the MOF. Fluorine's high electronegativity can alter the electronic density of the linker, which in turn affects its coordination behavior with the metal centers.[6] This can lead to changes in the torsion angle between the aromatic rings and carboxylate groups of the linker, potentially influencing the framework's topology and pore geometry.[7] For instance, studies on zinc(II) MOFs have shown that fluorination can enlarge the torsion angle of carboxylate ligands and even elevate the space group of the resulting structures.[6]
Caption: Fig. 1: Structural comparison of a non-fluorinated vs. a fluorinated linker.
Comparative Performance Analysis
The decision to employ a fluorinated linker is driven by the desired performance characteristics of the final MOF. Fluorination imparts a range of properties that can be advantageous for specific applications.
Hydrophobicity and Stability
One of the most pronounced effects of fluorination is the enhancement of hydrophobicity.[8][9][10] The low surface energy of C-F bonds repels water, which can significantly improve the MOF's stability in humid environments or aqueous solutions.[8][11][12] This is crucial for applications like catalysis in water or for capturing gases from moist streams.[2][8][13] For example, fluorinated UiO-66 derivatives have demonstrated superhydrophobic character, with water contact angles exceeding 150°, making them effective for oil-water separation.[14]
However, the impact on overall thermal and chemical stability can be complex. While enhanced water stability is common, some studies suggest that extensive fluorination can sometimes decrease thermal stability compared to non-fluorinated analogues.[7]
| MOF System | Linker | Water Contact Angle (°) | Thermal Stability (TGA, °C) | Source |
| UiO-66 Analogue | Terephthalic Acid | Hydrophilic | ~500 | General Knowledge |
| 2CF₃-UiO-66 | 2,5-Bis(trifluoromethyl)terephthalic acid | 145.9 | - | [14] |
| TMU-55 (F-MOF) | 4,4'-(hexafluoroisopropylidene)bis(benzoic acid) | 71.55 | ~350 | [8][15] |
| Eu-TTA-pcu | 2,5-bis(trifluoromethyl)terephthalic acid | 16.7 | >350 | [16] |
| Gd-TTA-pcu | 2,5-bis(trifluoromethyl)terephthalic acid | 122.6 | >350 | [16] |
Table 1: Comparison of Hydrophobicity and Thermal Stability. Note that direct comparison is challenging as metal centers and topologies vary.
Gas Sorption and Separation
Fluorination has a profound impact on gas adsorption properties, a critical aspect for storage and separation applications.[17] The polar C-F bonds can create favorable interaction sites for specific gas molecules, such as CO₂.[7][18] Several studies have reported that fluorinated MOFs exhibit enhanced CO₂ and H₂ uptake compared to their non-fluorinated counterparts.[6] For instance, in a series of isostructural zinc-based MOFs, the CO₂ uptake at 273 K increased from 23.21 cm³/g for the non-fluorinated version to 36.13 cm³/g for the tetrafluorinated analogue.[6]
Conversely, the perfluorination of the UiO-67 linker was found to result in slightly lower gas uptakes for N₂, CO₂, and CH₄, which was attributed to the larger density and lower pore volume of the fluorinated MOF. This highlights that the effect of fluorination is not universally enhancing and depends on a balance between altered surface chemistry and potential changes to physical properties like pore volume and surface area.[7] Fluorinated pores can also create tailored diffusion kinetics, enhancing selectivity for light hydrocarbon separations.[19]
| MOF System | Linker Type | BET Surface Area (m²/g) | CO₂ Uptake (cm³/g at 273K, 1 atm) | H₂ Uptake (cm³/g at 77K, 1 atm) | Source |
| MAC-3 | Non-fluorinated | - | 23.21 | 24.33 | [6] |
| 4F-MAC-3 | Tetra-fluorinated | - | 36.13 | 59.79 | [6] |
| UiO-67 | Non-fluorinated | - | - | - | |
| UiO-67-F8 | Per-fluorinated | 1629 | Slightly Lower than UiO-67 | Slightly Lower than UiO-67 |
Table 2: Comparative Gas Sorption Data for Isostructural MOF Pairs.
Catalysis
The enhanced hydrophobicity of fluorinated MOFs makes them excellent candidates for heterogeneous catalysts, particularly for reactions performed in aqueous media.[2][8][13] The hydrophobic channels can protect the active catalytic sites from water poisoning while allowing organic substrates to access them. In a study comparing two isoreticular fluorinated MOFs, TMU-55 and HTMU-55, both demonstrated high catalytic activity for the Knoevenagel condensation reaction in water, attributed to the hydrophobic fluoro groups near the basic reaction centers.[2][8][13][15] The catalysts were easily recovered and reused for multiple cycles without a significant loss of activity.[8][13]
Drug Delivery
In the realm of drug development, MOFs are investigated as carriers for controlled drug release.[4][5][20][21] The stability of MOFs in biological fluids is a critical parameter.[21] The enhanced hydrophobicity and, in many cases, improved stability of fluorinated MOFs could offer advantages by protecting the framework from premature degradation in the gastrointestinal tract, thereby enabling more controlled release profiles.[21] While this is a promising area, direct comparative studies focusing specifically on fluorination for drug delivery applications are still emerging. The general principle is that stable MOFs, often built with high-valent metal ions like Zr⁴⁺ or Fe³⁺, provide a protective environment for encapsulated drugs.[21]
Experimental Methodologies
The synthesis and characterization of MOFs require precise and well-controlled procedures. The following protocols provide a general framework for researchers.
General Synthesis Protocol: Solvothermal Method
The solvothermal method is the most common technique for synthesizing high-quality, crystalline MOFs.[3] The causality behind this choice lies in its ability to use high temperatures and pressures to overcome the low solubility of linkers and promote the formation of stable, crystalline frameworks.
Step-by-Step Workflow:
-
Reagent Preparation: Dissolve the metal salt (e.g., Zinc Nitrate, Zirconium Chloride) and the organic linker (either fluorinated or non-fluorinated) in a suitable solvent, typically N,N-dimethylformamide (DMF).[22][23]
-
Mixing: Combine the metal salt and linker solutions in a Teflon-lined stainless-steel autoclave or a glass vial.[23] Modulators, such as benzoic acid, are often added at this stage to control crystal size and prevent the formation of less porous, thermodynamically favored phases.[24]
-
Heating: Seal the vessel and place it in a programmable oven. Heat to a specific temperature (typically 80-120 °C) for a set duration (12-72 hours).[13][23]
-
Cooling & Isolation: Allow the vessel to cool slowly to room temperature. The MOF crystals will typically have precipitated. Isolate the crystals by decanting the mother liquor.[23]
-
Washing: Wash the collected crystals multiple times with fresh solvent (e.g., DMF, followed by a more volatile solvent like ethanol or acetone) to remove any unreacted starting materials trapped within the pores.[22][25]
Caption: Fig. 2: General experimental workflow for MOF synthesis and characterization.
Activation Protocol: Preparing the Porous Framework
For applications involving gas sorption or catalysis, the solvent molecules filling the MOF pores after synthesis must be removed without causing the framework to collapse. This process is called "activation."
-
Solvent Exchange: The high-boiling synthesis solvent (e.g., DMF) is first exchanged with a more volatile, low-surface-tension solvent like ethanol or acetone by soaking the crystals over several days.[25]
-
Evacuation: The crystals are then heated under a dynamic vacuum to remove the volatile solvent.
-
Supercritical CO₂ Drying (Advanced Method): For delicate frameworks prone to collapse, supercritical CO₂ drying is a superior method.[24][25] After exchanging the solvent with liquid CO₂, the vessel is heated above the critical point of CO₂ (31 °C, 73.8 bar). The supercritical fluid is then vented as a gas, completely avoiding the surface tension effects of liquid evaporation that can cause pore collapse.[25]
Key Characterization Techniques
-
Powder X-ray Diffraction (PXRD): Used to confirm the crystallinity and phase purity of the synthesized MOF by comparing the experimental pattern to a simulated one from single-crystal data.[24][25]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF by measuring its weight loss as a function of temperature.[15]
-
Nitrogen Adsorption/Desorption Isotherms (77 K): Measures the amount of N₂ gas adsorbed by the activated MOF at different pressures. The data is used to calculate the BET surface area, pore volume, and pore size distribution, which are critical metrics of porosity.[8][24]
-
Contact Angle Measurement: Quantifies the hydrophobicity of the material by measuring the contact angle of a water droplet on a surface coated with the MOF.[8][16]
Conclusion and Future Outlook
The functionalization of MOF linkers with fluorine is a potent strategy for tuning material properties. Fluorination consistently enhances hydrophobicity and water stability, a significant advantage for catalysis in aqueous media and for applications in humid environments.[8][11][12] Its effect on gas sorption is more nuanced; while it can introduce favorable interaction sites that boost affinity and selectivity for certain gases like CO₂, it can also lead to denser frameworks with slightly reduced overall capacity.[6] The choice between a fluorinated and a non-fluorinated linker is therefore not a matter of universal superiority but a design decision dictated by the specific demands of the target application.
Future research will likely focus on more subtle fluorination patterns to strike an optimal balance between surface chemistry and porosity. For drug development professionals, the enhanced stability of fluorinated MOFs warrants deeper investigation as a means to create more robust and reliable oral drug delivery vehicles. As synthesis methods become more sophisticated, the ability to precisely engineer the pore environment through strategies like fluorination will continue to drive innovation across the scientific and industrial landscape.
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A Comparative Guide to the Optical Transparency of Fluorinated Polyimides: An Assessment Based on 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene Analogs
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials for applications demanding high optical clarity and robust performance, transparent polyimides have emerged as a critical class of polymers. Their inherent thermal stability, mechanical strength, and chemical resistance, coupled with low coloration, make them ideal candidates for flexible displays, optical sensors, and various optoelectronic devices.[1][2] A key strategy in the molecular design of transparent polyimides is the incorporation of fluorine atoms, which effectively enhances optical transparency by mitigating the formation of charge-transfer complexes (CTCs) that typically impart a yellow or brown hue to conventional polyimides.[3][4]
The Role of Fluorination in Enhancing Optical Transparency
Traditional aromatic polyimides often exhibit significant coloration due to the formation of intramolecular and intermolecular charge-transfer complexes between the electron-donating diamine and electron-accepting dianhydride moieties.[5] These CTCs lead to strong absorption in the UV-visible region, resulting in reduced transparency. The introduction of fluorine atoms into the polyimide backbone is a well-established and highly effective strategy to overcome this limitation.
The primary mechanisms by which fluorination enhances optical transparency are:
-
Reduction of Intermolecular Interactions: The high electronegativity of fluorine atoms withdraws electron density from the polymer backbone, reducing the polarizability of the molecules and weakening the intermolecular CTCs.[4]
-
Increased Free Volume: The bulky nature of fluorine atoms, particularly trifluoromethyl (-CF3) groups, disrupts chain packing and increases the fractional free volume within the polymer matrix. This steric hindrance further inhibits the formation of CTCs.[6]
-
Lowering of the Cutoff Wavelength: By mitigating electronic interactions, fluorination shifts the UV-Vis absorption edge to shorter wavelengths, resulting in a wider window of transparency in the visible spectrum.[2]
Synthesis of Fluorinated Polyimides: A Generalized Protocol
The synthesis of fluorinated polyimides typically follows a two-step polycondensation reaction. This process involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to yield the final polyimide.
Step 1: Poly(amic acid) Synthesis
A fluorinated diamine, such as an analog of 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene, is dissolved in an anhydrous aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), under an inert atmosphere (e.g., nitrogen). An equimolar amount of an aromatic dianhydride is then added portion-wise to the stirred solution at room temperature. The reaction is typically stirred for several hours to yield a viscous poly(amic acid) solution.
Step 2: Imidization
The poly(amic acid) solution can be converted to the final polyimide via two primary methods:
-
Thermal Imidization: The poly(amic acid) solution is cast onto a substrate (e.g., glass or silicon wafer) and then heated in a stepwise manner to temperatures typically ranging from 250°C to 350°C. This process drives the cyclodehydration reaction, forming the stable imide rings.[7]
-
Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine or triethylamine, are added to the poly(amic acid) solution. This method allows for imidization at lower temperatures.[8]
The resulting polyimide film can then be peeled from the substrate for further characterization.
Experimental Workflow for Assessing Optical Transparency
A systematic evaluation of the optical transparency of polyimide films is crucial for determining their suitability for specific applications. The following workflow outlines the key experimental procedures.
Caption: A generalized workflow for the preparation and optical characterization of transparent polyimide films.
Comparative Analysis of Optical Properties
To illustrate the impact of fluorination on optical transparency, the following table presents a comparison of the optical properties of various polyimides derived from different fluorinated and non-fluorinated diamines, reacted with the common fluorinated dianhydride 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA). While data for polyimides from this compound is unavailable, the selected examples provide a clear indication of the expected performance.
| Diamine Structure | Polyimide Designation | Cutoff Wavelength (λcut) (nm) | Transmittance at 450 nm (%) | Reference |
| Non-Fluorinated Aromatic Diamine | ||||
| 4,4'-Oxydianiline (ODA) | 6FDA/ODA | ~350-360 | ~80-85 | [9] |
| Fluorinated Aromatic Diamines | ||||
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | 6FDA/TFMB | ~340-350 | >85 | [2][10] |
| 2,2'-Bis(trifluoromethyl)-4,4'-bis[4-(4-amino-3-methyl)benzamide]biphenyl (MABTFMB) | 6FDA/MABTFMB | 340-367 | 74.0-86.4 | [2] |
| Alicyclic Diamine (Non-Aromatic) | ||||
| 1,3-Bis(aminomethyl)cyclohexane (BAC) | 6FDA/TFMB-BAC copolymer | Not specified | >95 (max transmittance) | [6] |
Analysis of Comparative Data:
-
Effect of Aromatic Fluorination: The introduction of trifluoromethyl (-CF3) groups in the diamine, as seen in the comparison between 6FDA/ODA and 6FDA/TFMB, generally leads to a shorter cutoff wavelength and higher transmittance, indicating improved optical clarity.[2][9]
-
Influence of Molecular Structure: The complex structure of MABTFMB, while still providing good transparency, shows a slightly broader range of cutoff wavelengths and transmittance values compared to the simpler TFMB-based polyimide.[2] This highlights the intricate relationship between molecular architecture and optical properties.
-
Advantage of Alicyclic Monomers: The incorporation of non-aromatic, alicyclic diamines like BAC can lead to exceptionally high transmittance. This is because the absence of extensive π-conjugation in the diamine component significantly reduces the potential for CTC formation.[6]
Based on these comparisons, it can be inferred that a polyimide synthesized from This compound and 6FDA would likely exhibit excellent optical transparency. The presence of four fluorine atoms directly on the benzene ring of the diamine, combined with the flexible aminomethyl linkages, would effectively suppress CTC formation and disrupt polymer chain packing, leading to a low cutoff wavelength and high transmittance in the visible spectrum.
Chemical Structures and Synthesis Pathway
Caption: A schematic representation of the two-step polycondensation reaction for the synthesis of fluorinated polyimides.
Conclusion
The strategic incorporation of fluorine-containing monomers is a cornerstone in the development of highly transparent polyimides. While specific experimental data for polyimides derived from this compound remains to be published, a comparative analysis of structurally similar fluorinated polyimides provides compelling evidence for their potential to achieve exceptional optical clarity. The principles of mitigating charge-transfer complex formation through the introduction of electronegative fluorine atoms and the disruption of polymer chain packing are well-established. Researchers and professionals in materials science and drug development can leverage these principles to design and synthesize novel polyimides with tailored optical properties for a wide array of advanced applications. Future experimental work on polyimides from this compound is warranted to precisely quantify their optical performance and further validate the design principles outlined in this guide.
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Kim, S. D., Byun, T., Kim, J., Chung, I. S., & Kim, S. Y. (2020). Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics. In Polyimide for Electronic and Electrical Engineering Applications. IntechOpen. [Link]
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A Comparative Guide to the Mechanical Properties of High-Performance Polymers: Benchmarking Materials Synthesized with 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of advanced materials with superior performance, the integration of fluorinated monomers into polymer backbones has emerged as a highly effective strategy. The introduction of fluorine atoms can dramatically enhance thermal stability, chemical resistance, and dielectric properties, while also influencing the mechanical characteristics of the resulting polymers. This guide provides a comprehensive comparison of the anticipated mechanical properties of polymers synthesized using 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene against established high-performance fluorinated and non-fluorinated polyamides and polyimides. By examining the interplay between molecular structure and bulk properties, we aim to provide researchers and engineers with the insights necessary to select and design materials for demanding applications.
The Significance of Fluorination in Polymer Science
The unique properties of the fluorine atom—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—impart a range of desirable characteristics to polymers.[1] The incorporation of fluorinated moieties, such as the tetrafluorinated benzene ring in this compound, can lead to:
-
Enhanced Thermal Stability: The high bond energy of C-F bonds contributes to increased resistance to thermal degradation.
-
Improved Chemical Resistance: The low polarizability and strong C-F bonds result in materials that are less susceptible to chemical attack.
-
Reduced Dielectric Constant: The electron-withdrawing nature of fluorine atoms lowers the polarizability of the polymer chains, making them excellent insulators for microelectronics.[2]
-
Modified Mechanical Properties: The rigidity of fluorinated aromatic groups and altered intermolecular forces can significantly impact tensile strength, modulus, and ductility.
This guide will delve into the specifics of these mechanical property modifications, offering a comparative analysis supported by experimental data from analogous polymer systems.
Comparative Analysis of Mechanical Properties
While specific experimental data for polymers synthesized directly from this compound is limited in publicly available literature, we can infer their likely performance by comparing them with structurally similar fluorinated and non-fluorinated high-performance polymers, such as aromatic polyamides and polyimides. The presence of the tetrafluorinated phenyl ring is expected to introduce significant rigidity into the polymer backbone.
| Polymer Class | Monomers | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Reference |
| Hypothetical Fluorinated Polyamide | This compound + Terephthaloyl chloride | (Estimated) 90 - 140 | (Estimated) 5 - 15 | (Estimated) 2.5 - 4.0 | N/A |
| Fluorinated Polyamide | 4,4'-bis(4-amino-2-trifluoromethylphenoxy)biphenyl + various diacids | 87 - 135 | 8 - 22 | 2.0 - 3.0 | [3] |
| Fluorinated Polyimide (TPPI50) | Trifluoromethylbenzene (TFMB) containing diamine + Dianhydride | 232.73 | 26.26 | 5.53 | [4] |
| Non-Fluorinated Aromatic Polyamide (Kevlar®) | p-phenylenediamine + terephthaloyl chloride | ~3600 (Fiber) | 2.4 | ~131 (Fiber) | [5] |
| Non-Fluorinated Polyimide (Kapton® film) | Pyromellitic dianhydride + 4,4'-oxydianiline | ~170 | ~70 | ~3.0 | [6] |
Analysis of Comparative Data:
Polymers derived from this compound are anticipated to exhibit high tensile strength and modulus due to the rigidity of the fluorinated aromatic ring. The stiff backbone, a consequence of the planar tetrafluorophenylene unit, restricts chain mobility, leading to a material with high stiffness. However, this same rigidity is likely to result in lower elongation at break, indicating a more brittle nature compared to non-fluorinated polyimides like Kapton®, which incorporate flexible ether linkages.
Compared to other fluorinated polyamides, the mechanical properties are expected to be in a similar range. For instance, fluorinated polyamides based on 4,4'-bis(4-amino-2-trifluoromethylphenoxy)biphenyl exhibit tensile strengths between 87 and 135 MPa and moduli between 2.0 and 3.0 GPa.[3] The tetrafluorinated structure in our target polymer could potentially lead to a higher modulus due to increased chain packing and intermolecular interactions.
Fluorinated polyimides, such as TPPI50, demonstrate exceptionally high tensile strength (232.73 MPa) and modulus (5.53 GPa), showcasing the synergistic effect of both the imide functionality and fluorination.[4] While a polyamide synthesized from this compound may not reach these exact values, it is expected to be a high-strength, high-modulus material.
Experimental Protocols
To provide a practical framework for researchers, we outline the key experimental methodologies for the synthesis of a representative fluorinated polyamide and the subsequent mechanical testing of the resulting polymer films.
Synthesis of Fluorinated Aromatic Polyamide
This protocol describes a general procedure for the synthesis of a fluorinated aromatic polyamide via low-temperature solution polycondensation of a diamine with a diacyl chloride.
Caption: Workflow for the synthesis of a fluorinated polyamide.
Preparation of Polymer Films for Mechanical Testing
Uniform and defect-free polymer films are crucial for obtaining reliable mechanical property data. Solution casting is a common method for preparing such films in a laboratory setting.
Caption: Workflow for preparing polymer films via solution casting.
Mechanical Testing of Polymer Films
The tensile properties of the prepared polymer films are determined using a universal testing machine according to standardized procedures such as ASTM D882 for thin films.[4][7]
Caption: Workflow for the mechanical testing of polymer films.
Causality Behind Experimental Choices
-
Low-Temperature Polymerization: The use of low temperatures during the polycondensation reaction is crucial to prevent side reactions and to achieve a high molecular weight polymer, which is essential for good mechanical properties.
-
Aprotic Polar Solvents: Solvents like NMP and DMAc are used because they can dissolve both the monomers and the resulting polymer, allowing the reaction to proceed in a homogeneous phase.
-
Controlled Drying of Films: A slow, stepwise drying process for solution-cast films is necessary to prevent the formation of voids and to ensure uniform thickness, both of which can significantly affect the measured mechanical properties.
-
Standardized Testing Protocols: Adherence to ASTM standards (D638 for plastics and D882 for thin films) is paramount for obtaining reproducible and comparable mechanical property data. These standards specify specimen dimensions, testing speed, and environmental conditions to minimize variability.
Conclusion
The incorporation of this compound into polymer backbones presents a promising avenue for the development of high-performance materials. Based on the analysis of structurally similar fluorinated polymers, it is anticipated that these materials will exhibit high tensile strength and modulus, albeit with potentially limited ductility. This combination of properties makes them attractive candidates for applications requiring high stiffness and thermal stability, such as in advanced composites, microelectronics, and aerospace components. The provided experimental protocols offer a starting point for the synthesis and rigorous mechanical characterization of these novel fluorinated polymers, enabling further research and development in this exciting field.
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A Comparative Guide to 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene and Other Rigid Monomers in High-Performance Polymers
In the relentless pursuit of advanced materials, the architecture of a polymer's monomeric units is paramount. Rigid monomers, in particular, are the foundational building blocks for high-performance polymers that demand exceptional thermal stability and mechanical strength. This guide provides an in-depth comparison of 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene, a unique fluorinated rigid monomer, against its conventional non-fluorinated and alternative fluorinated counterparts. We will explore the nuanced relationship between molecular structure and macroscopic properties, supported by established experimental data, to inform material design and selection for researchers, scientists, and professionals in drug development and advanced materials.
The Architectural Advantage: Why Rigid Monomers?
High-performance polymers, such as aramids and polyimides, derive their signature characteristics—high strength, high modulus, and thermal resistance—from their molecular structure.[1][2] The incorporation of rigid, aromatic monomers into the polymer backbone restricts segmental rotation, leading to highly ordered, crystalline structures. This molecular rigidity is the primary reason for their exceptional properties, making them indispensable in aerospace, defense, and electronics.[2]
However, this same rigidity often leads to poor solubility and high melting temperatures, complicating processing.[1][3] The challenge, therefore, lies in designing monomers that balance rigidity with processability.
Monomer Showcase: A Structural Comparison
This guide focuses on comparing this compound with two industry-standard rigid monomers used in the synthesis of aramids and polyimides, respectively.
-
This compound (AM-TFB): This monomer is distinguished by a perfluorinated benzene ring, which imparts significant rigidity. The aminomethyl (-CH₂NH₂) groups provide reactive sites for polymerization while introducing a degree of flexibility compared to directly attached amine groups.
-
p-Phenylenediamine (PPD): A cornerstone of aramid chemistry, PPD is a planar, rigid aromatic diamine. When reacted with terephthaloyl chloride (TPC), it forms poly(p-phenylene terephthalamide) (PPTA), the polymer famously known as Kevlar.[1][4]
-
4,4'-Oxydianiline (ODA): A key component in polyimides like Kapton®, ODA features two phenyl rings linked by a flexible ether bridge. This "kink" in the structure improves solubility and processability compared to fully linear monomers. It is typically reacted with pyromellitic dianhydride (PMDA).[5][6]
Caption: Structural comparison of the featured rigid monomers.
Performance Deep Dive: A Comparative Analysis
The choice of monomer directly dictates the final properties of the polymer. The introduction of fluorine into the polymer backbone, as with AM-TFB, offers a unique combination of properties not typically seen in traditional non-fluorinated systems.[7]
Thermal Stability
The thermal stability of a polymer is critical for applications in demanding environments. It is typically assessed by the glass transition temperature (Tg) and the 5% weight loss temperature (T₅%).
-
Aramids (from PPD): Polymers like PPTA do not melt and begin to carbonize at approximately 425°C, showcasing extraordinary thermal resistance.[2][8]
-
Polyimides (from ODA): Commercial polyimides like Kapton® can be used in applications at temperatures as high as 400°C and have a glass transition temperature (Tg) exceeding 400°C.[6]
-
Fluorinated Polymers (from AM-TFB): The strong carbon-fluorine bond contributes to high thermal stability.[7][9] Polymers derived from fluorinated monomers often exhibit T₅% values well above 500°C.[10] The rigid tetrafluorobenzene core of AM-TFB is expected to yield polymers with thermal stability comparable to or exceeding that of traditional polyimides, with high glass transition temperatures.[10] The incorporation of fluorine can also enhance flame retardancy.[9]
Mechanical Properties
The rigidity of the monomer backbone is directly correlated with the tensile strength and modulus of the resulting polymer.
-
Aramids (from PPD): PPTA fibers exhibit exceptional specific tensile strength, over eight times that of steel wire, due to the highly oriented, rigid-rod polymer chains.[2]
-
Polyimides (from ODA): Kapton® films possess an excellent balance of mechanical properties over a wide temperature range, making them suitable for flexible printed circuits and insulation.[6][11]
-
Fluorinated Polymers (from AM-TFB): The rigid, planar structure of the tetrafluorobenzene ring in AM-TFB is expected to produce polymers with high tensile strength and modulus. While the flexible -CH₂- linkers might slightly reduce the modulus compared to a direct C-N bond as in PPD, they can enhance toughness and elongation at break.
Solubility and Processability
A major hurdle for high-performance polymers is their limited solubility, which complicates their synthesis and processing.
-
Aramids (from PPD): PPTA is famously insoluble in most organic solvents, requiring harsh solvents like concentrated sulfuric acid for processing.[1]
-
Polyimides (from ODA): The ether linkage in ODA imparts enough flexibility to make the polyamic acid precursor soluble in polar aprotic solvents like NMP or DMAc, allowing for solution casting of films before thermal curing.[5]
-
Fluorinated Polymers (from AM-TFB): This is where AM-TFB presents a significant advantage. The incorporation of fluorine atoms, particularly in bulky -CF₃ groups or perfluorinated rings, disrupts tight chain packing and reduces intermolecular forces.[12][13] This often leads to dramatically improved solubility in common organic solvents without significantly compromising thermal properties.[10][14] This enhanced solubility is critical for applications requiring solution-based processing, such as spin coating for thin films in microelectronics.
Optical and Dielectric Properties
For applications in electronics and optics, properties like transparency and dielectric constant are crucial.
-
Aramids and Conventional Polyimides: These polymers are often yellow or brown due to intra- and intermolecular charge-transfer (CT) complex formation.[15]
-
Fluorinated Polymers (from AM-TFB): The electronegativity of fluorine atoms reduces the electron density of the aromatic rings, which can suppress the formation of charge-transfer complexes.[12] This results in polymers with high optical transparency and low color, making them suitable for flexible displays and optical components.[14][15] Furthermore, the low polarizability of the C-F bond leads to a lower dielectric constant, a highly desirable property for interlayer dielectrics in integrated circuits.[13]
| Property | Polymer from p-Phenylenediamine (e.g., Kevlar®) | Polymer from 4,4'-Oxydianiline (e.g., Kapton®) | Expected Performance from AM-TFB Polymer |
| Thermal Stability (T₅%) | > 500 °C | > 500 °C | High (> 500 °C) |
| Glass Transition (Tg) | N/A (does not melt) | > 400 °C | High (345–366 °C or higher)[10] |
| Tensile Strength | Very High (~3.6 GPa) | High (~170 MPa) | High |
| Solubility | Very Poor (requires conc. H₂SO₄)[1] | Precursor is soluble in polar aprotics[5] | Good in common organic solvents[10] |
| Optical Transparency | Opaque | Colored (Yellow/Amber) | High (Colorless)[12] |
| Dielectric Constant | ~3.6 | ~3.4 | Low (< 3.0)[13] |
Experimental Protocol: Synthesis of a Polyamide from AM-TFB
To provide a practical context, we outline a standard, self-validating protocol for the low-temperature solution polycondensation of a polyamide using this compound and an aromatic diacid chloride like terephthaloyl chloride (TPC).
Causality and Experimental Choices:
-
Low-Temperature Polycondensation: This method is chosen to avoid side reactions and achieve high molecular weight polymers. It is the most mature method for synthesizing aramids.[4]
-
Anhydrous Conditions: The reaction involves an acid chloride, which is highly sensitive to moisture. All glassware must be oven-dried, and solvents must be anhydrous to prevent premature hydrolysis of the TPC and ensure the polymerization proceeds to high conversion.
-
Inert Atmosphere: A nitrogen or argon atmosphere is essential to prevent oxidation of the amine monomer and side reactions with atmospheric moisture and CO₂.
-
Solvent System: A polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) is used because it can dissolve the reactants and the resulting polymer.[3][16] The addition of a salt like lithium chloride (LiCl) can further enhance the solubility of the rigid polymer chains.[3]
Caption: A typical workflow for low-temperature solution polycondensation.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add N-methyl-2-pyrrolidone (NMP) and anhydrous lithium chloride (5% w/v). Stir until the salt is fully dissolved.
-
Monomer Addition: Cool the solvent system to 0°C using an ice bath. Add 1.0 equivalent of this compound to the flask and stir until it is completely dissolved.
-
Polymerization: While maintaining the temperature at 0°C and stirring vigorously, add 1.0 equivalent of solid terephthaloyl chloride (TPC) portion-wise over 30 minutes.
-
Reaction: After the addition is complete, continue stirring at 0°C for 1 hour, then allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours. A significant increase in viscosity indicates successful polymerization.
-
Isolation: Pour the viscous polymer solution into a large excess of rapidly stirring water or methanol to precipitate the polymer.
-
Purification: Collect the fibrous polymer precipitate by filtration. Wash it thoroughly with water and then with methanol to remove any unreacted monomers, solvent, and LiCl.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C overnight to yield the final product.
Conclusion: The Strategic Value of Fluorination
While traditional rigid monomers like p-phenylenediamine and 4,4'-oxydianiline have established the foundation for high-performance polymers, they present a trade-off between performance and processability. This compound emerges as a compelling alternative that circumvents this classic dilemma.
The strategic incorporation of a perfluorinated aromatic core provides a pathway to materials that retain the exceptional thermal stability and mechanical strength characteristic of rigid-rod polymers while simultaneously exhibiting enhanced solubility, optical transparency, and a low dielectric constant. This unique combination of properties makes AM-TFB and similar fluorinated monomers highly valuable for next-generation applications in flexible electronics, aerospace composites, and advanced optical systems where a multifaceted performance profile is not just advantageous, but essential.
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A Comparative Guide to Structure-Property Relationships in Polymers Containing the Tetrafluorophenylene Unit
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene
For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene, a compound whose unique structure—a tetrafluorinated benzene ring with two aminomethyl substituents—necessitates a nuanced approach to its handling and disposal. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive synthesizes data from structurally analogous compounds, including fluorinated aromatics and aminomethyl derivatives, to establish a robust and scientifically grounded procedure.
Part 1: Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is the critical first step in ensuring its safe handling and disposal. Based on the known risks associated with its constituent functional groups, the following hazards should be anticipated:
-
Skin and Eye Irritation: Aromatic amines and halogenated compounds can cause significant irritation upon contact with skin and eyes. Similar compounds, such as 1,4-bis(trichloromethyl)benzene, are classified as skin and eye irritants[1].
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation[1][2].
-
Toxicity: While specific toxicity data is unavailable, related compounds like 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene are harmful if swallowed, in contact with skin, or inhaled[3].
-
Environmental Persistence: The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds persistent in the environment. This necessitates disposal methods that ensure complete destruction[4].
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Classification | Potential Effect | Source Analogues |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or inhaled. | 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene[3] |
| Skin Corrosion/Irritation | Causes skin irritation. | 1,4-Bis(trichloromethyl)benzene[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage. | 1,4-Bis(trichloromethyl)benzene[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | 1,4-Bis(trichloromethyl)benzene[1] |
Part 2: Immediate Safety and Handling Protocols
Prior to initiating any disposal procedure, adherence to stringent safety protocols is mandatory. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your primary defense against chemical exposure. The following table outlines the minimum required PPE.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn if there is a risk of splashing. | Protects against splashes and airborne particles that can cause serious eye damage. |
| Skin Protection | Flame-resistant lab coat and impervious gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use. | Prevents skin contact, which can lead to irritation and absorption of the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if engineering controls are insufficient or during spill cleanup. | Protects the respiratory system from irritation and potential toxicity from inhaling dust or vapors. |
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, in strict accordance with local, regional, and national environmental regulations.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Collect all waste containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, chemically compatible, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name: "this compound," and appropriate hazard pictograms (e.g., harmful/irritant).
-
Avoid Mixing: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.
Step 2: Storage of Chemical Waste
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Incompatible Materials: Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, and bases.
Step 3: Arranging for Final Disposal
-
Professional Disposal: The primary and recommended method for the final disposal of fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility[4]. The high temperatures are necessary to break the stable carbon-fluorine bonds, ensuring complete destruction of the compound[4][5].
-
Contact EHS: Coordinate with your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the pickup and transport of the waste. Provide them with all necessary information regarding the chemical's properties and potential hazards.
Diagram 1: Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Part 4: Spill Management and Emergency Procedures
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
Small Spills
-
Alert Personnel: Immediately alert others in the vicinity.
-
Restrict Access: Secure the area to prevent further contamination.
-
Don PPE: Wear the appropriate PPE as outlined in Table 2.
-
Containment: Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent).
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Large Spills
-
Evacuate: Immediately evacuate the laboratory.
-
Emergency Services: Activate your facility's emergency response plan and contact your EHS department or local emergency services.
-
Do Not Attempt to Clean: Do not attempt to clean up a large spill without specialized training and equipment.
Diagram 2: Spill Response Decision Tree
Caption: Decision-making process for responding to a chemical spill.
Conclusion
The responsible disposal of this compound is an integral aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from rigorous hazard assessment and the use of appropriate PPE to meticulous waste segregation and professional disposal via high-temperature incineration—researchers can effectively mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS department to ensure full compliance with all applicable regulations.
References
- Benchchem. (n.d.). Proper Disposal of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Proper Disposal of 2-(Aminomethyl)-5-bromonaphthalene: A Step-by-Step Guide for Laboratory Professionals.
- Apollo Scientific. (2023, June 29). 2-(Aminomethyl)furan Safety Data Sheet.
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Fisher Scientific. (2010, October 8). Safety Data Sheet: 1,4-Bis(trichloromethyl)benzene.
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 1,3-Bis(trifluoromethyl)benzene.
- PubChem. (n.d.). 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene.
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Comprehensive Safety and Handling Guide for 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling, storage, and disposal of 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene. As a Senior Application Scientist, the following protocols are designed to ensure the highest standards of laboratory safety, drawing from established best practices for handling fluorinated aromatic amines.
Hazard Identification and Risk Assessment
This compound is a substituted aromatic amine containing a highly fluorinated benzene ring. This unique structure necessitates a thorough understanding of its potential hazards, which are a composite of the risks associated with aromatic amines and organofluorine compounds.
GHS Hazard Classification:
Based on data for structurally similar compounds, this compound is classified as a hazardous substance.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Toxicological Profile:
The primary routes of exposure are inhalation, skin absorption, and ingestion. Aromatic amines, as a class, are known to have potential systemic effects, and some are recognized as carcinogens.[2][3] The fluorinated nature of this compound may enhance its persistence and alter its metabolic profile.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following recommendations are based on a comprehensive risk assessment for handling this and similar chemicals.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield | Protects against splashes of the chemical which can cause serious eye damage.[4] |
| Hand Protection | Double gloving with a compatible material | Provides a robust barrier against a chemical that is harmful in contact with skin. While specific permeation data for this compound is not available, general guidance for aromatic and fluorinated compounds suggests that butyl rubber or Viton™ gloves offer broad-spectrum protection.[4][5][6] Nitrile gloves may offer splash resistance but are generally not recommended for prolonged contact with aromatic amines.[5] |
| Body Protection | Chemical-resistant lab coat and apron | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Essential when handling the solid powder or when there is a potential for aerosol generation. All handling of the solid should be done in a certified chemical fume hood. |
Glove Selection Logic:
The selection of appropriate glove material is paramount. The following diagram illustrates the decision-making process for glove selection in the absence of specific permeation data.
Caption: Glove selection workflow for handling this compound.
Operational Plan: Safe Handling and Storage
Adherence to strict operational protocols is essential to minimize the risk of exposure and accidents.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the chemical fume hood is certified and functioning correctly. Have all necessary PPE, spill cleanup materials, and waste containers readily available.
-
Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon) in a glove box.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE in the appropriate waste stream. Wash hands and forearms thoroughly with soap and water.
Storage Requirements:
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.
-
Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides.[4] Aromatic amines can react vigorously with these substances.[7][8]
Emergency Procedures: Spills and Exposure
Rapid and appropriate response to spills and exposures is critical.
Spill Cleanup Protocol:
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
PPE: Don the appropriate PPE as outlined in Section 2.
-
Absorb: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for organic amines.[9] Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a detergent solution and water. For aromatic amine spills, some protocols suggest a final rinse with a mild neutralizing agent, but for this compound, thorough cleaning is prioritized.[9] Given the lack of specific reactivity data, direct neutralization of the spilled compound is not recommended due to the potential for unknown and hazardous byproducts.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Wash with soap and water. Seek immediate medical attention.[5] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
Waste Segregation and Disposal Workflow:
Caption: Waste disposal workflow for this compound.
Key Disposal Considerations:
-
Halogenated Waste Stream: Due to the fluorine content, all waste must be segregated into the halogenated organic waste stream.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Incineration: High-temperature incineration is the preferred method for the ultimate disposal of fluorinated organic compounds due to the high energy required to break the carbon-fluorine bond.
By adhering to these detailed safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Amines. Retrieved from [Link]
-
Environmental Health and Safety, University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
MySafety, University of California. (n.d.). SPILL CLEANUP QUICK REFERENCE. Retrieved from [Link]
-
NIOSH. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
-
OSHA. (n.d.). Glove Selection Chart. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene. Retrieved from [Link]
-
SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: EArS of aromatic amines. Retrieved from [Link]
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- 9. enhs.uark.edu [enhs.uark.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
